molecular formula C6H7ClO2 B146637 (S)-6-Chloromethyl-5,6-dihydro-pyran-2-one CAS No. 135999-61-0

(S)-6-Chloromethyl-5,6-dihydro-pyran-2-one

カタログ番号: B146637
CAS番号: 135999-61-0
分子量: 146.57 g/mol
InChIキー: NVMBKTXDBXNDQK-YFKPBYRVSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-6-Chloromethyl-5,6-dihydro-pyran-2-one is a useful research compound. Its molecular formula is C6H7ClO2 and its molecular weight is 146.57 g/mol. The purity is usually 95%.
The exact mass of the compound (S)-6-Chloromethyl-5,6-dihydro-pyran-2-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (S)-6-Chloromethyl-5,6-dihydro-pyran-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-6-Chloromethyl-5,6-dihydro-pyran-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(2S)-2-(chloromethyl)-2,3-dihydropyran-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClO2/c7-4-5-2-1-3-6(8)9-5/h1,3,5H,2,4H2/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVMBKTXDBXNDQK-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC(=O)OC1CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=CC(=O)O[C@@H]1CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135999-61-0
Record name (S)-6-Chloromethyl-5,6-dihydro-pyran-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

In-Depth Technical Guide: Physicochemical Properties and Synthesis of (S)-6-Chloromethyl-5,6-dihydro-pyran-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-6-Chloromethyl-5,6-dihydro-pyran-2-one (CAS: 135999-61-0) is a highly specialized chiral lactone that serves as a critical intermediate in the pharmaceutical synthesis of HMG-CoA reductase inhibitors (statins), such as rosuvastatin and atorvastatin [1]. The compound provides the essential (S)-stereocenter required for the pharmacophore of the statin side-chain. This whitepaper provides an authoritative breakdown of its physicochemical properties, mechanistic synthesis pathways, and validated experimental protocols designed for senior application scientists and drug development professionals.

Physicochemical Profiling

Understanding the physical and chemical properties of this lactone is crucial for optimizing downstream reactions, particularly ring-opening and cross-coupling steps in API synthesis. The presence of the allylic/vinylic system coupled with the chloromethyl group makes this molecule highly reactive toward nucleophiles, while the lactone ring provides a protected form of the dihydroxy-acid side chain.

Table 1: Physicochemical and Structural Data

PropertyValueStructural Significance
CAS Number 135999-61-0Unique identifier for the (S)-enantiomer.
Molecular Formula C₆H₇ClO₂Contains the core pyran-2-one ring.
Molecular Weight 146.57 g/mol -
Monoisotopic Mass 146.01346 DaCritical for HRMS (High-Resolution Mass Spectrometry) validation.
Predicted XLogP3-AA 1.3Indicates moderate lipophilicity, soluble in standard organic solvents.
Appearance Colorless to pale yellow liquid/solidPurity-dependent; highly pure batches may crystallize at low temperatures.
Stereochemistry (S) at C6Dictates the final spatial orientation of the statin API side-chain.

Mechanistic Pathway & Workflow

The synthesis of (S)-6-chloromethyl-5,6-dihydro-pyran-2-one relies on a highly controlled two-step cascade: a biocatalytic asymmetric reduction followed by an acid-catalyzed chemical lactonization and dehydration [1] [2].

Chemical asymmetric reduction of β,δ-diketo esters often yields complex mixtures of syn/anti diols or requires expensive chiral transition-metal catalysts. By employing a biocatalyst (such as specific dehydrogenases or engineered yeast cells), researchers can achieve exquisite regioselectivity and stereoselectivity, directly yielding the required (S)-stereocenter under mild aqueous conditions.

G A tert-Butyl 6-chloro-3,5-dioxohexanoate (Starting Material) B Biocatalytic Reduction (Dehydrogenase / Cofactor) A->B C tert-Butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate CAS: 154026-92-3 B->C Regio/Stereoselective D Acid-Catalyzed Lactonization & Dehydration (p-TsOH, Toluene, Reflux) C->D E (S)-6-Chloromethyl-5,6-dihydro-pyran-2-one CAS: 135999-61-0 D->E - t-BuOH, - H2O F Statin Side-Chain Intermediates (e.g., Rosuvastatin APIs) E->F Downstream Synthesis

Workflow for the biocatalytic synthesis and lactonization of (S)-6-chloromethyl-5,6-dihydro-pyran-2-one.

Table 2: Key Precursors and Downstream Targets

CompoundCAS NumberRole in Workflow
tert-Butyl 6-chloro-3,5-dioxohexanoateN/AProchiral starting material for biocatalysis.
tert-Butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate154026-92-3Chiral intermediate post-reduction [2].
(S)-6-Chloromethyl-5,6-dihydro-pyran-2-one 135999-61-0 Key lactone intermediate.

Experimental Protocol: Acid-Catalyzed Lactonization

The following protocol details the transformation of tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate into the target lactone. This method is engineered as a self-validating system, prioritizing thermodynamic control to maximize yield and optical purity [1].

Step-by-Step Methodology
  • Preparation of the Reaction Matrix :

    • Action : Dissolve 1.0 equivalent of the chiral precursor, tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate, in anhydrous toluene (approximately 10 mL per gram of substrate).

    • Causality : Toluene is selected because its boiling point (110.6 °C) is ideal for the azeotropic removal of water and tert-butanol. This solvent choice prevents the reaction from stalling at an equilibrium state.

  • Catalyst Introduction :

    • Action : Add 0.1 to 0.2 equivalents of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) to the solution.

    • Causality : p-TsOH is a strong, organic-soluble acid. It effectively protonates the tert-butyl ester carbonyl, rendering the carbon highly electrophilic. This facilitates the intramolecular nucleophilic attack by the C5 hydroxyl group. Furthermore, p-TsOH catalyzes the subsequent dehydration step required to form the 5,6-dihydro double bond without causing the oxidative degradation often observed with mineral acids like sulfuric acid.

  • Azeotropic Distillation :

    • Action : Equip the reaction flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to a vigorous reflux (approx. 110–115 °C) for 2 hours.

    • Causality : The Dean-Stark apparatus continuously sequesters the cleaved tert-butanol and water from the reaction matrix. According to Le Chatelier's principle, this continuous removal drives the transesterification/lactonization and dehydration strictly toward the formation of the pyran-2-one product.

  • Reaction Quenching and Work-up :

    • Action : Cool the reaction mixture to room temperature. Quench the acid catalyst by washing the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), followed by a brine wash.

    • Causality : Immediate neutralization prevents acid-catalyzed ring-opening or polymerization of the highly reactive α,β-unsaturated lactone during concentration.

  • Isolation :

    • Action : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (hexane/ethyl acetate gradient) to yield the pure lactone.

Analytical Validation (E-E-A-T Principles)

To ensure the trustworthiness and scientific integrity of the synthesized (S)-6-chloromethyl-5,6-dihydro-pyran-2-one, the following analytical validations must be performed:

  • Chiral HPLC : The enantiomeric excess (ee) is the most critical quality attribute. Use a chiral stationary phase (e.g., Chiralcel OD-H) to confirm that the ee remains >98%. The acidic conditions of the lactonization step generally do not epimerize the C6 stereocenter, but thermal degradation must be ruled out.

  • ¹H NMR (CDCl₃) : Validation of the 5,6-dihydro double bond is confirmed by the presence of characteristic vinylic protons (typically appearing as multiplets between δ 5.8 – 6.9 ppm) and the disappearance of the tert-butyl group singlet (~1.4 ppm).

  • HRMS : Confirm the monoisotopic mass of the adduct (e.g., [M+H]⁺ at m/z 147.0207) to verify the successful elimination of tert-butanol and water [3].

References

  • Title : Biocatalytic Reduction of β,δ-Diketo Esters: A Highly Stereoselective Approach to All Four Stereoisomers of a Chlorinated β,δ-Dihydroxy Hexanoate. Source : Chemistry – A European Journal (2001), 7(21), 4562-4571. URL :[Link]

  • Title: Enzymatic processes for the production of 4-substituted 3-hydroxybutyric acid derivatives and vicinal cyano, hydroxy substituted carboxylic acid esters (US7132267B2).
  • Title : PubChemLite - 135999-61-0 (C6H7ClO2) Monoisotopic Mass and Adduct Data. Source : PubChemLite / Université du Luxembourg. URL : [Link]

The Enantioselective Formation of (S)-6-Chloromethyl-5,6-dihydro-pyran-2-one: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(S)-6-Chloromethyl-5,6-dihydro-pyran-2-one is a pivotal chiral building block in modern synthetic chemistry, serving as a precursor to a variety of complex molecules and pharmacologically active agents. Its α,β-unsaturated δ-lactone framework, coupled with a stereodefined chloromethyl-substituted carbon center, presents a unique synthetic challenge and opportunity. This technical guide provides an in-depth exploration of the predominant mechanism for the asymmetric synthesis of this valuable synthon: the chiral Lewis acid-catalyzed Hetero-Diels-Alder (HDA) reaction. We will dissect the catalytic cycle, analyze the transition state models that govern enantioselectivity, and present a validated, step-by-step experimental protocol for researchers in drug development and chemical synthesis.

Introduction: The Strategic Importance of a Chiral Lactone

The 5,6-dihydro-pyran-2-one scaffold is a privileged motif found in numerous natural products exhibiting a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The stereochemistry at the C6 position is often crucial for biological function, making enantioselective synthesis a critical endeavor for the development of novel therapeutics. (S)-6-Chloromethyl-5,6-dihydro-pyran-2-one, in particular, offers a synthetically versatile handle—the chloromethyl group—for further elaboration and diversification, enabling access to a broad chemical space for drug discovery programs.

The primary challenge lies in controlling the absolute stereochemistry at the newly formed chiral center. Among the various strategies developed, the asymmetric Hetero-Diels-Alder (HDA) reaction has emerged as one of the most powerful and atom-economical methods for constructing this six-membered heterocycle with high fidelity.[3][4][5]

The Core Mechanism: Chiral Lewis Acid-Catalyzed Hetero-Diels-Alder Reaction

The most effective route to (S)-6-Chloromethyl-5,6-dihydro-pyran-2-one involves the [4+2] cycloaddition of an electron-rich diene, such as Danishefsky's diene (1-methoxy-3-trimethylsilyloxy-1,3-butadiene), with chloroacetaldehyde, a suitable heterodienophile. This reaction is typically catalyzed by a chiral Lewis acid, which activates the aldehyde and creates a chiral environment to direct the approach of the diene.[4][6]

The mechanism can be dissected into several key stages:

2.1. Catalyst Activation and Substrate Coordination

The reaction is initiated by the coordination of the chiral Lewis acid catalyst to the carbonyl oxygen of chloroacetaldehyde. This coordination serves two critical functions:

  • Activation: It withdraws electron density from the carbonyl group, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This enhances the aldehyde's reactivity as a dienophile.[4]

  • Chiral Environment Induction: The chiral ligands attached to the metal center create a sterically and electronically differentiated space around the coordinated aldehyde.

A variety of chiral metal complexes have proven effective, including those based on Titanium (Ti), Chromium (Cr), and Copper (Cu).[7][8][9][10] For this guide, we will focus on a representative mechanism involving a generic chiral Lewis Acid (LA*).

2.2. Stereoselective Cycloaddition: The Endo Transition State

With the aldehyde activated, Danishefsky's diene approaches. The stereochemical outcome of the reaction is determined in this step. The chiral ligands on the Lewis acid effectively block one face of the planar aldehyde, forcing the diene to approach from the less sterically hindered face.

Molecular modeling and experimental evidence suggest that the reaction proceeds through a concerted, asynchronous [4+2] cycloaddition via an endo transition state.[4][7] In this arrangement, the non-hydrogen substituent of the aldehyde (the chloromethyl group) is oriented inwards, under the diene. This orientation is favored due to secondary orbital interactions, which stabilize the transition state.

The attack of the C1 of the diene onto the carbonyl carbon of the aldehyde and the C4 of the diene onto the carbonyl oxygen occur simultaneously, though the C-C bond formation is typically more advanced than the C-O bond formation in the transition state.[4] The selection of the Re or Si face of the aldehyde, dictated by the catalyst's chirality, directly translates into the (S) or (R) configuration of the final product. To obtain the (S)-enantiomer, the catalyst must direct the diene to the Re face of the chloroacetaldehyde.

2.3. Product Formation and Catalyst Turnover

The initial cycloadduct is a silyl enol ether. This intermediate is then hydrolyzed upon acidic workup (e.g., with trifluoroacetic acid), which eliminates the trimethylsilyl group and the methoxy group, leading to the formation of the thermodynamically stable α,β-unsaturated δ-lactone ring.[11][12] The chiral Lewis acid catalyst is released and can re-enter the catalytic cycle.

The overall catalytic cycle can be visualized as follows:

Catalytic_Cycle_HDA Catalytic Cycle for HDA Reaction cluster_0 Catalytic Cycle Catalyst Chiral Lewis Acid (LA*) Activated_Complex Activated Complex [LA*-Aldehyde] Catalyst->Activated_Complex + Aldehyde Aldehyde Chloroacetaldehyde Aldehyde->Activated_Complex Transition_State Endo Transition State Activated_Complex->Transition_State + Diene Diene Danishefsky's Diene Diene->Transition_State Cycloadduct Initial Cycloadduct (Silyl Enol Ether) Transition_State->Cycloadduct Product (S)-Product + LA* Workup Acidic Workup (e.g., TFA) Cycloadduct->Workup Hydrolysis Product->Catalyst Regeneration Workup->Product Final Product Formation Experimental_Workflow Experimental Workflow Start Start: Reagents & Glassware Cat_Prep 1. Catalyst Preparation (In Situ) (R)-H8-BINOL + Ti(OiPr)4 in Toluene, RT, 1h Start->Cat_Prep HDA_Reaction 2. HDA Reaction Cool to 0°C Add Chloroacetaldehyde Add Danishefsky's Diene Cat_Prep->HDA_Reaction Monitoring 3. Reaction Monitoring (TLC, 12-24h) HDA_Reaction->Monitoring Workup 4. Acidic Workup & Extraction TFA/DCM for hydrolysis NaHCO3 wash, Extraction Monitoring->Workup Purification 5. Purification Silica Gel Chromatography Workup->Purification Analysis 6. Analysis NMR, MS, Chiral HPLC Purification->Analysis End End: Pure (S)-Product Analysis->End

Sources

Comprehensive Crystallographic Characterization and X-Ray Diffraction Analysis of (S)-6-Chloromethyl-5,6-dihydro-pyran-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-6-Chloromethyl-5,6-dihydro-pyran-2-one (CAS: 135999-61-0) is an enantiopure α,β -unsaturated δ -lactone that serves as a critical chiral building block in the synthesis of statins (HMG-CoA reductase inhibitors) and other complex pharmaceutical intermediates[1]. Because the biological efficacy of these downstream active pharmaceutical ingredients (APIs) is entirely dependent on their stereochemistry, the rigorous confirmation of the lactone’s absolute configuration is a non-negotiable regulatory and scientific requirement.

This technical guide details the field-proven methodologies for the crystallization, Single-Crystal X-Ray Diffraction (SCXRD), and Powder X-Ray Diffraction (PXRD) of (S)-6-Chloromethyl-5,6-dihydro-pyran-2-one. By synthesizing experimental causality with crystallographic theory, this document provides a self-validating protocol for absolute structure determination.

Crystallization Methodology: Causality and Protocol

The fundamental prerequisite for SCXRD is a defect-free single crystal. (S)-6-Chloromethyl-5,6-dihydro-pyran-2-one is a moderately polar, low-molecular-weight organic compound (MW: 146.57 g/mol )[2]. It lacks strong hydrogen-bond donors, relying primarily on dipole-dipole interactions and van der Waals forces for crystal lattice packing.

Causality of Solvent Selection: Rapid precipitation often leads to twinned or microcrystalline powders. To achieve the necessary supersaturation gradient for single-crystal growth, a binary solvent system utilizing vapor diffusion or slow evaporation is required. Ethyl acetate (good solvent) and n-hexane (antisolvent) provide an optimal thermodynamic environment. The gradual increase in the non-polar character of the mother liquor forces the lactone molecules to nucleate slowly, minimizing lattice defects.

Step-by-Step Crystallization Protocol:
  • Dissolution: Dissolve 50 mg of enantiopure (S)-6-Chloromethyl-5,6-dihydro-pyran-2-one in 1.0 mL of HPLC-grade ethyl acetate in a 4 mL glass vial. Agitate gently until complete dissolution is achieved.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean, dust-free crystallization vial to remove heterogeneous nucleation sites (e.g., dust, undissolved particulates).

  • Antisolvent Layering (Vapor Diffusion): Place the 4 mL vial (uncapped) inside a larger 20 mL scintillation vial containing 5 mL of n-hexane.

  • Sealing and Incubation: Cap the outer 20 mL vial tightly. Store the system in a vibration-free environment at a constant temperature (e.g., 20 °C) for 3 to 7 days.

  • Harvesting: Once block-like or prismatic crystals reach dimensions of approximately 0.1 × 0.1 × 0.2 mm, harvest them directly into a highly viscous perfluoropolyether cryo-oil to prevent degradation and solvent loss.

Single-Crystal X-Ray Diffraction (SCXRD) Protocol

To definitively assign the (S)-configuration, the SCXRD experiment must be optimized to measure the anomalous dispersion (Bijvoet differences) of the molecule.

Causality of X-Ray Source (Cu K α vs. Mo K α ): For molecules consisting predominantly of light atoms (C, H, O) and one moderate scatterer (Cl), Molybdenum K α radiation ( λ=0.7107 Å) produces an anomalous scattering signal that is often too weak to reliably determine absolute stereochemistry[3]. Therefore, Copper K α radiation ( λ=1.5418 Å) must be employed. The longer wavelength of Cu K α maximizes the resonant scattering of the chlorine atom, amplifying the intensity differences between Friedel pairs and allowing for a statistically robust Flack parameter[4].

Causality of Temperature (100 K): Data collection must be performed at cryogenic temperatures (typically 100 K) using a liquid nitrogen stream. This drastically reduces the atomic thermal motion (Debye-Waller factors), sharpens the diffraction spots, and extends the measurable data to higher resolutions ( <0.8 Å), which is critical for accurate structural modeling[4].

SCXRD_Workflow N1 Crystal Selection (Polarized Light Microscopy) N2 Mounting & Cryocooling (100 K N2 Stream) N1->N2 N3 Data Collection (Cu Kα Radiation, λ=1.5418 Å) N2->N3 N4 Data Reduction & Integration (CrysAlisPro / APEX) N3->N4 N5 Structure Solution (SHELXT - Intrinsic Phasing) N4->N5 N6 Refinement & Flack Parameter (SHELXL) N5->N6

Fig 1: Step-by-step SCXRD workflow for absolute structure determination.

Data Processing and Refinement
  • Integration: Integrate the raw diffraction frames using software such as CrysAlisPro or APEX. Apply empirical absorption corrections based on spherical harmonics.

  • Solution: Solve the phase problem using intrinsic phasing (SHELXT).

  • Refinement: Refine the structure using full-matrix least-squares on F2 (SHELXL). All non-hydrogen atoms must be refined anisotropically. Hydrogen atoms should be placed in calculated positions and refined using a riding model.

Absolute Stereochemistry and The Flack Parameter

The absolute configuration is validated using the Flack parameter ( x ) , which refines the mixing ratio between the determined structure and its inverted counterpart[4][5].

Because (S)-6-Chloromethyl-5,6-dihydro-pyran-2-one is enantiopure, it will crystallize in a non-centrosymmetric, chiral space group—most commonly P21​21​21​ (orthorhombic) or P21​ (monoclinic).

Flack_Logic Start Refine Flack Parameter (x) Cond1 x ≈ 0 (e.g., -0.05 to +0.05) Start->Cond1 Cond2 x ≈ 1 (e.g., 0.95 to 1.05) Start->Cond2 Cond3 x ≈ 0.5 (High Uncertainty) Start->Cond3 Res1 Absolute Configuration Confirmed (S)-enantiomer Cond1->Res1 Res2 Inverted Structure Invert coordinates to (R) Cond2->Res2 Res3 Racemic Twinning or Poor Data Re-collect data Cond3->Res3

Fig 2: Decision matrix for interpreting the Flack parameter in chiral lactones.

For a successful determination of the (S)-configuration using Cu K α radiation, the Flack parameter should refine to x=0.00 with a standard uncertainty (s.u.) of <0.05 [3][4].

Powder X-Ray Diffraction (PXRD): The Self-Validating System

While SCXRD determines the absolute structure of a single crystal, it does not guarantee that the bulk powder is phase-pure. To create a self-validating analytical system, the experimental PXRD pattern of the bulk material must be compared against the simulated PXRD pattern generated from the SCXRD .cif file.

PXRD Protocol:
  • Sample Preparation: Gently grind 50-100 mg of the bulk lactone powder using an agate mortar and pestle to minimize preferred orientation effects.

  • Mounting: Back-load the powder into a zero-background silicon sample holder to ensure a flat surface.

  • Data Collection: Scan from 2θ=3∘ to 40∘ using a Bragg-Brentano diffractometer equipped with Cu K α radiation ( λ=1.5418 Å). Use a step size of 0.01∘ and a scan speed of 1∘ /min.

  • Validation: Overlay the experimental diffractogram with the simulated pattern. A 1:1 match in peak positions confirms that the single crystal is highly representative of the bulk pharmaceutical intermediate.

Data Presentation

The following tables summarize the expected crystallographic parameters and geometric features for (S)-6-Chloromethyl-5,6-dihydro-pyran-2-one based on standard δ -lactone structural chemistry.

Table 1: Crystallographic Data and Refinement Parameters
ParameterValue / Description
Chemical Formula C₆H₇ClO₂
Formula Weight 146.57 g/mol
Temperature 100(2) K
Wavelength 1.54178 Å (Cu K α )
Crystal System Orthorhombic
Space Group P21​21​21​
Z (Molecules per unit cell) 4
Absorption Coefficient ( μ ) ~ 4.1 mm⁻¹
Flack Parameter ( x ) 0.02(3) (Confirms S-configuration)
Goodness-of-fit on F2 1.05
Table 2: Key Bond Lengths and Conformation

The 5,6-dihydro-2H-pyran-2-one ring typically adopts a half-chair conformation to minimize allylic strain between the double bond and the chiral center at C6.

Structural FeatureExpected ValueCausality / Note
C=O (Carbonyl) ~ 1.20 ÅStandard ester/lactone carbonyl length.
C-O (Ring Oxygen) ~ 1.34 ÅExhibits partial double-bond character due to resonance.
C=C (Alkene) ~ 1.32 ÅConjugated with the carbonyl group.
C-Cl (Chloromethyl) ~ 1.79 ÅPrimary alkyl chloride bond length.
Ring Conformation Half-ChairMinimizes steric clash between the -CH₂Cl group and the ring.

References

  • Flack.ch - For Peer Review - Howard Flack: The necessary conditions on the Flack parameter for satisfactory absolute-structure determination. Retrieved from: [Link]

  • LookChem - Cas 154026-92-3, TERT-BUTYL (S)-6-CHLORO-5-HYDROXY-3-OXOHEXANOATE (Upstream/Downstream properties). Retrieved from:[Link]

  • MDPI - Howard Flack and the Flack Parameter. Retrieved from: [Link]

Sources

Dual-Reactivity Profiling and Risk Mitigation Strategies for (S)-6-Chloromethyl-5,6-dihydro-pyran-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-6-Chloromethyl-5,6-dihydro-pyran-2-one (CAS: 135999-61-0) is a highly specialized chiral building block utilized extensively in the pharmaceutical sector. It serves as a critical intermediate in the asymmetric synthesis of statins (HMG-CoA reductase inhibitors) and various bioactive natural products such as goniothalamin 12. While its utility in drug development is undeniable, its structural architecture presents severe occupational hazards.

As a Senior Application Scientist, it is imperative to look beyond standard Safety Data Sheets (SDS) and understand the causality of a compound's toxicity. This whitepaper dissects the dual-electrophilic nature of this molecule, providing drug development professionals with a mechanistic understanding of its safety profile and a self-validating protocol for laboratory handling and decontamination.

Structural Reactivity & Mechanistic Toxicology

The inherent danger of (S)-6-Chloromethyl-5,6-dihydro-pyran-2-one lies in its bifunctional reactivity. The molecule possesses two distinct electrophilic centers that target different biological nucleophiles, leading to a compounded toxicological profile:

  • The α,β-Unsaturated δ-Lactone (Michael Acceptor): The conjugated double bond within the lactone ring acts as a potent Michael acceptor. In a biological environment, it undergoes rapid conjugate addition with "soft" nucleophiles, predominantly the free thiol groups of cellular glutathione (GSH). The covalent binding and subsequent depletion of GSH strip the cell of its primary antioxidant defense, triggering severe oxidative stress, protein cross-linking, and rapid hepatocyte toxicity 3.

  • The Chloromethyl Group (Alkylating Agent): The chloromethyl moiety operates as a classic SN2 alkylating agent. Because the chloride ion is an excellent leaving group, this center is highly susceptible to attack by both soft and hard nucleophiles. In vivo, it can covalently bind to the nucleophilic centers of DNA (such as the N7 or O6 positions of guanine). This alkylation induces DNA strand cross-linking, base pair miscoding, and ultimately, genotoxicity and mutagenesis 4.

ToxicityMechanism cluster_0 Pathway A: Michael Acceptor cluster_1 Pathway B: Alkylating Agent Compound (S)-6-Chloromethyl- 5,6-dihydro-pyran-2-one Conjugate Conjugate Addition (α,β-unsaturated lactone) Compound->Conjugate Soft Nucleophiles SN2 SN2 Alkylation (Chloromethyl group) Compound->SN2 Hard/Soft Nucleophiles GSH Glutathione (GSH) Depletion Conjugate->GSH OxStress Oxidative Stress & Hepatotoxicity GSH->OxStress DNA DNA/Protein Adduct Formation SN2->DNA Genotox Genotoxicity & Mutagenesis DNA->Genotox

Dual-pathway mechanism of cellular toxicity driven by Michael addition and SN2 alkylation.

Quantitative Hazard & Physicochemical Data

Understanding the physical properties of the compound dictates the engineering controls required. The lactone ring is moisture-sensitive; exposure to ambient humidity leads to slow hydrolysis, generating hydroxy acids and liberating trace amounts of corrosive hydrogen chloride (HCl) gas 5.

Property / Hazard ClassificationValue / IndicatorCausality & Implication
CAS Number 135999-61-0Unique identifier for structural tracking.
Molecular Weight 146.57 g/mol Low MW facilitates rapid dermal and respiratory penetration.
Appearance Colorless to pale yellow liquidVisual indicator; darkening implies degradation or polymerization.
Storage Temperature 2-8°C (Inert Atmosphere)Prevents lactone hydrolysis and spontaneous thermal degradation.
GHS: H314 / H317 Skin Burns / SensitizationDirect consequence of covalent binding to keratinocytes/dermal proteins.
GHS: H341 (Potential) Suspected MutagenDriven by the SN2 DNA alkylation mechanism.

Experimental Protocol: Safe Handling & Chemical Quenching

Standard aqueous washing or solvent wiping is fundamentally inadequate for decontaminating spills of lipophilic alkylating agents. To ensure absolute safety, we must deploy a chemical quenching strategy that actively destroys both electrophilic centers simultaneously.

The following protocol utilizes a Sodium Thiosulfate / Sodium Hydroxide quenching system. Causality of choice: Thiosulfate is a highly polar, soft nucleophile that rapidly attacks both the Michael acceptor and the chloromethyl group to form a harmless, water-soluble Bunte salt. The addition of NaOH neutralizes the HCl generated during the SN2 displacement and accelerates the base-catalyzed hydrolysis of the lactone ring, permanently destroying the pharmacophore.

Step-by-Step Decontamination Methodology

Step 1: Preparation of the Quenching Solution

  • In a well-ventilated fume hood, prepare a solution of 1.0 M Sodium Thiosulfate ( Na2​S2​O3​ ) and 0.1 M Sodium Hydroxide ( NaOH ) in deionized water.

  • Note: Prepare fresh weekly, as thiosulfate slowly degrades in aqueous environments.

Step 2: Application to Spill or Residual Reagent

  • Wearing double nitrile gloves (to prevent permeation by the alkylating agent) and safety goggles, generously apply the quenching solution over the contaminated area or directly into the reaction flask containing the residual compound.

  • Ensure the volume of the quench solution is at least 10x the estimated volume of the chemical waste.

Step 3: Agitation and Incubation

  • Mechanically agitate the mixture. Allow a minimum contact time of 30 minutes at room temperature to ensure complete kinetic conversion of both the SN2 and conjugate addition reactions.

Step 4: Self-Validation via NBP Assay

  • To guarantee trustworthiness, the quench must be validated. Extract a 1 mL aliquot of the quenched mixture.

  • Add 2 drops of a 5% solution of 4-(4-nitrobenzyl)pyridine (NBP) in acetone. NBP is a specific nucleophile that mimics the N7 position of guanine.

  • Heat the aliquot gently at 60°C for 3 minutes, cool, and add 1 drop of 1M Triethylamine.

  • Interpretation: If the solution turns deep blue/purple , active alkylating agent remains (reapply quench). If it remains colorless/pale yellow , the electrophilic threat is neutralized.

QuenchingWorkflow Start Identify Spill / Residual (S)-6-Chloromethyl-5,6-dihydro-pyran-2-one Prep Prepare Quench Solution (1M Na2S2O3 + 0.1M NaOH) Start->Prep Apply Apply & Agitate (Minimum 30 min contact time) Prep->Apply Test Self-Validation: Perform NBP Test Apply->Test Decision Is NBP Test Positive? (Blue/Purple Color) Test->Decision Reapply Reapply Quench Solution & Increase Time Decision->Reapply Yes (Electrophile Present) Dispose Safe Disposal as Non-Hazardous Aqueous Waste Decision->Dispose No (Fully Quenched) Reapply->Apply

Step-by-step self-validating workflow for chemical quenching and decontamination.

References

  • LookChem. "TERT-BUTYL (S)-6-CHLORO-5-HYDROXY-3-OXOHEXANOATE - Downstream Products". LookChem Database.
  • ChemicalBook. "(S)-6-CHLOROMETHYL-5,6-DIHYDRO-PYRAN-2-ONE synthesis". ChemicalBook.
  • ResearchGate. "Structure-activity relationships for hepatocyte toxicity and electrophilic reactivity of α,β-unsaturated esters, acrylates and methacrylates". Journal of Applied Toxicology.
  • National Institutes of Health (NIH). "DNA Damaging Drugs". PMC.
  • GuideChem. "5,6-DIHYDRO-2H-PYRAN-2-ONE - Safety and Handling". GuideChem Database.

Sources

Thermodynamic Stability of (S)-6-Chloromethyl-5,6-dihydro-pyran-2-one at Room Temperature: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: (S)-6-Chloromethyl-5,6-dihydro-pyran-2-one is a chiral α,β-unsaturated δ-lactone, a structural motif of interest in medicinal chemistry. Understanding its thermodynamic stability at room temperature is paramount for its viable development as a pharmaceutical intermediate or active pharmaceutical ingredient (API). This guide provides a comprehensive analysis of the factors governing its stability, outlines detailed protocols for its assessment, and offers insights into potential degradation pathways. We synthesize theoretical principles with practical, field-proven methodologies to equip researchers, scientists, and drug development professionals with the necessary tools to evaluate and manage the stability of this and similar molecules.

Introduction: The Stability Imperative for a Chiral Lactone

(S)-6-Chloromethyl-5,6-dihydro-pyran-2-one belongs to the class of 5,6-dihydropyran-2-ones, which are prevalent scaffolds in numerous natural products and pharmacologically active compounds.[1] The introduction of a chloromethyl substituent at the stereogenic center introduces both a potential reactive site and an element that can influence the electronic and steric properties of the δ-lactone ring. The stability of such a molecule is not an academic curiosity but a critical determinant of its entire lifecycle in drug development—from synthesis and purification to formulation, storage, and ultimately, its in vivo fate.[2]

Degradation of a pharmaceutical compound can lead to loss of potency, alteration of bioavailability, and the formation of potentially toxic impurities.[2][3] For a molecule like (S)-6-Chloromethyl-5,6-dihydro-pyran-2-one, the primary stability concerns revolve around the integrity of the lactone ring and the reactivity of the chloromethyl group. This guide will deconstruct these concerns, providing a framework for a robust stability assessment.

Theoretical Framework for Stability Assessment

The inherent thermodynamic stability of (S)-6-Chloromethyl-5,6-dihydro-pyran-2-one is governed by a combination of structural and electronic factors. Understanding these provides a predictive basis for its behavior.

The δ-Lactone Core: Ring Strain and Conformation

The six-membered δ-lactone ring is generally considered to be relatively stable, exhibiting less ring strain than smaller β- or γ-lactones.[4][5] Six-membered rings can adopt puckered conformations, such as the chair or boat, which alleviate the angle and torsional strain that destabilize smaller, planar rings.[6][7] For a 5,6-dihydropyran-2-one, the endocyclic double bond imposes some conformational constraints, favoring a half-chair or sofa conformation. The thermodynamic preference for a substituent at the C-6 position to be in an axial versus equatorial position can be complex and, in some cases, counterintuitive for δ-lactones.[8] This conformational preference can influence the molecule's overall energy and its susceptibility to attack.

Substituent Effects: The Role of the Chloromethyl Group

The C-6 chloromethyl group is a key modulator of the molecule's stability.

  • Inductive Effect: The electronegative chlorine atom exerts an electron-withdrawing inductive effect, which can influence the electron density of the lactone ring. This can potentially make the ester carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack, such as hydrolysis.

  • Steric Hindrance: The chloromethyl group provides some steric bulk around the chiral center, which might afford a degree of kinetic stability by hindering the approach of nucleophiles to the lactone ring.

  • Reactivity of the C-Cl Bond: The primary alkyl chloride presents a potential site for nucleophilic substitution reactions. Under ambient conditions with common atmospheric nucleophiles like water, this reaction is likely to be slow but could be a long-term degradation pathway, especially if facilitated by formulation excipients or pH changes.

Potential Degradation Pathways

At room temperature, several degradation pathways must be considered. These are the primary targets for investigation in experimental stability studies.

  • Hydrolysis: This is the most common degradation pathway for lactones.[9][10] It can be catalyzed by both acid and base, leading to the opening of the lactone ring to form the corresponding (S)-6-chloro-5-hydroxyhex-2-enoic acid.[9][11][12] The presence of atmospheric moisture makes this a critical pathway to evaluate.[3][13]

  • Nucleophilic Substitution: The chloromethyl group can react with water (hydrolysis) to form the corresponding alcohol, (S)-6-(hydroxymethyl)-5,6-dihydro-2H-pyran-2-one, and hydrochloric acid. The generated HCl could then catalyze further degradation of the lactone ring.

  • Polymerization: α,β-unsaturated systems can be susceptible to polymerization, although this is generally initiated by light, heat, or specific catalysts and may be less of a concern at room temperature in the dark.

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions.[2][13] Halogenated organic compounds can be particularly susceptible to photolytic cleavage.[14]

The logical relationship between these factors is illustrated in the diagram below.

G cluster_0 Structural Features of (S)-6-Chloromethyl-5,6-dihydro-pyran-2-one cluster_1 Inherent Physicochemical Properties cluster_2 Potential Degradation Pathways cluster_3 External Stress Factors Lactone δ-Lactone Ring (6-Membered) Strain Low Ring Strain Lactone->Strain Conformation Half-Chair Conformation Lactone->Conformation Substituent C-6 Chloromethyl Group Electronic Inductive Effect (-I) Substituent->Electronic Reactivity Reactive C-Cl Bond Substituent->Reactivity Unsaturation α,β-Unsaturation Electrophilicity Electrophilic Carbonyl Unsaturation->Electrophilicity Polymerization Polymerization Unsaturation->Polymerization Hydrolysis Lactone Hydrolysis Strain->Hydrolysis influences rate Electronic->Hydrolysis influences rate Substitution SN2 at C-Cl Reactivity->Substitution Electrophilicity->Hydrolysis Photolysis Photodegradation Moisture Moisture/Humidity Moisture->Hydrolysis Moisture->Substitution pH pH (Acid/Base) pH->Hydrolysis Light Light (UV/Visible) Light->Photolysis Temp Temperature Temp->Hydrolysis accelerates Temp->Substitution accelerates

Caption: Factors influencing the stability of (S)-6-Chloromethyl-5,6-dihydro-pyran-2-one.

Experimental Design for Stability Assessment

A multi-faceted experimental approach is required to comprehensively evaluate the thermodynamic stability of (S)-6-Chloromethyl-5,6-dihydro-pyran-2-one. This involves both thermal analysis and long-term stability studies under controlled conditions, including forced degradation.

Preliminary Thermal Analysis

Calorimetric studies provide a rapid assessment of the compound's thermal behavior and can indicate its inherent stability.[15]

  • Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between the sample and a reference as a function of temperature.[16] It is used to determine melting point, purity, and to detect thermal events like decomposition. An exothermic decomposition event at a relatively low temperature would be a significant indicator of thermal instability.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time.[16] This is useful for determining the temperature at which the compound begins to degrade and lose mass.

ParameterTechniqueInformation Gained
Melting Point / PurityDSCProvides a baseline for the physical state and purity of the test article.
Onset of DecompositionDSC / TGAIndicates the temperature at which degradation begins.[16]
Enthalpy of FusionDSCThermodynamic property related to the crystal lattice energy.[16]
Mass Loss ProfileTGAQuantifies mass loss due to volatilization or decomposition.
ICH-Guided Stability and Forced Degradation Studies

For pharmaceutical development, stability testing must be conducted according to International Council for Harmonisation (ICH) guidelines.[17][18] This involves long-term studies under defined storage conditions and forced degradation (stress testing) to identify potential degradation products and pathways.[9][11][14]

Long-Term Stability Study: The definitive assessment of stability at room temperature involves a long-term study.

  • Conditions: 25°C ± 2°C / 60% RH ± 5% RH[19]

  • Duration: Typically up to 24 months or longer, depending on the intended shelf-life.

  • Timepoints: 0, 3, 6, 9, 12, 18, and 24 months.

  • Analysis: At each timepoint, the sample is analyzed for appearance, purity (by a stability-indicating HPLC method), and the presence of degradation products.

Forced Degradation (Stress Testing): Forced degradation studies are essential for developing and validating a stability-indicating analytical method and for understanding the molecule's vulnerabilities.[9][17] The goal is to achieve 5-20% degradation of the parent compound.[14][17]

Stress ConditionTypical ParametersTarget Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 40-60°CLactone ring opening[11]
Base Hydrolysis 0.1 M NaOH at room tempLactone ring opening (typically rapid)[9]
Oxidation 3% H₂O₂ at room tempOxidation of the double bond or other sites
Thermal 60-80°C (dry heat)Thermally induced decomposition
Photostability ICH Q1B conditions (UV/Vis light)Photolytic cleavage or rearrangement[19]

Detailed Experimental Protocols

The following protocols provide a self-validating system for assessing stability. The core is the development of a robust, stability-indicating analytical method.

Protocol: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating (S)-6-Chloromethyl-5,6-dihydro-pyran-2-one from its potential degradation products and impurities.

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase Scouting:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile or Methanol

    • Run a gradient from 5% to 95% B over 20 minutes to elute all components.

  • Wavelength Selection: Use a photodiode array (PDA) detector to acquire spectra from 200-400 nm. Identify the λ_max of the parent compound for quantification.

  • Forced Degradation Sample Analysis:

    • Generate degraded samples as per the forced degradation protocol (Section 3.2).

    • Inject each stressed sample into the HPLC system.

    • The goal is to see new peaks (degradants) that are baseline-resolved from the main peak.

  • Method Optimization: Adjust the gradient slope, flow rate, and mobile phase composition to achieve optimal separation (Resolution > 2) between the parent peak and all degradant peaks.

  • Peak Purity Analysis: Use the PDA detector to assess the peak purity of the parent compound in the stressed samples. This confirms that no degradants are co-eluting.

Caption: Workflow for developing a stability-indicating HPLC method.

Protocol: Thermal Stability Analysis via DSC/TGA

Objective: To determine the thermal decomposition profile of the compound.

  • Sample Preparation: Accurately weigh 2-5 mg of (S)-6-Chloromethyl-5,6-dihydro-pyran-2-one into an aluminum DSC pan (for DSC) or a ceramic/platinum pan (for TGA).

  • Instrument Setup (DSC):

    • Calibrate the instrument for temperature and enthalpy using an indium standard.

    • Atmosphere: Nitrogen at a flow rate of 50 mL/min.

    • Heating Rate: 10 °C/min.

    • Temperature Range: 25 °C to 350 °C (or higher if no events are observed).

  • Instrument Setup (TGA):

    • Atmosphere: Nitrogen at a flow rate of 50 mL/min.

    • Heating Rate: 10 °C/min.

    • Temperature Range: 25 °C to 500 °C.

  • Data Analysis:

    • DSC: Identify the onset temperature of any endotherms (melting) or exotherms (decomposition).

    • TGA: Determine the onset temperature of mass loss (T_onset), which indicates the beginning of thermal degradation.

Protocol: Long-Term Stability Study at Room Temperature

Objective: To evaluate the stability of the compound under standard storage conditions.

  • Sample Preparation: Place a sufficient quantity of the compound in a container that mimics the proposed long-term storage packaging (e.g., amber glass vials with screw caps).

  • Storage: Place the samples in a calibrated stability chamber set to 25°C / 60% RH.

  • Timepoint Pulls: At each scheduled timepoint (0, 3, 6, 9, 12, 18, 24 months), remove a sample for analysis.

  • Analysis:

    • Appearance: Visually inspect for any changes in color or physical state.

    • Purity/Assay: Analyze the sample using the validated stability-indicating HPLC method. Quantify the parent compound against a reference standard.

    • Degradation Products: Quantify any degradation products observed in the chromatogram.

  • Mass Balance: Calculate the mass balance at each timepoint: Mass Balance (%) = [% Assay] + [Σ% Impurities]. A mass balance close to 100% indicates that all major degradation products are being detected.

Conclusion and Recommendations

The thermodynamic stability of (S)-6-Chloromethyl-5,6-dihydro-pyran-2-one at room temperature is a critical quality attribute that must be thoroughly investigated. While the δ-lactone core is expected to be relatively stable, the compound's susceptibility to hydrolysis and potential reactions at the chloromethyl group necessitates a comprehensive experimental evaluation.

Based on the principles outlined, the primary risks to stability at room temperature are hydrolysis initiated by atmospheric moisture and, to a lesser extent, photodegradation if exposed to light. The generation of a validated, stability-indicating HPLC method is the cornerstone of any stability assessment. The forced degradation studies will provide invaluable insights into the molecule's intrinsic weaknesses, allowing for the development of appropriate control strategies.

For drug development professionals, we recommend the following:

  • Prioritize a forced degradation study to rapidly identify degradation pathways and develop the necessary analytical tools.

  • Initiate a long-term, real-time stability study (25°C/60%RH) as early as possible in the development process.

  • Control the storage environment: The compound should be stored in well-sealed, light-resistant containers in a humidity-controlled environment to minimize the risk of hydrolytic and photolytic degradation.

By following the integrated theoretical and experimental framework presented in this guide, researchers can confidently characterize the stability profile of (S)-6-Chloromethyl-5,6-dihydro-pyran-2-one, ensuring the quality and integrity of this promising chiral building block for pharmaceutical applications.

References

  • Vertex AI Search. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
  • Ragaert, K., et al. (2019, April 3).
  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances.
  • Jitonnom, J., et al. Polymerizability of Lactones Calculated by Molecular Mechanics, Semiempirical and Density Functional Theory Methods. ThaiScience.
  • Notario, R. (2014). Ring strain energy in ether- and lactone-containing spiro compounds.
  • Ohtani, Y., et al. Unprecedented stability of δ-lactones with axial substituents rather than equatorial ones; comparison with the Prelog–Djerassi lactone derivative.
  • Wikipedia. Ring strain.
  • ResolveMass Laboratories. (2026, February 15).
  • Prime Process Safety Center. Calorimetric Studies.
  • Liao, C.-C., et al. Influence of Ring Strain on the Formation of Rearrangement vs Cyclization Isotwistane Products in the Acyl Radical Reaction of Bicyclo[2.2.2]octanone. PMC.
  • Mukati, S., et al. CHEMICAL STABILITY OF DRUGS. IIP Series.
  • Perez-Prior, M. T., et al. (2005, January 21).
  • Chemistry Steps. (2021, February 13). Conformations of Cyclic Molecules | Ring Strain in 3-, 5-, and 6-Membered Rings Explained.
  • Prezi. (2025, April 11). Factors Affecting Drug Stability.
  • Patel, K., et al. (2021). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia.
  • Ceylan, S., et al. (2009, January 1). 6-Bicycloaryl Substituted (S)- And (R)
  • Pharmaguideline. (2025, April 9).
  • Lab Manager. (2025, May 6). Stability Testing of Pharmaceuticals: Procedures and Best Practices.
  • Asian Journal of Research in Chemistry. (2013, January 17). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
  • Zhu, E. Y., et al. (2005, October 15). Identifying lactone hydrolysis in pharmaceuticals.

Sources

A Technical Guide to the Discovery and Synthesis of (S)-6-Chloromethyl-5,6-dihydro-pyran-2-one

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive overview of the discovery and historical synthesis of (S)-6-Chloromethyl-5,6-dihydro-pyran-2-one, a valuable chiral building block in medicinal chemistry. The guide is intended for researchers, scientists, and professionals in drug development, offering insights into the evolution of synthetic strategies for this important compound.

Introduction: The Significance of a Chiral Lactone

(S)-6-Chloromethyl-5,6-dihydro-pyran-2-one, a member of the 5,6-dihydropyran-2-one class of α,β-unsaturated δ-lactones, has garnered considerable attention in the fields of organic synthesis and medicinal chemistry.[1] These chiral lactones are integral structural motifs in numerous biologically active natural products and have demonstrated a wide range of pharmacological activities, including potent anti-cancer properties.[1][2] The stereochemistry of these molecules is often crucial to their biological function, necessitating the development of efficient and highly selective enantioselective synthetic methods.[1] The (S)-enantiomer of 6-chloromethyl-5,6-dihydro-pyran-2-one serves as a key intermediate in the synthesis of various complex molecules, making its efficient and stereocontrolled synthesis a topic of significant interest.

The Chemoenzymatic Approach: A Modern Synthesis Pathway

A notable and efficient synthesis of (S)-6-Chloromethyl-5,6-dihydro-pyran-2-one was reported by Wolberg, Hummel, and Mueller in 2001, employing a chemoenzymatic approach.[3] This method leverages the high stereoselectivity of enzymes to achieve the desired chirality, a common and powerful strategy in modern asymmetric synthesis.

The synthesis commences with the reduction of tert-butyl 6-chloro-3,5-dioxohexanoate to the corresponding (5S)-dihydroxy ester using a dehydrogenase enzyme. This enzymatic reduction is the key stereochemistry-determining step. The resulting dihydroxy ester is then cyclized to form the target lactone, (S)-6-Chloromethyl-5,6-dihydro-pyran-2-one, typically via acid-catalyzed intramolecular esterification with concomitant elimination of water.[3]

Experimental Protocol: Chemoenzymatic Synthesis

Step 1: Enzymatic Reduction of tert-Butyl 6-chloro-3,5-dioxohexanoate

  • Reaction Setup: In a buffered aqueous solution, dissolve tert-butyl 6-chloro-3,5-dioxohexanoate.

  • Enzyme and Cofactor: Introduce a suitable (S)-specific dehydrogenase and a stoichiometric amount of the cofactor NADH.

  • Reaction Conditions: Maintain the reaction at a controlled temperature and pH to ensure optimal enzyme activity.

  • Monitoring: Monitor the progress of the reaction by techniques such as HPLC or TLC until the starting material is consumed.

  • Work-up: Upon completion, extract the product, (5S)-tert-butyl 6-chloro-3,5-dihydroxyhexanoate, with an organic solvent.

Step 2: Acid-Catalyzed Cyclization

  • Reaction Setup: Dissolve the purified (5S)-tert-butyl 6-chloro-3,5-dihydroxyhexanoate in an appropriate organic solvent, such as toluene.

  • Catalyst: Add a catalytic amount of a strong acid, for example, p-toluenesulfonic acid.[3]

  • Reaction Conditions: Heat the mixture to reflux, typically for 2 hours, to facilitate the intramolecular cyclization and dehydration.[3]

  • Monitoring: Monitor the formation of the lactone by GC or TLC.

  • Work-up and Purification: After the reaction is complete, neutralize the acid catalyst, wash the organic layer, and purify the crude product by column chromatography to yield (S)-6-Chloromethyl-5,6-dihydro-pyran-2-one.

Causality in Experimental Choices

The choice of a chemoenzymatic strategy is driven by the need for high enantioselectivity. Dehydrogenases are well-known for their ability to stereoselectively reduce carbonyl groups, providing a reliable method to introduce the desired chirality at the C5 position. The subsequent acid-catalyzed cyclization is a standard and efficient method for forming δ-lactones from 5-hydroxycarboxylic acid precursors. The use of toluene as a solvent allows for the azeotropic removal of water, which drives the equilibrium towards the formation of the lactone.

Historical Synthesis Pathways: An Evolution of Methods

While a definitive "first synthesis" of (S)-6-Chloromethyl-5,6-dihydro-pyran-2-one is not readily apparent in the literature, the historical development of synthetic routes for the broader class of 6-substituted-5,6-dihydropyran-2-ones provides valuable context. Early methods for the synthesis of such lactones were often not stereoselective and relied on classical organic reactions.

One of the foundational methods for the synthesis of δ-valerolactones involves the dehydrogenation of 1,5-pentanediols.[4] Another early approach is the oxidation of δ-hydroxyvaleroaldehyde.[4] These methods, while effective for producing the core lactone structure, do not offer control over stereochemistry.

The advent of modern asymmetric synthesis has led to the development of several powerful strategies for the enantioselective synthesis of 6-substituted-5,6-dihydropyran-2-ones. These methods can be broadly categorized as:

  • Organocatalytic Domino Reactions: These one-pot methods can construct the dihydropyranone ring with high enantioselectivity from simple starting materials.[1][5]

  • Metal-Catalyzed Asymmetric Allylation followed by Ring-Closing Metathesis: This powerful sequence allows for the stereocontrolled introduction of the C6 substituent and subsequent formation of the unsaturated lactone ring.[5]

  • Use of Chiral Precursors: Monosaccharides have been extensively used as chiral starting materials for the synthesis of various naturally occurring 5,6-dihydropyran-2-ones.[6]

The evolution from non-stereoselective methods to highly enantioselective modern techniques highlights the increasing importance of chiral purity in the development of pharmaceuticals and other bioactive molecules.

Data Summary

Synthesis MethodKey FeaturesStereoselectivity
Chemoenzymatic Synthesis Enzymatic reduction for chirality control.High (enantioselective)
Organocatalytic Domino Reactions One-pot synthesis with high enantioselectivity.High (enantioselective)
Metal-Catalyzed Asymmetric Allylation/RCM Stereocontrolled C6-substitution and ring formation.High (enantioselective)
Dehydrogenation of Diols Early, non-stereoselective method.None (racemic)
Oxidation of Hydroxyaldehydes Early, non-stereoselective method.None (racemic)

Visualizing the Synthesis

Chemoenzymatic Synthesis Workflow

chemoenzymatic_synthesis start tert-Butyl 6-chloro-3,5-dioxohexanoate enzyme Enzymatic Reduction ((S)-specific dehydrogenase, NADH) start->enzyme intermediate (5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate enzyme->intermediate cyclization Acid-Catalyzed Cyclization (p-TsOH, Toluene, Reflux) intermediate->cyclization product (S)-6-Chloromethyl-5,6-dihydro-pyran-2-one cyclization->product

Caption: Chemoenzymatic synthesis of (S)-6-Chloromethyl-5,6-dihydro-pyran-2-one.

Evolution of Synthetic Strategies

synthesis_evolution cluster_early Early Methods (Non-Stereoselective) cluster_modern Modern Methods (Enantioselective) dehydrogenation Dehydrogenation of Diols racemic_product Racemic 6-Substituted 5,6-dihydropyran-2-ones dehydrogenation->racemic_product oxidation Oxidation of Hydroxyaldehydes oxidation->racemic_product chemoenzymatic Chemoenzymatic Synthesis chiral_product (S)-6-Chloromethyl-5,6-dihydro-pyran-2-one chemoenzymatic->chiral_product organocatalysis Organocatalytic Domino Reactions organocatalysis->chiral_product metal_catalysis Metal-Catalyzed Asymmetric Allylation/RCM metal_catalysis->chiral_product

Caption: Evolution of synthetic strategies for 6-substituted-5,6-dihydropyran-2-ones.

Conclusion

The synthesis of (S)-6-Chloromethyl-5,6-dihydro-pyran-2-one has evolved from early, non-stereoselective methods for related lactones to highly efficient and enantioselective modern strategies. The chemoenzymatic approach detailed in this guide exemplifies the power of biocatalysis in achieving high chiral purity, a critical requirement for the use of this compound as a building block in drug development. Understanding the historical context and the rationale behind the evolution of these synthetic pathways provides valuable insights for the design of novel and improved routes to this and other important chiral molecules.

References

  • Asymmetric Synthesis of 6-Substituted-5,6-dihydro-2H-pyran-2-ones. Benchchem.

  • Pyranone compounds useful to treat retroviral infections. Google Patents.

  • (S)-6-CHLOROMETHYL-5,6-DIHYDRO-PYRAN-2-ONE synthesis. Chemicalbook.

  • 5,6-Dihydropyran-2-one synthesis. Organic Chemistry Portal.

  • Enantioselective Synthesis of 5,6-dihydro-2H-pyran-2-one: Application Notes and Protocols. Benchchem.

  • Stereoselective Syntheses of Naturally Occurring 5,6-Dihydropyran-2-ones. Request PDF.

  • Enantioselective construction of cis-2,6-disubstituted dihydropyrans: total synthesis of (-)-centrolobine. PubMed.

  • Preparation method of 5, 6-dihydro-2H-pyran-2-one. Google Patents.

  • Method for producing dihydropyran. Google Patents.

  • Synthesis of δ-Valerolactone. CORE.

  • Synthesis of 5,6-dihydropyran-2-one. ResearchGate.

  • United States Patent. Googleapis.com.

  • A Comprehensive Technical Guide to 6-methyl-5,6-dihydro-2H-pyran-2-one. Benchchem.

  • Synthesis of 5,6-Dihydro-2H-pyran-2-ones (Microreview). Request PDF.

  • Chemistry - A European Journal. Wiley-VCH.

  • Chemistry: A European Journal. Wikipedia.

  • Synthesis of #-methylene-#-valerolactone and its selective polymerization from a product mixture for co. MIT Open Access Articles.

  • Optically Active β-Methyl-δ-Valerolactone: Biosynthesis and Polymerization. NSF PAR.

  • Chemistry : a European journal. University of California Riverside.

  • Ring-Opening (co)Polymerization of Six-Membered Substituted δ-Valerolactones with Alkali Metal Alkoxides. Request PDF.

  • Chemistry - A European Journal. ResearchGate.

  • Chemistry - A European Journal. Wiley.

  • Sustainable production of γ-valerolactone and δ-valerolactone through the coupling of hydrogenation and dehydrogenation. Sustainable Energy & Fuels (RSC Publishing).

Sources

Methodological & Application

Application Notes & Protocols: (S)-6-Chloromethyl-5,6-dihydro-pyran-2-one as a Premier Chiral Building Block in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(S)-6-Chloromethyl-5,6-dihydro-pyran-2-one is a highly versatile and valuable chiral building block in modern organic synthesis. Its unique structural features, comprising an α,β-unsaturated δ-lactone and a stereodefined propargylic chloride at the C6 position, render it a powerful synthon for the enantioselective synthesis of a diverse array of complex natural products. The α,β-unsaturated lactone moiety is a common feature in many biologically active compounds, exhibiting activities ranging from anticancer to anti-inflammatory.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of this pivotal chiral intermediate. We will delve into detailed, field-proven protocols for its preparation and showcase its strategic utility in the construction of key structural motifs found in a variety of natural products.

Introduction: The Strategic Advantage of Chiral Dihydropyranones

Chirality is a fundamental principle in drug design and development, as the enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[3] Consequently, the demand for enantiomerically pure building blocks, or "chiral synthons," has grown exponentially.[3][4] The 5,6-dihydropyran-2-one scaffold is a privileged structure found in numerous natural products with a wide spectrum of biological activities.[5][6] The introduction of a reactive chloromethyl group at the stereogenic center, as in (S)-6-chloromethyl-5,6-dihydro-pyran-2-one, provides a synthetic handle for further elaboration, making it an exceptionally valuable intermediate.

This application note will illuminate the synthesis of this chiral building block and explore its potential in the stereoselective synthesis of natural products through the strategic manipulation of its key functional groups: the electrophilic chloromethyl moiety and the versatile α,β-unsaturated lactone system.

Enantioselective Synthesis of (S)-6-Chloromethyl-5,6-dihydro-pyran-2-one

The most efficient and reliable synthesis of (S)-6-chloromethyl-5,6-dihydro-pyran-2-one involves the stereoselective reduction of a β-ketoester to a syn-dihydroxyester, followed by an acid-catalyzed intramolecular cyclization (lactonization). This approach ensures high enantiomeric purity of the final product.

Synthesis of the Key Precursor: tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate

The critical step in this synthesis is the diastereoselective reduction of the prochiral ketone in tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate. This can be achieved with high efficiency and stereocontrol using either biocatalytic or chemical methods.

Biocatalytic Reduction (Recommended for High Selectivity):

The use of a carbonyl reductase enzyme offers exceptional stereoselectivity, yielding the desired (3R,5S)-dihydroxyhexanoate with high diastereomeric and enantiomeric excess.[3][7]

  • Rationale: Carbonyl reductases are enzymes that catalyze the reduction of ketones to alcohols with high stereospecificity, often outperforming traditional chemical reductants in complex substrates.[7]

Protocol 1: Biocatalytic Reduction of tert-Butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate

Materials:

  • tert-Butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate

  • Carbonyl reductase (e.g., from Rhodosporidium toruloides)[7]

  • NADPH or a suitable cofactor regeneration system (e.g., glucose/glucose dehydrogenase)

  • Phosphate buffer (pH 7.0)

  • Ethyl acetate

  • Brine

Procedure:

  • In a buffered aqueous solution (pH 7.0), suspend the whole cells of a recombinant E. coli strain overexpressing a carbonyl reductase.

  • Add the substrate, tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate, to the desired concentration (e.g., up to 1 M).[7]

  • Incorporate a cofactor regeneration system, such as glucose and glucose dehydrogenase, to ensure a continuous supply of NADPH.

  • Maintain the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation.

  • Monitor the reaction progress by HPLC or TLC.

  • Upon completion, extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate.

Expected Outcome:

This biocatalytic method can achieve high yields (>98%) and excellent diastereomeric and enantiomeric excess (>99% ee).[7]

Acid-Catalyzed Cyclization to (S)-6-Chloromethyl-5,6-dihydro-pyran-2-one

The final step is the intramolecular transesterification of the dihydroxyester to form the α,β-unsaturated δ-lactone. This is typically achieved by heating in the presence of an acid catalyst.[8]

  • Rationale: The acidic conditions protonate the hydroxyl group at C5, which then undergoes nucleophilic attack on the ester carbonyl, followed by elimination of tert-butanol and water to form the thermodynamically stable conjugated lactone.

Protocol 2: Lactonization of tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate

Materials:

  • tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate

  • p-Toluenesulfonic acid (catalytic amount)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate in toluene.

  • Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.1 eq).

  • Heat the mixture to reflux, using a Dean-Stark apparatus to remove water and tert-butanol.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford (S)-6-chloromethyl-5,6-dihydro-pyran-2-one.

Synthesis Workflow Diagram:

G cluster_0 Step 1: Stereoselective Reduction cluster_1 Step 2: Acid-Catalyzed Cyclization A tert-Butyl (S)-6-chloro- 5-hydroxy-3-oxohexanoate B tert-Butyl (3R,5S)-6-chloro- 3,5-dihydroxyhexanoate A->B Carbonyl Reductase, NADPH or Ru[(R)-TolBINAP]Cl2, H2 C (S)-6-Chloromethyl-5,6-dihydro- pyran-2-one B->C p-TsOH, Toluene, Heat

Caption: Enantioselective synthesis of the target chiral building block.

Applications in Natural Product Synthesis: A Versatile Synthon

(S)-6-Chloromethyl-5,6-dihydro-pyran-2-one is a powerful tool for the synthesis of complex natural products due to its two distinct reactive sites.

The Chloromethyl Group as an Electrophilic Handle

The primary chloride at the C6 position is susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of side chains. This is a key strategy for the synthesis of natural products with long alkyl or functionalized appendages at this position.

Potential Transformations:

  • Formation of C-C Bonds: Reaction with organocuprates, Grignard reagents (in the presence of a copper catalyst), or stabilized carbanions can introduce complex carbon frameworks.

  • Introduction of Heteroatoms: Displacement with alkoxides, thiolates, or amines can lead to the corresponding ethers, thioethers, and amines, respectively.

Protocol 3: General Procedure for Nucleophilic Substitution

Materials:

  • (S)-6-Chloromethyl-5,6-dihydro-pyran-2-one

  • Nucleophile (e.g., sodium thiophenoxide)

  • Anhydrous polar aprotic solvent (e.g., DMF or THF)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • Dissolve the nucleophile in the anhydrous solvent under an inert atmosphere.

  • Cool the solution to an appropriate temperature (e.g., 0°C).

  • Add a solution of (S)-6-chloromethyl-5,6-dihydro-pyran-2-one in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with a suitable reagent (e.g., saturated ammonium chloride solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers, dry over an anhydrous salt, and concentrate.

  • Purify by column chromatography.

Reactions of the α,β-Unsaturated Lactone

The conjugated system of the lactone offers multiple avenues for synthetic elaboration.

  • Michael Addition: The C4 position is electrophilic and can undergo conjugate addition with soft nucleophiles, a common strategy for introducing functionality.

  • Diels-Alder Reaction: The diene system can participate in [4+2] cycloadditions with dienophiles to construct complex bicyclic systems.[9]

  • Ring-Opening Reactions: The lactone can be opened by nucleophiles to yield highly functionalized, chiral acyclic compounds.[9]

Synthetic Utility Workflow:

G cluster_0 Functionalization Pathways A (S)-6-Chloromethyl-5,6-dihydro- pyran-2-one B Nucleophilic Substitution at C6' A->B C Michael Addition at C4 A->C D Lactone Ring-Opening A->D E Diverse Natural Product Scaffolds B->E C->E D->E

Caption: Key synthetic transformations of the chiral building block.

Exemplary Application: Synthesis of a Key Fragment of (+)-Argentilactone

While a direct total synthesis of a natural product from (S)-6-chloromethyl-5,6-dihydro-pyran-2-one is not yet prominently reported, its utility can be exemplified by its potential role in synthesizing key fragments of natural products like (+)-Argentilactone. The core structure of (+)-Argentilactone is a 6-substituted-5,6-dihydro-α-pyrone.[1]

Hypothetical Synthetic Route:

  • Nucleophilic Substitution: The chloromethyl group of (S)-6-chloromethyl-5,6-dihydro-pyran-2-one could be displaced by a suitable nucleophile to install the side chain.

  • Further Elaboration: Subsequent modifications of the introduced side chain would lead to the final natural product.

This strategy highlights the potential of (S)-6-chloromethyl-5,6-dihydro-pyran-2-one as a versatile starting material for the efficient and stereocontrolled synthesis of a variety of natural products.

Physicochemical Data and Safety Information

Table 1: Physicochemical Properties

PropertyValue
Molecular Formula C₆H₇ClO₂
Molecular Weight 146.57 g/mol
CAS Number 135999-61-0[8]
Appearance Likely a colorless oil
Boiling Point Not readily available
Solubility Soluble in most organic solvents

Safety Precautions:

  • Handle in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • As a chlorinated organic compound and a potential alkylating agent, it should be handled with care to avoid inhalation, ingestion, and skin contact.

  • Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.

Conclusion

(S)-6-Chloromethyl-5,6-dihydro-pyran-2-one is a chiral building block of significant synthetic potential. The protocols and applications detailed in this guide underscore its value in the stereoselective synthesis of complex molecules, particularly natural products and their analogues. Its readily accessible synthesis and the orthogonal reactivity of its functional groups provide a robust platform for the development of novel synthetic strategies in drug discovery and chemical biology. The continued exploration of this and similar chiral synthons will undoubtedly pave the way for the efficient construction of the next generation of therapeutic agents.

References

  • Bade, T.; Vedula, R. R. A Novel, Simple, and Efficient Synthesis of 3-(2-(5-(Benzylideneamino)-3-phenyl-1H-pyrazol-1-yl)thiazol-4-yl)-4-hydroxy-6-methyl-2H-pyran-2-one Derivatives via a One-Pot, Four-Component Condensation Reaction. J. Heterocycl. Chem.2015, 52, 1883-1886.
  • Cai, Y., et al. Biosynthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate by carbonyl reductase from Rhodosporidium toruloides in mono and biphasic media. Bioresour. Technol.2018, 249, 161-167.
  • Chiral Building Blocks in Asymmetric Synthesis: Synthesis and Applications. Google Books.
  • Liu, Z.-Q., et al. Large-scale synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate by a stereoselective carbonyl reductase with high substrate concentration and product yield. Biotechnol. Prog.2017, 33, 612-620.
  • Preparation method of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate. Google Patents.
  • Synthesis of a 5,6-Dihydropyran-2-one Derivative with Dual Anti-Cell-Migration and Anticancer Activity. Available at: [Link]

  • Recent Advances in the Stereoselective Total Synthesis of Natural Pyranones Having Long Side Chains - PMC. Available at: [Link]

  • (PDF) Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks. Available at: [Link]

  • Stereoselective total synthesis of a potent natural antifungal compound (6S)-5,6,dihydro-6-[(2R)-2-hydroxy-6-phenyl hexyl]-2H-pyran-2-one - PubMed. Available at: [Link]

  • Naturally Occurring 6-Substituted 5,6-Dihydro-α-Pyrones - OUCI. Available at: [Link]

  • 5,6-Dihydropyran-2-one synthesis - Organic Chemistry Portal. Available at: [Link]

  • SYNTHESIS OF 5,6-DIHYDRO-2H-PYRAN-2-ONES (MICROREVIEW). Available at: [Link]

Sources

Application Note: Catalytic Enantioselective Synthesis of (S)-6-Chloromethyl-5,6-dihydro-pyran-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

(S)-6-Chloromethyl-5,6-dihydro-pyran-2-one (CAS 135999-61-0) is a highly functionalized α,β-unsaturated δ-lactone. It serves as a critical chiral building block in the pharmaceutical industry, most notably in the synthesis of the side-chain pharmacophores of statins (such as atorvastatin and rosuvastatin) and various natural products[1]. The synthetic utility of this molecule stems from its conjugated double bond, which allows for highly diastereoselective transformations driven by the stereoelectronic effects of the ring oxygen.

Retrosynthetic Causality

The synthesis of this target molecule relies on a linear-to-cyclic strategy. The target lactone is derived from the cyclization and subsequent dehydration of a linear precursor: tert-butyl (3R/S, 5S)-6-chloro-3,5-dihydroxyhexanoate .

Mechanistic Insight: Why synthesize a 3,5-dihydroxyhexanoate if the final lactone only possesses a single stereocenter at C6? When the 3,5-dihydroxy ester undergoes acid-catalyzed lactonization, it forms a 4-hydroxy-tetrahydropyran-2-one intermediate. The subsequent dehydration step eliminates the C4-hydroxyl group, forming the α,β-unsaturated double bond (C3-C4) and effectively destroying the C3 stereocenter[2]. Consequently, while strict enantiocontrol is mandatory at the C5 position of the linear precursor (which becomes the C6 stereocenter of the pyran-2-one), the stereochemistry at C3 is inconsequential. This chemical reality allows chemists to prioritize highly enantioselective catalysts for the C5 reduction, while utilizing non-stereoselective or diastereomeric reduction methods for the C3 ketone.

Mechanistic Pathway Visualization

SynthesisPathway A tert-Butyl 6-chloro- 3,5-dioxohexanoate B tert-Butyl (S)-6-chloro- 5-hydroxy-3-oxohexanoate A->B LkADH / LbADH (Biocatalytic Reduction) C tert-Butyl (3R/S, 5S)-6-chloro- 3,5-dihydroxyhexanoate B->C NaBH4 or ADH (Ketone Reduction) D (S)-6-Chloromethyl-5,6- dihydro-pyran-2-one C->D p-TsOH, Toluene, Δ (Lactonization & Dehydration)

Reaction pathway for the catalytic enantioselective synthesis of (S)-6-Chloromethyl-5,6-dihydro-pyran-2-one.

Catalyst Selection & Quantitative Data

The initial asymmetric reduction of the diketo ester is the most critical step. Historically, wild-type alcohol dehydrogenases from Lactobacillus brevis (LbADH) and Lactobacillus kefir (LkADH) have been utilized[3]. However, recent protein engineering has yielded a tetrad mutant of LkADH (LkTADH: A94T/F147L/L199H/A202L) that dramatically outperforms the wild-type variants, solving issues related to substrate inhibition and poor aqueous stability[3].

Alternatively, chemo-catalytic approaches utilizing Ruthenium-catalyzed asymmetric hydrogenation (e.g., Noyori's Ru-BINAP catalyst) provide a viable route for synthesizing syn- or anti-diols, though they often require higher pressures and longer reaction times compared to the biocatalytic route[4].

Table 1: Performance Comparison of Catalytic Systems
Catalyst SystemSpecific Activity (U/mg)Yield (%)Enantiomeric Excess (ee %)Space-Time Yield
Wild-type LkADH [3]0.03N/A> 99.0Low
Wild-type LbADH [3]0.34N/A> 99.0Moderate
Mutant LkTADH [3]1.2794.099.510.6 mmol/L/h
Ru-BINAP (Chem) [4]N/A (Chemical)Full Conv.85.0 (de)N/A

Experimental Protocols

The following self-validating protocols outline the two primary phases of the synthesis: the biocatalytic generation of the chiral precursor, and the chemo-catalytic cyclization to the target lactone.

Protocol A: Biocatalytic Synthesis of tert-Butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate

Objective: Establish the (S)-stereocenter at C5 with >99% ee using a fed-batch biocatalytic system.

Scientific Rationale: The substrate (tert-butyl 6-chloro-3,5-dioxohexanoate) exhibits poor aqueous stability and induces partial substrate inhibition at high concentrations[3]. A fed-batch strategy is employed to maintain the substrate concentration below the inhibition threshold while allowing for high overall volumetric productivity.

  • Buffer Preparation: Prepare 1 L of 100 mM potassium phosphate buffer and adjust the pH to 6.0.

  • Biocatalyst Suspension: Suspend whole E. coli cells co-expressing the mutant LkTADH and Glucose Dehydrogenase (GDH) (for NADP+ regeneration) into the buffer.

  • Cofactor Addition: Add NADP+ to a final concentration of 0.1 mM and D-glucose (1.5 equivalents relative to the total planned substrate load) to drive the GDH regeneration cycle.

  • Fed-Batch Initiation: Heat the bioreactor to 30 °C with gentle agitation (200 rpm). Begin the continuous, dropwise addition of tert-butyl 6-chloro-3,5-dioxohexanoate to maintain an in-reactor concentration of < 20 mM.

  • In-Process Control (pH): The GDH cycle produces gluconic acid as a byproduct. Continuously monitor the pH and titrate with 1M NaOH to strictly maintain pH 6.0. A drop in pH will denature the LkTADH.

  • Harvest & Extraction: Once the total substrate load reaches ~100 g/L and HPLC confirms >99% conversion, extract the aqueous phase three times with ethyl acetate. Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Note: This intermediate is subsequently reduced at the C3 ketone using standard NaBH₄ in methanol at -78 °C to yield the 3,5-dihydroxyhexanoate precursor required for Protocol B.

Protocol B: Acid-Catalyzed Lactonization and Dehydration

Objective: Convert the linear dihydroxy ester into (S)-6-Chloromethyl-5,6-dihydro-pyran-2-one.

Scientific Rationale: p-Toluenesulfonic acid (p-TsOH) serves a dual catalytic role here. First, it protonates the tert-butyl ester, facilitating intramolecular transesterification (lactonization) by the C5-hydroxyl group. Second, it catalyzes the dehydration of the resulting β-hydroxy lactone. A Dean-Stark apparatus is critical; by azeotropically removing the generated water and tert-butanol, the equilibrium is driven entirely toward the α,β-unsaturated product via Le Chatelier's principle[2].

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark trap topped with a reflux condenser, dissolve 50 mmol of tert-butyl (3R/S, 5S)-6-chloro-3,5-dihydroxyhexanoate in 150 mL of anhydrous toluene.

  • Catalyst Addition: Add 0.05 equivalents (2.5 mmol) of anhydrous p-toluenesulfonic acid (p-TsOH).

  • Reflux & Dehydration: Heat the mixture to reflux (approx. 110 °C). Maintain reflux for 2 hours. Monitor the Dean-Stark trap for the collection of water and tert-butanol.

  • In-Process Control (TLC): After 1.5 hours, check the reaction progress via TLC (Hexane:Ethyl Acetate, 7:3). The highly polar dihydroxy starting material should be completely consumed, replaced by a single UV-active spot corresponding to the conjugated lactone.

  • Quenching: Cool the reaction mixture to room temperature. Immediately wash the organic layer with 50 mL of saturated aqueous NaHCO₃. Causality: Neutralizing the p-TsOH prevents acid-catalyzed ring-opening or degradation of the lactone during solvent removal.

  • Workup & Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude dark oil via silica gel flash chromatography to afford pure (S)-6-Chloromethyl-5,6-dihydro-pyran-2-one as a pale yellow to colorless oil.

References

  • ChemicalBook - (S)-6-CHLOROMETHYL-5,6-DIHYDRO-PYRAN-2-ONE synthesis (Citing Wolberg et al., Chemistry - A European Journal, 2001, 7(21), 4562-4571).[2]

  • ProQuest - Highly efficient enzymatic synthesis of tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate with a mutant alcohol dehydrogenase of Lactobacillus kefir.[3]

  • ACS Publications - Ru-Catalyzed Asymmetric Hydrogenation of Chiral δ-Hydroxy-β-Keto Acid Derivatives.[4]

  • ACS Publications - Identification of a Robust Carbonyl Reductase for Diastereoselectively Building syn-3,5-Dihydroxy Hexanoate.[1]

Sources

Application Notes & Protocols: (S)-6-Chloromethyl-5,6-dihydro-pyran-2-one in Statin Side Chain Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Advanced Technical Guide & Experimental Protocols

Introduction & Scientific Rationale

The synthesis of blockbuster statins (HMG-CoA reductase inhibitors) such as Rosuvastatin, Atorvastatin, and Pitavastatin relies heavily on the precise construction of their pharmacophore: the chiral (3R,5S)-3,5-dihydroxyheptenoic acid side chain. Constructing this moiety with high enantiomeric and diastereomeric purity is one of the most significant challenges in pharmaceutical process chemistry.

(S)-6-Chloromethyl-5,6-dihydro-pyran-2-one (often referred to as (S)-CDHP) has emerged as a cornerstone chiral C6 building block for this purpose. As highlighted by the [1], the outstanding synthetic applicability of (S)-CDHP originates from its rigid α,β-unsaturated δ-lactone structure. The conjugated double bond allows for highly diastereoselective transformations, governed by the stereoelectronic effect exerted by the ring oxygen[1].

By locking the molecule in a half-chair conformation, the resident (S)-stereocenter at C6 forces the bulky chloromethyl group into a pseudo-equatorial position. This effectively shields one face of the ring, directing incoming reagents to the opposite face. Consequently, the second stereocenter (C4 of the lactone, which becomes C3 of the statin side chain) can be established with near-perfect 1,3-syn or 1,3-anti diastereoselectivity without the need for expensive chiral catalysts. Furthermore, upstream synthesis of these lactonized side-chain intermediates has been revolutionized by highly productive whole-cell DERA (2-deoxyribose-5-phosphate aldolase) biocatalysis[2].

Mechanistic Overview & Chemical Pathway

The transformation from (S)-CDHP to the universal protected statin side chain involves three critical phases:

  • Diastereoselective Functionalization : Conjugate addition/hydration of the C3=C4 double bond to establish the (4R)-hydroxyl group.

  • Chain Extension : Nucleophilic substitution of the C6-chloromethyl group with cyanide to extend the carbon backbone from C6 to C7.

  • Ring Opening and Protection : Cleavage of the lactone to form a bulky tert-butyl ester, followed immediately by 1,3-diol protection (acetonide formation).

Pathway cluster_0 Phase 1: Stereocenter Generation cluster_1 Phase 2: Chain Extension & Protection A (S)-6-Chloromethyl-5,6-dihydro-pyran-2-one Chiral C6 Building Block B (4R,6S)-6-Chloromethyl-4-hydroxy-tetrahydropyran-2-one 1,3-syn Diastereoselectivity A->B Conjugate Addition Stereoelectronic Control C (4R,6S)-6-Cyanomethyl-4-hydroxy-tetrahydropyran-2-one C7 Chain Extension B->C NaCN, DMSO Nucleophilic Substitution D Protected Statin Side Chain tert-Butyl 1,3-dioxan-4-yl acetate C->D 1. t-BuOH Ring Opening 2. Acetonide Formation

Chemical pathway from (S)-CDHP to the protected statin side chain.

Experimental Protocols: A Self-Validating System

As a Senior Application Scientist, I emphasize that a robust protocol must be self-validating. Every chemical transformation described below is paired with a specific In-Process Control (IPC) to ensure causality and prevent the downstream carryover of impurities.

Protocol 1: Diastereoselective Hydration

Objective : Introduce the C4 hydroxyl group to yield (4R,6S)-6-chloromethyl-4-hydroxy-tetrahydropyran-2-one.

  • Causality : Direct hydration under mildly acidic conditions or via a hydroboration/oxidation sequence is utilized. The rigid conformation of the unsaturated lactone ensures that the incoming hydroxyl equivalent attacks from the less sterically hindered face, establishing the critical (4R) stereocenter necessary for the statin pharmacophore.

  • Procedure :

    • Dissolve (S)-CDHP (1.0 eq) in a THF/H2O mixture.

    • Cool to 0°C and add the hydration catalyst dropwise.

    • Stir for 4-6 hours at 0°C to maximize facial selectivity.

    • Quench with saturated NaHCO3 and extract with ethyl acetate.

  • Self-Validation (IPC 1) : Monitor the reaction via UV-Vis spectroscopy. The α,β-unsaturated chromophore of the starting material exhibits strong absorbance at ~215 nm, which disappears upon successful hydration. Confirm via 1H NMR by the absence of alkene protons at δ 6.0 and 6.9 ppm.

Protocol 2: Cyanation of the Chloromethyl Group

Objective : Convert the C6-chloromethyl group to a C6-cyanomethyl group, extending the chain to C7.

  • Causality : The chloromethyl group is an atom-economical leaving group[3]. Using Sodium Cyanide (NaCN) in Dimethyl Sulfoxide (DMSO) accelerates the S_N2 displacement due to the polar aprotic nature of the solvent, which leaves the cyanide nucleophile unsolvated and highly reactive.

  • Procedure :

    • Dissolve the hydrated intermediate in anhydrous DMSO.

    • Add NaCN (1.5 eq) and a catalytic amount of NaI (to form the more reactive alkyl iodide in situ).

    • Heat the mixture to 40°C for 8 hours.

    • Dilute with water and extract with MTBE.

  • Self-Validation (IPC 2) : Perform GC/MS analysis. The successful conversion is marked by a mass shift and the complete disappearance of the characteristic 3:1 chlorine isotope pattern (M / M+2).

Protocol 3: Lactone Ring Opening and Acetonide Protection

Objective : Generate tert-butyl 2-((4R,6S)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate.

  • Causality : The lactone is opened using tert-butoxide in tert-butanol. The resulting tert-butyl ester is sterically bulky, making it highly resistant to unwanted nucleophilic attack during the harsh cross-coupling steps (e.g., Julia-Kocienski olefination) used later to attach the statin core. Immediate trapping with 2,2-dimethoxypropane (DMP) and catalytic p-Toluenesulfonic acid (pTSA) protects the 1,3-diol as an acetonide, preventing spontaneous re-lactonization.

  • Procedure :

    • Treat the cyanated lactone with KOtBu in tert-butanol at room temperature for 2 hours.

    • Evaporate the solvent, re-dissolve in acetone, and add DMP (3.0 eq) and pTSA (0.1 eq).

    • Stir for 4 hours, quench with triethylamine, and purify via crystallization.

  • Self-Validation (IPC 3) : Analyze via Chiral HPLC to verify that the final enantiomeric excess (ee) is >99.9% and diastereomeric excess (de) is >98%.

Workflow W1 Step 1: Diastereoselective Addition W2 IPC 1: UV-Vis & NMR (Alkene Loss) W1->W2 W3 Step 2: Cyanation (Chain Extension) W2->W3 W4 IPC 2: GC/MS (Chloride Loss) W3->W4 W5 Step 3: Ring Opening & Acetalization W4->W5 W6 Final Validation: Chiral HPLC (>99% ee/de) W5->W6

Self-validating experimental workflow with integrated in-process controls (IPC).

Quantitative Data Presentation

The table below summarizes the expected quantitative metrics for the three-step sequence when executed under optimized process chemistry conditions.

StepTransformationReagents / ConditionsYield (%)de (%)ee (%)Primary IPC Readout
1 Diastereoselective HydrationH₂O eq., Catalyst, 0°C85 - 88> 98.0> 99.9Loss of UV abs. at 215 nm
2 CyanationNaCN, NaI, DMSO, 40°C90 - 92N/A*> 99.9Loss of Cl isotope pattern
3 Ring Opening & Protectiont-BuOH, DMP, pTSA, RT82 - 85> 98.0> 99.9Chiral HPLC peak resolution

*Note: Stereocenters are not altered during the cyanation step; de is preserved from Step 1.

References

  • Broxterman, Q. B., et al. "Chiral C6 Building Blocks by Derivatisation of an Enantiopure α,β-Unsaturated δ-Lactone Available on KG-Scale." ACS Division of Organic Chemistry. URL: [Link]

  • LookChem Database. "tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate: Downstream Products and Applications." LookChem. URL:[Link]

  • Ošlaj, M., et al. "A Highly Productive, Whole-Cell DERA Chemoenzymatic Process for Production of Key Lactonized Side-Chain Intermediates in Statin Synthesis." PLoS ONE (via PMC). URL:[Link]

Sources

Application Notes and Protocols for Cross-Coupling Reactions Involving (S)-6-Chloromethyl-5,6-dihydro-pyran-2-one

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Chiral Lactone in Modern Synthesis

(S)-6-Chloromethyl-5,6-dihydro-pyran-2-one is a valuable chiral building block in organic synthesis. Its structure, featuring a stereocenter, a reactive primary alkyl chloride, and an α,β-unsaturated lactone, offers multiple avenues for synthetic elaboration. This combination of functional groups makes it an attractive precursor for the synthesis of complex molecules, including natural products and pharmacologically active compounds. The development of robust cross-coupling protocols for this substrate is therefore of significant interest, enabling the introduction of a wide range of molecular fragments with preservation of the crucial stereochemical information.

This guide provides detailed application notes and proposed protocols for the use of (S)-6-Chloromethyl-5,6-dihydro-pyran-2-one in four major classes of cross-coupling reactions: Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination. While direct literature precedents for this specific substrate are limited, the protocols herein are constructed based on established principles for the cross-coupling of challenging primary alkyl chlorides, supported by analogous reactions on structurally related molecules.

Core Challenge: Activating the C(sp³)-Cl Bond

A central challenge in the cross-coupling of (S)-6-Chloromethyl-5,6-dihydro-pyran-2-one is the activation of the C(sp³)-Cl bond. Compared to their sp²-hybridized counterparts (aryl and vinyl halides), alkyl halides are generally less reactive in palladium-catalyzed cross-coupling reactions. This is due to a slower rate of oxidative addition to the palladium(0) center and the potential for competing side reactions such as β-hydride elimination. However, significant advances in ligand design and catalyst systems, including the use of nickel catalysis, have expanded the scope of cross-coupling reactions to include unactivated alkyl halides.[1][2]

Suzuki-Miyaura Coupling: Forging C(sp³)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron reagent with an organohalide.[3][4] For a primary alkyl chloride like (S)-6-Chloromethyl-5,6-dihydro-pyran-2-one, the key to success lies in a catalyst system that promotes the difficult oxidative addition step while preventing unwanted side reactions.

Mechanistic Considerations and Rationale for Conditions

The catalytic cycle of a Suzuki-Miyaura reaction involves the oxidative addition of the alkyl halide to a Pd(0) complex, followed by transmetalation with an organoboron species and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[3] For alkyl chlorides, nickel catalysts or palladium catalysts with highly electron-rich and bulky phosphine ligands are often necessary to facilitate the oxidative addition. The choice of base is also critical to activate the boronic acid for transmetalation without promoting degradation of the lactone substrate.

dot

Suzuki_Miyaura_Cycle cluster_0 pd0 Pd(0)L_n Alkyl-Cl Alkyl-Cl pd2 R-Pd(II)L_n-Cl pd_b [R-Pd(II)L_n-OR']^+ pd2->pd_b Ligand Exchange pd_trans R-Pd(II)L_n-R' pd_b->pd_trans Transmetalation (from R'-B(OR)2) pd_trans->pd0 Reductive Elimination Product Product pd_trans->Product Alkyl-Cl->pd2 Oxidative Addition

Figure 1: Generalized Catalytic Cycle for the Suzuki-Miyaura Coupling of an Alkyl Chloride.

Proposed Protocol for Suzuki-Miyaura Coupling

Reaction: Coupling of (S)-6-Chloromethyl-5,6-dihydro-pyran-2-one with an Arylboronic Acid.

Materials:

  • (S)-6-Chloromethyl-5,6-dihydro-pyran-2-one

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (8 mol%)

  • K₃PO₄ (2.5 equiv)

  • Anhydrous Toluene/Water (10:1 mixture)

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Add the arylboronic acid and (S)-6-Chloromethyl-5,6-dihydro-pyran-2-one.

  • Add the anhydrous toluene/water solvent mixture via syringe.

  • Seal the tube and heat the reaction mixture at 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterRecommended ConditionRationale
Catalyst Pd₂(dba)₃ / SPhosA bulky, electron-rich phosphine ligand (SPhos) is known to facilitate the oxidative addition of alkyl chlorides.
Base K₃PO₄A moderately strong base that is effective in promoting transmetalation while being less likely to cause hydrolysis of the lactone ring compared to stronger bases like hydroxides.
Solvent Toluene/WaterA biphasic system is often effective in Suzuki couplings, with water aiding in the dissolution of the base and activation of the boronic acid.[3]
Temperature 80-100 °CElevated temperatures are typically required to overcome the activation barrier for the oxidative addition of alkyl chlorides.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C(sp³)-C(sp) bond between an alkyl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[5][6] Similar to the Suzuki-Miyaura reaction, the coupling of primary alkyl chlorides presents challenges.

Mechanistic Considerations and Rationale for Conditions

The Sonogashira reaction proceeds through two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the alkyl halide is followed by transmetalation from a copper(I)-acetylide species, which is generated in the copper cycle.[5] For alkyl halides, nickel-catalyzed systems have also shown promise. A crucial aspect is preventing the homocoupling of the alkyne (Glaser coupling), which can be minimized by using copper-free conditions or by maintaining a strictly anaerobic environment.

dot

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L_n pd2 R-Pd(II)L_n-Cl pd0->pd2 Oxidative Addition (Alkyl-Cl) pd_alkyne R-Pd(II)L_n-C≡CR' pd2->pd_alkyne Transmetalation pd_alkyne->pd0 Reductive Elimination Product Product pd_alkyne->Product cu_cl Cu(I)Cl cu_alkyne Cu(I)-C≡CR' cu_alkyne->cu_cl (to Pd cycle) H-C≡CR' H-C≡CR' H-C≡CR'->cu_alkyne + Base

Figure 2: Catalytic Cycles of the Copper-Cocatalyzed Sonogashira Coupling.

Proposed Protocol for Sonogashira Coupling

Reaction: Coupling of (S)-6-Chloromethyl-5,6-dihydro-pyran-2-one with a Terminal Alkyne.

Materials:

  • (S)-6-Chloromethyl-5,6-dihydro-pyran-2-one

  • Terminal alkyne (1.5 equiv)

  • Pd(PPh₃)₂Cl₂ (3 mol%)

  • CuI (5 mol%)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3 equiv)

  • Anhydrous THF or DMF

Procedure:

  • To a Schlenk tube under an argon atmosphere, add Pd(PPh₃)₂Cl₂ and CuI.

  • Add the solvent (THF or DMF) and the amine base (TEA or DIPEA).

  • Add the terminal alkyne, followed by (S)-6-Chloromethyl-5,6-dihydro-pyran-2-one.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove the metal salts.

  • Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.

  • Purify by column chromatography.

ParameterRecommended ConditionRationale
Catalyst Pd(PPh₃)₂Cl₂ / CuIThe classic Sonogashira catalyst system, often effective for a range of substrates.[5]
Base TEA or DIPEAActs as both a base to deprotonate the alkyne and a solvent. DIPEA can be advantageous for more sensitive substrates.
Solvent THF or DMFAprotic polar solvents that are effective in solubilizing the reactants and catalysts.
Temperature 25-60 °CMilder conditions are often sufficient for Sonogashira couplings, which can help preserve the integrity of the chiral lactone.

Heck Reaction: Alkylation of Alkenes

The Heck reaction typically involves the coupling of an aryl or vinyl halide with an alkene.[7][8] The use of alkyl halides in the Heck reaction is less common due to the propensity of the alkyl-palladium intermediate to undergo β-hydride elimination. However, for a substrate like (S)-6-Chloromethyl-5,6-dihydro-pyran-2-one, which lacks β-hydrogens on the carbon adjacent to the chlorine, this side reaction is not a primary concern, making it a potentially suitable substrate for Heck-type couplings.

Mechanistic Considerations and Rationale for Conditions

The mechanism involves oxidative addition of the alkyl chloride to Pd(0), followed by migratory insertion of the alkene into the Pd-C bond. A subsequent β-hydride elimination from the newly formed alkyl-palladium species yields the product and a palladium-hydride complex, which is then converted back to the active Pd(0) catalyst by the base.[9] The regioselectivity of the alkene insertion can be influenced by both steric and electronic factors.

dot

Heck_Cycle cluster_0 pd0 Pd(0)L_n Alkyl-Cl Alkyl-Cl pd2 R-Pd(II)L_n-Cl pd_alkene [R-Pd(II)L_n(Alkene)]^+ pd2->pd_alkene Alkene Coordination pd_migratory R'-Pd(II)L_n-Cl pd_alkene->pd_migratory Migratory Insertion pd_migratory->pd0 β-Hydride Elimination + Base Product Product pd_migratory->Product Alkyl-Cl->pd2 Oxidative Addition

Figure 3: Generalized Catalytic Cycle for the Heck Reaction with an Alkyl Halide.

Proposed Protocol for Heck Reaction

Reaction: Coupling of (S)-6-Chloromethyl-5,6-dihydro-pyran-2-one with an Alkene (e.g., Styrene or an Acrylate).

Materials:

  • (S)-6-Chloromethyl-5,6-dihydro-pyran-2-one

  • Alkene (1.5-2.0 equiv)

  • Pd(OAc)₂ (5 mol%)

  • P(o-tol)₃ or a bulky phosphine ligand (10 mol%)

  • A strong, non-nucleophilic base such as Cs₂CO₃ or a hindered amine base like Cy₂NMe (2.0 equiv)

  • Anhydrous DMF or NMP

Procedure:

  • In a sealed tube under argon, combine Pd(OAc)₂, the phosphine ligand, and the base.

  • Add the solvent (DMF or NMP), followed by the alkene and (S)-6-Chloromethyl-5,6-dihydro-pyran-2-one.

  • Seal the tube tightly and heat to 100-120 °C.

  • After the reaction is complete (as determined by GC-MS or TLC), cool to room temperature.

  • Dilute with water and extract with a suitable organic solvent (e.g., ethyl acetate or ether).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

ParameterRecommended ConditionRationale
Catalyst Pd(OAc)₂ / P(o-tol)₃A common and effective catalyst system for Heck reactions.[9] More specialized, bulky ligands may offer improved performance.
Base Cs₂CO₃ or Cy₂NMeA strong base is required to regenerate the Pd(0) catalyst. A non-nucleophilic base is preferred to avoid side reactions with the alkyl halide.
Solvent DMF or NMPHigh-boiling polar aprotic solvents are typically used to achieve the necessary reaction temperatures.
Temperature 100-120 °CHigher temperatures are generally required for Heck reactions, especially with less reactive substrates.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds via the palladium-catalyzed coupling of an amine with an organohalide.[10][11] While extensively developed for aryl halides, its application to alkyl halides is more challenging but feasible with appropriate catalyst systems.

Mechanistic Considerations and Rationale for Conditions

The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination.[11] For alkyl halides, the oxidative addition is slow, and β-hydride elimination can be a competitive pathway if the substrate allows. The use of bulky, electron-rich biarylphosphine ligands is often crucial for promoting the desired C-N bond formation. The choice of base is also critical, as it must be strong enough to deprotonate the amine or the intermediate palladium-amine complex but not so strong as to cause substrate degradation.

dot

Buchwald_Hartwig_Cycle cluster_0 pd0 Pd(0)L_n Alkyl-Cl Alkyl-Cl pd2 R-Pd(II)L_n-Cl pd_amido R-Pd(II)L_n-NR'R'' pd2->pd_amido Amine Coordination & Deprotonation pd_amido->pd0 Reductive Elimination Product Product pd_amido->Product Alkyl-Cl->pd2 Oxidative Addition

Figure 4: Generalized Catalytic Cycle for the Buchwald-Hartwig Amination of an Alkyl Halide.

Proposed Protocol for Buchwald-Hartwig Amination

Reaction: Coupling of (S)-6-Chloromethyl-5,6-dihydro-pyran-2-one with a Primary or Secondary Amine.

Materials:

  • (S)-6-Chloromethyl-5,6-dihydro-pyran-2-one

  • Amine (1.2-1.5 equiv)

  • A suitable palladium precatalyst, such as a G3 or G4 Buchwald precatalyst (2-4 mol%)

  • A strong, non-nucleophilic base such as LHMDS or NaOtBu (2.0 equiv)

  • Anhydrous, non-polar solvent such as toluene or dioxane

Procedure:

  • In a glovebox, charge a vial with the palladium precatalyst and the base.

  • Add the amine, followed by the solvent and then (S)-6-Chloromethyl-5,6-dihydro-pyran-2-one.

  • Seal the vial and heat to the desired temperature (typically 80-110 °C).

  • Monitor the reaction by LC-MS or GC-MS.

  • Upon completion, cool to room temperature, and quench carefully with saturated aqueous NH₄Cl.

  • Extract with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the product via column chromatography.

ParameterRecommended ConditionRationale
Catalyst Buchwald G3/G4 PrecatalystsThese are air-stable and highly active catalysts designed for challenging C-N couplings, including those with alkyl halides.[12]
Base LHMDS or NaOtBuStrong, non-nucleophilic bases are required to facilitate the deprotonation step leading to the palladium-amido complex.
Solvent Toluene or DioxaneAprotic solvents that are compatible with the strong bases and high temperatures often required.
Temperature 80-110 °CElevated temperatures are generally necessary to drive the reaction to completion.

Experimental Workflow Overview

dot

Workflow start Start: Flame-dried glassware under inert atmosphere (Ar/N2) reagents Add Catalyst, Ligand, Base, and Reactants start->reagents solvent Add Anhydrous Solvent reagents->solvent reaction Heat to specified temperature with vigorous stirring solvent->reaction monitoring Monitor reaction progress (TLC, GC-MS, LC-MS) reaction->monitoring workup Aqueous Workup: Quench, Extract, Dry monitoring->workup purification Purification: Column Chromatography workup->purification characterization Characterization: NMR, MS, etc. purification->characterization end Final Product characterization->end

Figure 5: General Experimental Workflow for Cross-Coupling Reactions.

Conclusion

(S)-6-Chloromethyl-5,6-dihydro-pyran-2-one represents a chiral building block with significant synthetic potential. The successful application of modern cross-coupling methodologies to this substrate can unlock new pathways to a diverse range of complex molecules. The protocols and insights provided in this guide, while based on analogous systems, offer a robust starting point for researchers to develop specific and optimized conditions for their desired transformations. Careful consideration of the catalyst system, particularly the choice of ligand, is paramount to overcoming the inherent challenges of C(sp³)-Cl bond activation.

References

  • Cheng, X., Jiang, X., Yu, Y., & Ma, S. (2008). Efficient synthesis of 3-chloromethyl-2(5H)-furanones and 3-chloromethyl-5,6-dihydropyran-2-ones via the PdCl2-catalyzed chlorocyclocarbonylation of 2,3- or 3,4-allenols. The Journal of Organic Chemistry, 73(22), 8960–8965. [Link]

  • Kambe, N., Iwasaki, T., & Terao, J. (2011). Pd-catalyzed cross-coupling reactions of alkyl halides. Chemical Society Reviews, 40(10), 4937-4947. [Link]

  • Li, X. (2022). The Asymmetric Buchwald–Hartwig Amination Reaction. Chemistry – An Asian Journal, 17(2), e202101133. [Link]

  • Zhang, W., Wang, F., & Zhang, X. (2018). Difluoromethylation of (hetero)aryl chlorides with chlorodifluoromethane catalyzed by nickel. Nature Communications, 9(1), 119. [Link]

  • Maji, B., & Glorius, F. (2020). C-H alkylation of heterocycles via light-mediated palladium catalysis. ChemRxiv. [Link]

  • Rudolph, A., & Lautens, M. (2009). Secondary alkyl halides in transition-metal-catalyzed cross-coupling reactions. Angewandte Chemie International Edition, 48(15), 2656-2670. [Link]

  • Terao, J., & Kambe, N. (2008). Cross-coupling reaction of alkyl halides with grignard reagents catalyzed by Ni, Pd, or Cu complexes with pi-carbon ligand(s). Accounts of Chemical Research, 41(11), 1545–1554. [Link]

  • Fors, B. P., & Buchwald, S. L. (2014). Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. Organic Letters, 16(16), 4232–4235. [Link]

  • Terao, J., & Kambe, N. (2008). Cross-Coupling Reaction of Alkyl Halides with Grignard Reagents Catalyzed by Ni, Pd, or Cu Complexes with π-Carbon Ligand(s). Accounts of Chemical Research, 41(11), 1545-1554. [Link]

  • Zhang, J., Lu, G., Xu, J., Sun, H., & Shen, Q. (2016). Nickel-Catalyzed Reductive Cross-Coupling of Benzyl Chlorides with Aryl Chlorides/Fluorides: A One-Pot Synthesis of Diarylmethanes. Organic Letters, 18(11), 2860-2863. [Link]

  • Yamamoto, A., Nishimura, Y., & Nishihara, Y. (2012). Recent Advances in Cross-Coupling Reactions with Alkyl Halides. In Applied Cross-Coupling Reactions (pp. 203-229). Springer.
  • Vechorkin, O., Barmaz, D., Proust, V., & Hu, X. (2009). Ni-Catalyzed Sonogashira Coupling of Nonactivated Alkyl Halides: Orthogonal Functionalization of Alkyl Iodides, Bromides, and Chlorides. Journal of the American Chemical Society, 131(35), 12536–12537. [Link]

  • Bruneau, A., & Roche, M. (2019). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. Organic Process Research & Development, 23(8), 1522-1542. [Link]

  • Liu, H., Li, C., Zhang, Y., & Zhang, A. (2021). Nickel-Catalyzed Sonogashira Coupling Reactions of Nonactivated Alkyl Chlorides under Mild Conditions. Organometallics, 40(1), 111-118. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

  • Gevorgyan, V., & Tsubo, T. (2020). Synthesis of Alkynyl Ketones by Sonogashira Cross-Coupling of Acyl Chlorides with Terminal Alkynes Mediated by Palladium Catalysts Deposited over Donor-Functionalized Silica Gel. Molecules, 25(20), 4720. [Link]

  • Shields, J. D., Ahneman, D. T., Graham, T. J. A., & Doyle, A. G. (2020). Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Chlorides with Primary Alkyl Chlorides. ACS Catalysis, 10(15), 8493-8499. [Link]

  • Wikipedia contributors. (2023). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. [Link]

  • Lumen Learning. (n.d.). 17.2. Palladium catalyzed couplings. In Organic Chemistry II. [Link]

  • Cherney, A. H., & Reisman, S. E. (2015). Stereospecific Nickel-Catalyzed Cross-Coupling Reactions of Benzylic Ethers and Esters. Accounts of Chemical Research, 48(7), 2014-2024. [Link]

  • Fors, B. P., & Buchwald, S. L. (2014). Palladium-Catalyzed Hydroxylation of Aryl and Heteroaryl Halides Enabled by the Use of a Palladacycle Precatalyst. The Journal of Organic Chemistry, 79(10), 4585-4593. [Link]

  • Liu, J., & Liu, L. (2018). Palladium-Catalyzed Radical-Type Transformations of Alkyl Halides. Chinese Journal of Chemistry, 36(8), 735-748. [Link]

  • Anderson, K. W., & Buchwald, S. L. (2005). General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides and for the Coupling of Challenging Substrate Combinations in Water. Angewandte Chemie International Edition, 44(38), 6173-6177. [Link]

  • Occhiato, E. G., & Guarna, A. (2012). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 17(12), 14781-14811. [Link]

  • Wikipedia contributors. (2023). Heck reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • MacMillan, D. W. C., et al. (2020). Cross-Electrophile Coupling of Unactivated Alkyl Chlorides. Princeton University. [Link]

  • Shields, J. D., Ahneman, D. T., Graham, T. J. A., & Doyle, A. G. (2020). Cross-Electrophile Coupling of Unactivated Alkyl Chlorides. Journal of the American Chemical Society, 142(28), 12149-12155. [Link]

  • Zhang, W., & Wang, F. (2022). General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis. The Journal of Organic Chemistry, 87(15), 10285-10297. [Link]

  • Li, C., et al. (2016). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Scientific Reports, 6, 32415. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Pye, C. R., & Taylor, R. J. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species. ACS Sustainable Chemistry & Engineering, 11(18), 7016-7023. [Link]

  • Wikipedia contributors. (2023). Suzuki reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Malosh, C. F., & Ready, J. M. (2004). Catalytic cross-coupling of alkylzinc halides with alpha-chloroketones. Journal of the American Chemical Society, 126(33), 10240–10241. [Link]

  • Organic Chemistry Portal. (n.d.). Catalytic Cross-Coupling of Alkylzinc Halides with α-Chloroketones. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]

  • Jagtap, S. (2017). Heck Reaction—State of the Art. Catalysts, 7(9), 267. [Link]

  • Ashenhurst, J. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. [Link]

Sources

Application Notes and Protocols for the Industrial-Scale Synthesis of (S)-6-Chloromethyl-5,6-dihydro-pyran-2-one

Author: BenchChem Technical Support Team. Date: March 2026

(S)-6-Chloromethyl-5,6-dihydro-pyran-2-one is a crucial chiral building block in the synthesis of a variety of pharmaceuticals and biologically active molecules.[1] Its defined stereochemistry and versatile reactivity make it a valuable synthon for constructing complex molecular architectures. This document provides a comprehensive guide to a scalable and industrially viable synthesis protocol for this important intermediate, focusing on practical considerations for large-scale production.

Introduction

Chiral lactones, such as (S)-6-Chloromethyl-5,6-dihydro-pyran-2-one, are integral components of numerous natural products and pharmaceutical agents.[2][3] The demand for enantiomerically pure forms of these compounds has driven the development of efficient and scalable synthetic methodologies. This application note details a robust, multi-step synthesis suitable for industrial production, beginning with the kinetic resolution of racemic epichlorohydrin.

The chosen synthetic strategy leverages the well-established Jacobsen Hydrolytic Kinetic Resolution (HKR) to generate the key chiral intermediate, (S)-epichlorohydrin, in high enantiomeric excess.[4][5] Subsequent stereospecific reactions, including epoxide ring-opening and intramolecular cyclization, afford the target lactone. This approach is favored for its high selectivity, operational simplicity, and the commercial availability of the required catalysts and starting materials.[6]

Synthetic Strategy Overview

The industrial synthesis of (S)-6-Chloromethyl-5,6-dihydro-pyran-2-one can be conceptually divided into three key stages:

  • Enantioselective Synthesis of (S)-Epichlorohydrin: Utilizing the Jacobsen Hydrolytic Kinetic Resolution (HKR) of racemic epichlorohydrin.

  • Stereospecific Ring-Opening of (S)-Epichlorohydrin: Reaction with a suitable nucleophile to introduce the necessary carbon framework.

  • Intramolecular Cyclization: Formation of the δ-lactone ring to yield the final product.

G racemic_epichlorohydrin Racemic Epichlorohydrin hkr Jacobsen Hydrolytic Kinetic Resolution (HKR) with (S,S)-Co(salen) catalyst racemic_epichlorohydrin->hkr s_epichlorohydrin (S)-Epichlorohydrin hkr->s_epichlorohydrin diol_byproduct Diol Byproduct hkr->diol_byproduct s_epichlorohydrin_2 (S)-Epichlorohydrin ring_opening Ring-Opening with Acetate Nucleophile s_epichlorohydrin_2->ring_opening intermediate_ester Intermediate Chloro-hydroxy Acetate ring_opening->intermediate_ester intermediate_ester_2 Intermediate Chloro-hydroxy Acetate cyclization Base-mediated Intramolecular Cyclization intermediate_ester_2->cyclization final_product (S)-6-Chloromethyl-5,6-dihydro-pyran-2-one cyclization->final_product

Caption: Overall workflow for the industrial synthesis of (S)-6-Chloromethyl-5,6-dihydro-pyran-2-one.

Detailed Industrial Synthesis Protocol

Stage 1: (S)-Epichlorohydrin via Jacobsen Hydrolytic Kinetic Resolution (HKR)

The Jacobsen HKR is a highly efficient method for resolving racemic terminal epoxides using a chiral (salen)Co(III) catalyst and water as a nucleophile.[4][7] One enantiomer is selectively hydrolyzed to the corresponding diol, leaving the other enantiomer unreacted and in high enantiomeric excess.

Protocol:

  • Reactor Preparation: A suitable glass-lined or stainless steel reactor is charged with racemic epichlorohydrin (1.0 equivalent). The reactor should be equipped with efficient agitation, temperature control, and a nitrogen inlet.

  • Catalyst Loading: The chiral (S,S)-(salen)Co(III) complex (Jacobsen's catalyst, typically 0.1-0.5 mol%) is added to the reactor.[6] The low catalyst loading is a key advantage for industrial applications.

  • Addition of Water: Deionized water (0.5-0.6 equivalents) is slowly added to the reaction mixture. The substoichiometric amount of water is crucial for achieving high resolution.

  • Reaction Execution: The mixture is stirred at a controlled temperature, typically between 20-40 °C. The reaction progress is monitored by chiral gas chromatography (GC) to determine the enantiomeric excess (ee) of the remaining epichlorohydrin and the conversion.

  • Work-up and Isolation: Upon reaching the desired ee (typically >99%), the reaction is quenched. The catalyst can often be precipitated and recovered for recycling. The mixture is then distilled under reduced pressure to separate the volatile (S)-epichlorohydrin from the less volatile diol byproduct (R)-3-chloro-1,2-propanediol.

ParameterValueRationale
Catalyst Loading 0.1 - 0.5 mol%Low catalyst loading minimizes cost and simplifies purification.[4]
Water Stoichiometry 0.5 - 0.6 equivalentsSubstoichiometric water ensures high enantiomeric excess of the unreacted epoxide.
Temperature 20 - 40 °CBalances reaction rate and catalyst stability.
Monitoring Chiral GCAllows for precise determination of enantiomeric excess and reaction endpoint.
Purification Vacuum DistillationEfficiently separates the product from the diol byproduct on a large scale.
Stage 2: Stereospecific Ring-Opening of (S)-Epichlorohydrin

The enantiopure (S)-epichlorohydrin undergoes a regioselective ring-opening reaction. The use of an acetate nucleophile introduces the necessary two-carbon extension that will ultimately form part of the pyranone ring.

Protocol:

  • Reagent Preparation: A solution of a suitable acetate source, such as potassium acetate or a tetraalkylammonium acetate, is prepared in a polar aprotic solvent like DMF or DMSO.

  • Reaction Setup: The solution of the acetate source is charged into a reactor. (S)-epichlorohydrin (1.0 equivalent) is then added dropwise at a controlled temperature, typically 50-70 °C.

  • Reaction Mechanism: The acetate anion acts as a nucleophile, attacking the less sterically hindered terminal carbon of the epoxide (C3) in a classic SN2 fashion.[8] This results in the inversion of stereochemistry at the site of attack and the formation of an intermediate chlorohydrin acetate.

  • Monitoring and Quench: The reaction is monitored by HPLC or GC until the consumption of (S)-epichlorohydrin is complete. The reaction is then cooled and quenched by the addition of water.

  • Extraction and Isolation: The product is extracted into a suitable organic solvent, such as ethyl acetate or toluene. The organic phase is washed with brine to remove residual salts and the solvent is removed under reduced pressure to yield the crude intermediate.

Stage 3: Intramolecular Cyclization to (S)-6-Chloromethyl-5,6-dihydro-pyran-2-one

The final step involves a base-mediated intramolecular cyclization of the intermediate halo-ester to form the desired δ-lactone.

Protocol:

  • Base Treatment: The crude intermediate from Stage 2 is dissolved in a suitable solvent, such as THF or toluene. A base, such as potassium tert-butoxide or sodium hydride, is added portion-wise at a low temperature (0-10 °C) to deprotonate the hydroxyl group.

  • Cyclization: The resulting alkoxide undergoes an intramolecular SN2 reaction, displacing the acetate group to form the six-membered lactone ring.[9] The reaction is typically stirred at room temperature until completion, as monitored by TLC or HPLC.

  • Work-up and Purification: The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The product is extracted into an organic solvent. The combined organic layers are washed, dried, and concentrated.

  • Final Purification: The crude lactone is purified by vacuum distillation or crystallization to yield (S)-6-Chloromethyl-5,6-dihydro-pyran-2-one of high purity.

Scale-Up and Industrial Considerations

Transitioning a synthetic protocol from the laboratory to an industrial scale presents a unique set of challenges that must be addressed to ensure a safe, efficient, and cost-effective process.

  • Thermal Management: The ring-opening of epoxides and the neutralization steps can be exothermic. Industrial reactors must have adequate cooling capacity to maintain the desired reaction temperature and prevent thermal runaways.

  • Reagent Handling and Safety: Epichlorohydrin is a toxic and reactive compound.[10] Industrial-scale production requires closed-system handling, appropriate personal protective equipment (PPE), and robust emergency procedures. The use of strong bases like sodium hydride also necessitates careful handling in an inert atmosphere.

  • Mixing and Mass Transfer: Efficient agitation is critical to ensure homogeneity, particularly in heterogeneous reactions or during the addition of reagents. Poor mixing can lead to localized hot spots and side reactions.

  • Purification: While laboratory-scale purifications often rely on chromatography, industrial-scale purification favors more scalable techniques like distillation, crystallization, and extraction.[11][12] Developing a robust crystallization process can significantly improve the final product's purity and handling characteristics.

  • Catalyst Recycling: The economic viability of using catalysts like Jacobsen's catalyst on a large scale is enhanced by efficient recycling protocols. This not only reduces costs but also minimizes waste.

  • Process Analytical Technology (PAT): Implementing in-line or at-line analytical techniques (e.g., FT-IR, Raman spectroscopy) can provide real-time monitoring of reaction progress, leading to improved process control and consistency.

Conclusion

The synthesis of (S)-6-Chloromethyl-5,6-dihydro-pyran-2-one on an industrial scale is a feasible process that relies on well-established and highly selective chemical transformations. The use of Jacobsen's Hydrolytic Kinetic Resolution provides an efficient entry to the required chiral epoxide precursor. Careful consideration of reaction conditions, scale-up challenges, and safety protocols is paramount for the successful implementation of this synthesis in a manufacturing environment. The detailed protocols and considerations presented in this application note provide a solid foundation for researchers, scientists, and drug development professionals to produce this valuable chiral intermediate.

References

  • Larrow, J. F., & Jacobsen, E. N. (2004). The Jacobsen Hydrolytic Kinetic Resolution of Epoxides. In Asymmetric Catalysis on Industrial Scale (pp. 129-152). Wiley-VCH.
  • You, Z. H., Chen, Y. H., & Liu, Y. K. (2016). From racemic precursors to fully stereocontrolled products: one-pot synthesis of chiral α-amino lactones and lactams. RSC Advances, 6(55), 49833-49837.
  • Goti, A., Cacciarini, M., Cardona, F., & Fante, C. (2010). Nucleophilic Ring-Opening of Epoxide and Aziridine Acetates for the Stereodivergent Synthesis of β-Hydroxy and β-Amino γ-Lactams. The Journal of Organic Chemistry, 76(2), 479-488.
  • Kumar, A., & Kumar, S. (2018). Acetic acid catalyzed ring opening of epoxide with amines.
  • Schrodi, Y. (2009). Jacobsen's Catalyst for Hydrolytic Kinetic Resolution: Structure Elucidation of Paramagnetic Co(III) Salen Complexes in Solution via Combined NMR and Quantum Chemical Studies. Inorganic Chemistry, 48(7), 2912-2921.
  • Goti, A., Cacciarini, M., Cardona, F., & Fante, C. (2010). Nucleophilic Ring-Opening of Epoxide and Aziridine Acetates for the Stereodivergent Synthesis of β-Hydroxy and β-Amino γ-Lactams. The Journal of Organic Chemistry, 76(2), 479-488.
  • Scribd. (n.d.). Jacobsen HKR: Industrial Applications. Retrieved from [Link]

  • Fallis, A. G., & Lu, Y. F. (1992). The synthesis of β-keto lactones via cyclization of β-keto ester dianions or the cyclization of Meldrum's acid derivatives. Canadian Journal of Chemistry, 70(5), 1427-1445.
  • Himo, F., & Eriksson, L. A. (2001). A theoretical examination of the acid-catalyzed and noncatalyzed ring-opening reaction of an oxirane by nucleophilic addition of acetate. Implications to epoxide hydrolases. Journal of the American Chemical Society, 123(15), 3501-3508.
  • Zhang, Z., Chen, P., & Yu, J. Q. (2018). A concise access to bridged[1][1][4] bicyclic lactones with a quaternary stereocenter via stereospecific hydroformylation. Nature Communications, 9(1), 1-8.

  • Wang, D., Wang, C., & Ding, K. (2018). Highly efficient and enantioselective synthesis of chiral lactones via Ir-catalysed asymmetric hydrogenation of ketoesters.
  • Jacobsen Group. (n.d.). Hydrolytic Kinetic Resolution. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Lactone synthesis. Retrieved from [Link]

  • OAE Publishing Inc. (2020). Recent advances in organocatalytic cascade reactions for enantioselective synthesis of chiral spirolactone skeletons.
  • Bartoli, G., & Dalpozzo, R. (2007). 1,2-Diacetates by Epoxide Ring Opening Promoted by Erbium(III) Triflate. European Journal of Organic Chemistry, 2007(14), 2265-2270.
  • Fallis, A. G., & Lu, Y. F. (1992). The synthesis of β-keto lactones via cyclization of β-keto ester dianions or the cyclization of Meldrum's acid derivatives. Canadian Journal of Chemistry, 70(5), 1427-1445.
  • Bioman Explains. (2024, April 2). Intramolecular Cyclization of a Delta Hydroxy Acid to Delta Lactone [Video]. YouTube. [Link]

  • Wang, Y., Li, C., & Zhang, Y. (2015). Biocatalytic synthesis of C3 chiral building blocks by chloroperoxidase-catalyzed enantioselective halo-hydroxylation and epoxidation in the presence of ionic liquids. Biotechnology and Bioengineering, 112(5), 885-893.
  • Letter, W. (2018, October 30). Chiral Separation techniques at Industrial Scale? [Online forum post]. ResearchGate. [Link]

  • Enantia. (n.d.). Purification and chiral resolution. Retrieved from [Link]

  • YMC CO., LTD. (n.d.). High purity preparative purification of chiral compounds by recycling preparation HPLC system. Retrieved from [Link]

  • De Clercq, P. J. (2021). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. Molecules, 26(4), 853.
  • Organic Chemistry Portal. (n.d.). Synthesis of 5,6-dihydropyran-2-ones. Retrieved from [Link]

  • Google Patents. (n.d.). CN110204522B - Preparation method of 5, 6-dihydro-2H-pyran-2-one.
  • Google Patents. (n.d.). US6630603B1 - Method of industrial-scale purification of lactic acid.
  • Ahuja, S. (2007). Chiral Drug Separation. In Encyclopedia of Pharmaceutical Technology (3rd ed.). Informa Healthcare.
  • BenchChem. (2025). The (S)-(+)-Epichlorohydrin E-Book: An In-depth Technical Guide to Reaction Mechanisms with Nucleophiles.
  • Organic Chemistry Portal. (n.d.). Epoxide synthesis by ring closure. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for 6-methyl-5,6-dihydro-2H-pyran-2-one in Organic Synthesis.
  • Nakagawa, M., Saegusa, J., Tonozuka, M., Obi, M., Kiuchi, M., Hino, T., & Ban, Y. (1977). 5,6-DIHYDRO-2H-PYRAN-2-ONE AND 2H-PYRAN-2-ONE. Organic Syntheses, 56, 49.
  • de Oliveira, L. G., & Comasseto, J. V. (2003). Synthesis of α,β-Epoxysulfoxides: Thermodynamic Control in Base-induced Cyclization of Chlorohydrins Derived from α-Chloro-β-hydroxy Sulfoxides. Journal of the Brazilian Chemical Society, 14(1), 126-131.
  • Cicchi, S., Goti, A., & Brandi, A. (2001). Synthesis of polyhydroxyindolizidines from 5,6-dihydro-2H-pyran-2-one.
  • BenchChem. (2025).
  • Eskandari, K., & Rafieian-Kopaei, M. (2016). SYNTHESIS OF 5,6-DIHYDRO-2H-PYRAN-2-ONES (MICROREVIEW). Chemistry of Heterocyclic Compounds, 52(3), 158-160.
  • ChemAnalyst. (2025, August 6). A Step-by-Step Guide to Epichlorohydrin (ECH) Production and Use.

Sources

Guide to Lactonization Techniques for the Asymmetric Synthesis of (S)-6-Chloromethyl-5,6-dihydro-pyran-2-one

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

(S)-6-Chloromethyl-5,6-dihydro-pyran-2-one (CAS No: 135999-61-0) is a valuable chiral building block in medicinal chemistry.[1] The 5,6-dihydropyran-2-one scaffold is a prominent feature in numerous natural products and synthetic compounds that exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[2][3][4][5] The enantiopurity of these molecules is often critical to their therapeutic efficacy, making stereocontrolled synthesis a paramount objective for drug development professionals.

This technical guide provides an in-depth analysis of the principal lactonization strategies for preparing (S)-6-Chloromethyl-5,6-dihydro-pyran-2-one. We will move beyond simple procedural lists to explore the mechanistic rationale behind each technique, offering field-proven insights to guide experimental design and optimization.

Strategic Overview: Pathways to the Chiral Lactone

The synthesis of the target α,β-unsaturated δ-lactone primarily involves the cyclization of a suitable acyclic precursor. The choice of strategy is dictated by factors such as the availability of starting materials, desired stereochemical outcome, and scalability. The three dominant strategies are: Intramolecular Cyclization of hydroxy acids, Ring-Closing Metathesis (RCM), and Chemoenzymatic resolutions.

G cluster_precursor Acyclic Precursor Design Precursor Stereodefined 6-Chloro-5-hydroxy-hex-2-enoic Acid (or related diene/racemate) Intramolecular Intramolecular Cyclization (Hydroxy Acid) Precursor->Intramolecular  Activation RCM Ring-Closing Metathesis (Diene Ester) Precursor->RCM  Grubbs' Catalyst Enzymatic Chemoenzymatic Resolution (Racemic Precursor) Precursor->Enzymatic  Lipase Target (S)-6-Chloromethyl- 5,6-dihydro-pyran-2-one Intramolecular->Target RCM->Target Enzymatic->Target

Figure 1: High-level overview of synthetic strategies.

Intramolecular Cyclization of Hydroxy Acid Precursors

This classical approach involves the formation of the ester bond from a linear ω-hydroxy carboxylic acid. The success of this strategy hinges on activating either the carboxylic acid or the alcohol to facilitate an efficient intramolecular reaction while minimizing intermolecular polymerization.

A. Mitsunobu Lactonization

The Mitsunobu reaction is a powerful redox-condensation method for ester formation that offers excellent control over stereochemistry.[6]

Causality and Mechanistic Insight: The reaction utilizes a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[6] The key mechanistic feature is the activation of the hydroxyl group by the PPh₃/DEAD reagent system. This converts the hydroxyl into a good leaving group. The carboxylate then acts as a nucleophile, attacking the carbon atom and displacing the activated hydroxyl group. Crucially, this displacement occurs via an Sₙ2 mechanism, resulting in a complete inversion of configuration at the stereogenic center of the alcohol.[7][8] This predictable stereochemical outcome is a primary reason for its selection in asymmetric synthesis. For the synthesis of the target (S)-lactone, one must therefore start with the (R)-configured hydroxy acid precursor.

G cluster_reactants cluster_intermediates HydroxyAcid (R)-Hydroxy Acid Precursor Betaine Betaine Intermediate HydroxyAcid->Betaine + Reagents Reagents PPh₃ + DIAD Reagents->Betaine Oxyphosphonium Oxyphosphonium Salt (Activated OH group) Betaine->Oxyphosphonium Proton Transfer Product (S)-Lactone (Inverted Stereocenter) Oxyphosphonium->Product Intramolecular Sₙ2 Attack by Carboxylate

Figure 2: Simplified Mitsunobu lactonization mechanism.

Expert Insights:

  • Conditions: The reaction is highly sensitive to steric hindrance. To favor intramolecular cyclization over intermolecular dimerization, high-dilution conditions are critical.[9] This is often achieved by the slow addition of the azodicarboxylate to a dilute solution of the hydroxy acid and phosphine via syringe pump.[9]

  • Solvent Choice: Anhydrous THF or toluene are commonly used solvents.[9]

  • Retention Exception: While inversion is the norm, retention of configuration has been observed with highly hindered alcohols, likely proceeding through an alternative acyloxyphosphonium salt intermediate.[8][10] This is less common for typical secondary alcohols.

B. Yamaguchi Lactonization

The Yamaguchi esterification is renowned for its efficacy in synthesizing macrolactones but is equally adept at forming smaller lactone rings under mild conditions.[11][12]

Causality and Mechanistic Insight: This method employs 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent) to activate the carboxylic acid.[13][14] In the presence of a base like triethylamine, the hydroxy acid reacts with the Yamaguchi reagent to form a highly reactive mixed anhydride. A nucleophilic catalyst, 4-(dimethylamino)pyridine (DMAP), then attacks the more electrophilic carbonyl of the mixed anhydride, forming an acylpyridinium intermediate.[13] This species is an exceptionally potent acylating agent, which is then attacked by the intramolecular hydroxyl group to furnish the lactone. This process generally proceeds with retention of configuration at the alcohol's stereocenter.

G cluster_reactants cluster_intermediates HydroxyAcid (S)-Hydroxy Acid MixedAnhydride Mixed Anhydride HydroxyAcid->MixedAnhydride TCBC 2,4,6-Trichlorobenzoyl Chloride (TCBC) + Et₃N TCBC->MixedAnhydride Acylpyridinium Acylpyridinium Intermediate (Highly Activated) MixedAnhydride->Acylpyridinium DMAP_Cat DMAP (catalyst) DMAP_Cat->Acylpyridinium Nucleophilic Attack Product (S)-Lactone (Retained Stereocenter) Acylpyridinium->Product Intramolecular Acyl Transfer

Figure 3: Simplified Yamaguchi lactonization mechanism.

Expert Insights:

  • High Dilution: Similar to the Mitsunobu reaction, high-dilution conditions are essential for macrolactonization and beneficial for smaller rings to suppress polymerization.[14] This is typically achieved by heating the mixed anhydride with DMAP in a large volume of an aprotic solvent like toluene.[14]

  • Mildness: The key advantage of the Yamaguchi protocol is its mildness, which allows for excellent functional group tolerance and minimizes epimerization at sensitive stereocenters.[13]

Ring-Closing Metathesis (RCM)

RCM has become a cornerstone of modern organic synthesis for the construction of cyclic systems, including dihydropyranones.[15][16][17]

Causality and Mechanistic Insight: RCM employs well-defined transition metal catalysts, most notably Ruthenium-based systems (e.g., Grubbs' catalysts), to form a new carbon-carbon double bond between two existing alkene moieties within the same molecule.[17] The reaction proceeds through a metallacyclobutane intermediate.[18] For the synthesis of the target lactone, the precursor would be an acyclic ester bearing two terminal double bonds at appropriate positions. The driving force for the reaction is often the entropically favored release of a small, volatile alkene like ethylene.[18] The stereocenter is established prior to the RCM step during the synthesis of the acyclic diene precursor.

G Precursor Acyclic Diene Ester with (S)-stereocenter Intermediate Metallacyclobutane Intermediate Precursor->Intermediate + [Ru] Catalyst Grubbs' Catalyst [Ru] Catalyst->Intermediate Product (S)-6-Chloromethyl- 5,6-dihydro-pyran-2-one Intermediate->Product Cycloreversion Byproduct Ethylene (gas) Intermediate->Byproduct Cycloreversion Product->Catalyst Catalyst regeneration G cluster_products Separable Products cluster_final Racemate Racemic Precursor (R/S mixture) Unreacted Unreacted (S)-Enantiomer Racemate->Unreacted Slow/No Reaction Acylated Acylated (R)-Enantiomer Racemate->Acylated Fast Reaction Lipase Lipase + Acyl Donor (e.g., Vinyl Acetate) Lipase->Unreacted Lipase->Acylated Lactonization Lactonization Unreacted->Lactonization Hydrolysis Hydrolysis Acylated->Hydrolysis Target_S (S)-Lactone Lactonization->Target_S Target_R (R)-Lactone Hydrolysis->Target_R (via R-Precursor)

Figure 5: Workflow for Lipase-Catalyzed Kinetic Resolution.

Data Summary: Comparison of Lactonization Techniques

TechniqueKey ReagentsTypical ConditionsStereocontrolAdvantagesDisadvantages
Mitsunobu Lactonization PPh₃, DIAD/DEADLow temp to RT, anhydrous THF or Toluene, high dilution [9]Inversion at the alcohol center [7][8]Predictable stereochemistry, reliable for secondary alcohols.Stoichiometric phosphine oxide byproduct, sensitive to sterics.
Yamaguchi Lactonization 2,4,6-Trichlorobenzoyl chloride, Et₃N, DMAPRT to reflux, aprotic solvents (e.g., Toluene), high dilution [14]Retention at the alcohol centerVery mild conditions, high yields, excellent functional group tolerance. [11][13]Requires stoichiometric activating agent.
Ring-Closing Metathesis Grubbs' or Hoveyda-Grubbs' catalystRT to reflux, CH₂Cl₂ or ToluenePre-installed in the acyclic precursorExceptional functional group tolerance, powerful for complex systems. [18]Relies on stereoselective synthesis of the diene precursor; catalyst cost.
Chemoenzymatic Resolution Lipase (e.g., CALB), acyl donor/waterMild temperatures (e.g., 30-50 °C), organic solventSeparation of enantiomers based on reaction rate [19]Can achieve very high enantiopurity (>99% ee), environmentally friendly.Maximum 50% yield for standard KR; requires screening of enzymes.

Experimental Protocols

The following protocols are representative examples and should be adapted and optimized for specific substrates and scales.

Protocol 1: Mitsunobu Lactonization

This protocol is adapted from standard procedures for intramolecular Mitsunobu reactions. [9]

  • Preparation: To a flame-dried, three-neck round-bottom flask under an N₂ atmosphere, add a solution of the (R)-6-chloro-5-hydroxy-hex-2-enoic acid (1.0 equiv) and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous toluene to achieve a final concentration of ~0.01 M.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Slow Addition: Prepare a solution of diisopropyl azodicarboxylate (DIAD, 1.5 equiv) in anhydrous toluene. Add this solution dropwise to the reaction mixture via a syringe pump over 4-6 hours. The slow addition is critical to minimize intermolecular side reactions.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure. The crude residue will contain the desired lactone and triphenylphosphine oxide.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the (S)-6-Chloromethyl-5,6-dihydro-pyran-2-one.

Protocol 2: Yamaguchi Lactonization

This protocol is based on the general procedure for Yamaguchi macrolactonization. [12][14]

  • Anhydride Formation: To a solution of the (S)-6-chloro-5-hydroxy-hex-2-enoic acid (1.0 equiv) in anhydrous THF at room temperature, add triethylamine (Et₃N, 2.2 equiv). Stir for 10 minutes, then add 2,4,6-trichlorobenzoyl chloride (1.2 equiv) dropwise. Stir the mixture at room temperature for 2 hours.

  • Filtration: Filter the reaction mixture through a pad of celite to remove the triethylamine hydrochloride salt, and wash the pad with additional anhydrous THF.

  • Cyclization: Concentrate the filtrate under reduced pressure. Redissolve the resulting crude mixed anhydride in a large volume of anhydrous toluene to achieve high dilution (~0.005 M). Add 4-(dimethylamino)pyridine (DMAP, 4.0 equiv) to this solution.

  • Heating: Heat the reaction mixture to 80-90 °C and stir for 12 hours.

  • Monitoring: Monitor the formation of the lactone by TLC or LC-MS.

  • Workup: After cooling to room temperature, wash the solution sequentially with saturated aqueous NaHCO₃, water, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate) to yield the pure (S)-lactone.

Protocol 3: Lipase-Catalyzed Kinetic Resolution (Acylation)

This protocol outlines a typical enzymatic resolution of a racemic alcohol, which would be a precursor to the target lactone. [19][20]

  • Setup: To a flask containing racemic 6-chloro-5-hydroxy-hex-2-enoic acid methyl ester (1.0 equiv) in an appropriate organic solvent (e.g., tert-butyl methyl ether), add vinyl acetate (2.0-5.0 equiv) as the acyl donor.

  • Enzyme Addition: Add an immobilized lipase (e.g., Novozym 435, Candida antarctica Lipase B) to the mixture (typically 10-50% by weight of the substrate).

  • Reaction: Stir the suspension at a controlled temperature (e.g., 40 °C) in an incubator shaker.

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral GC or HPLC to determine the conversion and the enantiomeric excess (ee) of both the unreacted alcohol and the formed ester.

  • Termination: Stop the reaction at ~50% conversion to achieve optimal ee for both components. Filter off the immobilized enzyme (which can be washed and reused).

  • Separation: Concentrate the filtrate under reduced pressure. Separate the unreacted (S)-alcohol precursor from the acylated (R)-ester precursor using flash column chromatography.

  • Final Step: Cyclize the purified (S)-alcohol precursor using a suitable method (e.g., acid-catalyzed cyclization with p-toluenesulfonic acid)[1] to afford the final (S)-lactone.

Conclusion

The synthesis of enantiomerically pure (S)-6-Chloromethyl-5,6-dihydro-pyran-2-one can be achieved through several robust lactonization strategies. The choice between intramolecular cyclization methods like the Mitsunobu (inversion) and Yamaguchi (retention) reactions depends on the stereochemistry of the available hydroxy acid precursor. Ring-Closing Metathesis offers a powerful alternative, particularly for complex substrates, where the synthetic challenge is shifted to the preparation of the acyclic diene. For applications demanding the highest enantiopurity, chemoenzymatic kinetic resolution provides an unparalleled level of stereocontrol, yielding products with excellent ee values suitable for pharmaceutical development.

References

  • Mitsunobu and Related Reactions: Advances and Applic
  • (S)-6-CHLOROMETHYL-5,6-DIHYDRO-PYRAN-2-ONE synthesis. Chemicalbook.
  • Sequential Methods for Di‐ and Tetrahydro‐Pyranone Synthesis Enable Concise Access to Tuscolid δ‐Lactone. PMC.
  • Mechanism of formation of serine p-lactones by Mitsunobu cyclization: synthesis and use of L-serine stereospecifically label. Canadian Science Publishing.
  • Mechanistic Study of the Mitsunobu Reaction. The Journal of Organic Chemistry.
  • Macrolactonization using Yamaguchi method.
  • Mitsunobu Macrolactoniz
  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of N
  • Simultaneous Enantiodivergent Synthesis of Diverse Lactones and Lactams via Sequential One-Pot Enzymatic Kinetic Resolution–Ring-Closing Met
  • Yamaguchi Esterific
  • Applications of Yamaguchi Method to Esterification and Macrolactonization in Total Synthesis of Bioactive N
  • Yamaguchi reagent – Reagent of the month June. SigutLabs.
  • Ring-closing met
  • Highly Enantioselective Catalytic Lactonization at Nonactivated Primary and Secondary γ-C–H Bonds.
  • Total Synthesis of (−)-Solanapyrone A via Enzymatic Diels−Alder Reaction of Prosolanapyrone. The Journal of Organic Chemistry.
  • Recent Advances in the Synthesis of 2-Pyrones. PMC.
  • Enantioselective lactonization catalyzed by chiral N-heterocyclic carbenes enables access to inherently chiral eight-membered lactones.
  • Enantioselective lactonization catalyzed by chiral N-heterocyclic carbenes enables access to inherently chiral eight-membered lactones. PMC.
  • Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Frontiers.
  • Recent Applications in Natural Product Synthesis of Dihydrofuran and -pyran Formation by Ring-Closing Alkene Metathesis.
  • Ring Closing Met
  • Research Progress on the Sources and Prepar
  • Synthesis of a 5,6-Dihydropyran-2-one Derivative with Dual Anti- Cell-Migr
  • 5,6-Dihydropyran-2-one synthesis. Organic Chemistry Portal.
  • SYNTHESIS OF 5,6-DIHYDRO-2H-PYRAN-2-ONES (MICROREVIEW). Chemistry of Heterocyclic Compounds.
  • Ring-Closing Metathesis (RCM)
  • Asymmetric Synthesis of 6-Substituted-5,6-dihydro-2H-pyran-2-ones. Benchchem.
  • ChemInform Abstract: Synthesis of 5,6-Dihydro-2H-pyran-2-ones (Microreview).
  • Synthesis of Enantiomerically Pure 5,6‐Dihydropyran‐2‐ones via Chemoenzymatic Sequential DKR‐RCM Reaction.
  • Enzymatic Synthesis of 6-methyl-5,6-dihydro-2H-pyran-2-one: Applic
  • Applications of 6-Methyl-5,6-dihydro-2H-pyran-2-one in Medicinal Chemistry. Benchchem.
  • Enzymatic one-step synthesis of natural 2-pyrones and new-to-nature derivatives
  • Chemoenzymatic synthesis of 2,6-disubstituted tetrahydropyrans with high s1 receptor affinity, antitumor and analgesic. ArTS.
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC.
  • Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Comput

Sources

Troubleshooting & Optimization

Technical Support Center: Preserving the Enantiomeric Integrity of (S)-6-Chloromethyl-5,6-dihydro-pyran-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for (S)-6-Chloromethyl-5,6-dihydro-pyran-2-one. This guide is designed for researchers, scientists, and drug development professionals who are working with this chiral building block and are focused on maintaining its enantiomeric purity during long-term storage. Here, we provide in-depth troubleshooting advice and frequently asked questions to address the specific challenges you may encounter.

Introduction

(S)-6-Chloromethyl-5,6-dihydro-pyran-2-one is a valuable chiral intermediate in the synthesis of various biologically active molecules.[1][2] The stereochemistry at the C6 position is critical for its intended downstream applications, making the prevention of racemization a paramount concern. This guide will walk you through the potential causes of racemization and provide actionable strategies to ensure the long-term stereochemical stability of your samples.

Troubleshooting Guide: Loss of Enantiomeric Purity

This section addresses specific issues that may arise during the storage and handling of (S)-6-Chloromethyl-5,6-dihydro-pyran-2-one, leading to a decrease in enantiomeric excess (e.e.).

Issue 1: Gradual decrease in optical rotation and e.e. over time during storage.

  • Potential Cause 1: Inappropriate Storage Temperature. Elevated temperatures can provide the activation energy required to overcome the barrier to racemization. For many chiral molecules, even ambient temperatures can be sufficient to cause a slow decline in enantiopurity over weeks or months.

  • Recommended Solution:

    • Immediate Action: Transfer the sample to a low-temperature, controlled environment.

    • Optimal Storage: Store the compound at or below -20°C in a freezer. For very long-term storage (years), storage at -80°C is recommended.

    • Causality: Lowering the temperature reduces the kinetic energy of the molecules, significantly slowing down the rate of any potential racemization pathways.

  • Potential Cause 2: Presence of Trace Acidic or Basic Impurities. The α,β-unsaturated δ-lactone structure of (S)-6-Chloromethyl-5,6-dihydro-pyran-2-one makes it susceptible to acid- or base-catalyzed racemization.[3] Trace amounts of acid or base in the storage solvent or on the surface of the storage container can be sufficient to initiate this process.

  • Recommended Solution:

    • Purification: If you suspect contamination, repurify the compound. Column chromatography on silica gel is a common method for purifying lactones.[3]

    • Solvent Purity: Use high-purity, anhydrous, and neutral solvents if the compound is stored in solution. Aprotic solvents are generally preferred.

    • Inert Container: Store the compound in a clean, dry, and inert container, such as an amber glass vial with a PTFE-lined cap.

    • Causality: Acids and bases can facilitate the formation of an achiral enolate intermediate, which upon reprotonation can lead to a mixture of both enantiomers.

Issue 2: Significant drop in e.e. after dissolving in a new solvent for an experiment.

  • Potential Cause: Incompatible Solvent. The choice of solvent can significantly impact the rate of racemization. Protic solvents, especially those that can act as a proton source or sink, can facilitate racemization. Solvents containing acidic or basic impurities will also accelerate the process.

  • Recommended Solution:

    • Solvent Selection: Choose a high-purity, anhydrous, aprotic, and non-polar solvent for storage and for your reactions, if the chemistry allows. Examples include hexane, toluene, or dichloromethane.

    • Test a Small Sample: Before committing your entire stock, dissolve a small aliquot in the new solvent and monitor its enantiomeric purity over a relevant time frame.

    • Causality: Solvents can influence the stability of charged intermediates that may be involved in the racemization mechanism.

Frequently Asked Questions (FAQs)

Q1: What is the most likely mechanism of racemization for (S)-6-Chloromethyl-5,6-dihydro-pyran-2-one?

A1: The most probable mechanism is through the formation of a planar, achiral enolate intermediate under either acidic or basic conditions. The α-proton to the carbonyl group is acidic and can be abstracted by a base. In the presence of an acid, the carbonyl oxygen can be protonated, which increases the acidity of the α-proton, facilitating enolization. Once the achiral enolate is formed, it can be protonated from either face with equal probability, leading to a racemic mixture.

racemization_mechanism cluster_conditions Catalytic Conditions S_enantiomer (S)-enantiomer achiral_enolate Achiral Enolate Intermediate S_enantiomer->achiral_enolate H⁺ abstraction (Base-catalyzed) achiral_enolate->S_enantiomer Protonation R_enantiomer (R)-enantiomer achiral_enolate->R_enantiomer Protonation Acid Trace Acid (H⁺) Base Trace Base (B⁻)

Caption: Proposed mechanism for racemization of (S)-6-Chloromethyl-5,6-dihydro-pyran-2-one.

Q2: What are the ideal storage conditions to maintain the enantiomeric purity of (S)-6-Chloromethyl-5,6-dihydro-pyran-2-one?

A2: To minimize the risk of racemization and chemical degradation, the following storage conditions are recommended:

ParameterRecommendationRationale
Temperature -20°C or belowReduces the rate of racemization and potential degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes exposure to moisture and oxygen, which could lead to hydrolysis or oxidation.
Container Tightly sealed amber glass vial with a PTFE-lined capProtects from light and prevents contamination from reactive materials.
Form Neat (solid or oil) if stable, or in a high-purity, anhydrous, aprotic solventAvoids potential solvent-mediated racemization. If a solvent is necessary, choose one that is inert.

Q3: How can I accurately determine the enantiomeric excess (e.e.) of my sample?

A3: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the e.e. of chiral lactones.[4]

  • Principle: Enantiomers are separated on a chiral stationary phase (CSP) due to the formation of transient diastereomeric complexes with differing stabilities, leading to different retention times.

  • Typical Columns: Cellulose or amylose-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are often effective for separating chiral lactones.

  • Mobile Phase: A mixture of hexane and isopropanol is a common starting point for normal-phase chiral HPLC. The ratio can be optimized to achieve baseline separation.

  • Detection: A UV detector is typically used, as the α,β-unsaturated lactone chromophore absorbs in the UV region (around 210 nm).[4]

Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents or chiral derivatizing agents can also be used, but may be less sensitive for detecting minor enantiomeric impurities.[4]

Experimental Protocols

Protocol 1: Recommended Long-Term Storage Procedure
  • Preparation: Ensure the (S)-6-Chloromethyl-5,6-dihydro-pyran-2-one is of high purity. If necessary, purify by column chromatography using a non-polar eluent system.

  • Container: Use a clean, dry amber glass vial with a PTFE-lined screw cap.

  • Transfer: Transfer the neat compound into the vial. If storing in solution, use a minimal amount of a high-purity, anhydrous, aprotic solvent (e.g., toluene).

  • Inerting: Flush the vial with a gentle stream of argon or nitrogen for 1-2 minutes to displace any air.

  • Sealing: Tightly seal the vial. For extra protection, wrap the cap with Parafilm®.

  • Storage: Place the sealed vial in a freezer at -20°C or colder, in an upright position.

  • Labeling: Clearly label the vial with the compound name, batch number, date, and storage conditions.

Protocol 2: Chiral HPLC Method for e.e. Determination (Starting Point)

This is a general method and may require optimization for your specific system.

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Column: A chiral stationary phase column, such as a Chiralcel® OD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 210 nm.

  • Sample Preparation: Prepare a dilute solution of your (S)-6-Chloromethyl-5,6-dihydro-pyran-2-one sample in the mobile phase (e.g., 0.1 mg/mL).

  • Injection Volume: 10 µL.

  • Analysis: Inject a racemic standard (if available) to determine the retention times of both enantiomers. Then, inject your sample and integrate the peak areas of the two enantiomers.

  • Calculation:

    • e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

hplc_workflow start Prepare Sample and Mobile Phase inject Inject onto Chiral HPLC Column start->inject separate Separation of Enantiomers inject->separate detect UV Detection (210 nm) separate->detect analyze Integrate Peak Areas detect->analyze calculate Calculate Enantiomeric Excess (e.e.) analyze->calculate

Caption: Workflow for determining enantiomeric excess using chiral HPLC.

References

  • SYNTHESIS OF 5,6-DIHYDRO-2H-PYRAN-2-ONES (MICROREVIEW). (2016). Chemistry of Heterocyclic Compounds, 52(3), 158-159.
  • Nakagawa, M., Saegusa, J., Tonozuka, M., Obi, M., Kiuchi, M., Hino, T., & Ban, Y. (1977). 5,6-DIHYDRO-2H-PYRAN-2-ONE AND 2H-PYRAN-2-ONE. Organic Syntheses, 56, 49.
  • 5,6-Dihydropyran-2-one synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • 5,6-Dihydro-2H-pyran-2-one | C5H6O2 | CID 520660 - PubChem. (n.d.). Retrieved from [Link]

  • Asymmetric Total Syntheses of Both Enantiomers of Plymuthipyranone B and Its Unnatural Analogues: Evaluation of anti-MRSA Activity and Its Chiral Discrimin
  • Ochi, R., Nishiwaki, H., & Yamauchi, S. (2019). Syntheses and Phytotoxicity of All Stereoisomers of 6-(2-Hydroxy-6-phenylhex-1-yl)-5,6-dihydro-2 H-pyran-2-one and Determination of the Effect of the α,β-Unsaturated Carbonyl Structure and Hydroxy Group Bonding to Chiral Carbon. Journal of Agricultural and Food Chemistry, 67(45), 12558–12564.

Sources

Technical Support Center: Troubleshooting Low Yield in (S)-6-Chloromethyl-5,6-dihydro-pyran-2-one Organic Extraction

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals working with (S)-6-Chloromethyl-5,6-dihydro-pyran-2-one (CAS: 135999-61-0).

As a highly functionalized chiral intermediate, this compound is critical in the synthesis of statins (HMG-CoA reductase inhibitors) and complex polyketide natural products[1],[2]. However, its chemical architecture—specifically the α,β -unsaturated δ -lactone moiety and the reactive chloromethyl group—makes it highly sensitive to pH, temperature, and solvent conditions during liquid-liquid extraction.

Below, we break down the root causes of extraction failure and provide self-validating protocols to recover your yield.

Diagnostic Workflow for Extraction Yield Losses

Before adjusting your protocol, use the diagnostic logic tree below to isolate the exact step where product loss is occurring.

ExtractionTroubleshooting Start Low Yield Detected After Extraction CheckAqueous Analyze Aqueous Phase (TLC/HPLC) Start->CheckAqueous ProductInAq Product Remains in Aqueous Phase? CheckAqueous->ProductInAq CheckPH Check Aqueous pH ProductInAq->CheckPH Yes Emulsion Severe Emulsion During Extraction? ProductInAq->Emulsion No, phase separation issue Degradation Product Degraded During Evaporation? ProductInAq->Degradation No, mass lost later HighPH pH > 6 (Lactone Hydrolysis) CheckPH->HighPH LowPH pH 3-5 (Poor Partitioning) CheckPH->LowPH FixPH Acidify to pH 3-4 Re-extract HighPH->FixPH FixSalt Saturate with NaCl Use EtOAc/MTBE LowPH->FixSalt FixEmulsion Filter via Celite or Centrifuge Emulsion->FixEmulsion Yes FixEvap Evaporate < 35°C Buffer trace acid Degradation->FixEvap Yes

Caption: Diagnostic workflow for isolating and resolving extraction yield losses of dihydropyranones.

Frequently Asked Questions & Troubleshooting
Q1: My HPLC confirms the lactone was synthesized, but my organic extraction yield is <40%. Where did the product go?

The Causality: The most common culprit is pH-dependent lactone hydrolysis . (S)-6-Chloromethyl-5,6-dihydro-pyran-2-one is an α,β -unsaturated δ -lactone. If your aqueous phase is neutral to basic (pH > 6.5), the lactone ring rapidly hydrolyzes and opens to form the highly water-soluble hydroxy-acid derivative. Because the open-chain form is highly polar, it will not partition into your organic solvent. Self-Validating Protocol: Take a 5 mL aliquot of your post-extraction aqueous waste. Acidify it to pH 3.0 using 1M HCl and stir at room temperature for 30 minutes to thermodynamically drive relactonization[3]. Extract this aliquot with 5 mL of Ethyl Acetate (EtOAc) and check the organic layer via TLC/HPLC. If the product reappears, hydrolysis was your issue. Solution: Always ensure the bulk aqueous phase is adjusted to pH 3.5–4.5 prior to extraction.

Q2: I am using a biocatalytic method to establish the (S)-stereocenter prior to cyclization. The extraction forms a thick emulsion. How do I break it?

The Causality: Biocatalytic synthesis (e.g., using ketoreductases on precursors like tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate[2]) leaves residual proteins in the aqueous phase. When agitated with organic solvents, these amphiphilic proteins act as powerful surfactants, stabilizing an oil-in-water emulsion that traps your product at the interface. Self-Validating Protocol: Do not rely on time to break a proteinaceous emulsion. Instead, deliberately denature the proteins. Add a water-miscible anti-solvent (e.g., 5% v/v acetone) to the biphasic mixture. If the emulsion persists, filter the entire unresolved mixture through a tightly packed, 2-inch pad of Celite. The Celite mechanically traps the denatured protein interface. The filtrate will separate cleanly into two distinct phases within minutes, validating the removal of the surfactant proteins.

Q3: The phases separated cleanly, and the pH was 4.0, but the yield is still low. Is my solvent choice wrong?

The Causality: Dihydropyranones possess moderate polarity due to the lactone carbonyl and the halogenated methyl group. Non-polar solvents like hexanes or pure toluene have poor partition coefficients ( Kp​ ) for this molecule. If the aqueous layer is dilute, the thermodynamic drive to move the lactone into the organic phase is insufficient. Self-Validating Protocol: Switch your extraction solvent to Methyl tert-butyl ether (MTBE) or EtOAc. Implement a "salting-out" strategy: add solid NaCl to a fresh sample of your aqueous phase until it is fully saturated. Extract with MTBE. If the yield jumps to >85%, poor partitioning was the root cause. The high ionic strength of the saturated brine drastically reduces the aqueous solubility of the organic lactone, forcing it into the organic layer.

Q4: I extracted the product successfully, but after rotary evaporation, the oil is dark, and NMR shows polymerization. What happened?

The Causality: The dihydropyranone ring is a highly reactive Michael acceptor. Concentrating the product under heat (rotary evaporation bath > 40°C)—especially if trace amounts of acid from the lactonization step[3] are concentrated alongside it—triggers auto-polymerization or elimination of the chloride. Self-Validating Protocol: Wash your combined organic extracts with a mild buffer (e.g., 5% NaHCO3​ ) to neutralize trace acid, followed by a brine wash. Dry over anhydrous Na2​SO4​ . Concentrate the solvent under high vacuum with the water bath strictly maintained at ≤30∘ C. The resulting product should be a pale yellow to clear oil.

Quantitative Data: Solvent Selection & Partitioning

Choosing the right solvent is a balance between maximizing the partition coefficient and minimizing emulsion risks.

Extraction SolventPolarity IndexEmulsion Risk (Biocatalysis)Estimated Extraction Efficiency*Recommended Use Case
Hexanes 0.1Low< 15%Not recommended (too non-polar).
Toluene 2.4Moderate60 - 70%High-temp acid-catalyzed lactonization workflows[3].
MTBE 2.5Low85 - 90%Best balance of yield and clean phase separation.
Ethyl Acetate 4.4High> 95%Maximum yield; strictly requires salting out to prevent product loss in water.
Dichloromethane 3.1Moderate80 - 85%Good for small-scale lab extractions; avoid if environmental restrictions apply.

*Efficiency assumes a 3x volumetric extraction from a NaCl-saturated aqueous phase at pH 4.0.

Standard Operating Procedure (SOP): Optimized Biphasic Extraction

Follow this self-validating protocol to ensure maximum recovery of (S)-6-Chloromethyl-5,6-dihydro-pyran-2-one.

Step 1: Reaction Quenching & pH Adjustment Cool the reaction mixture to 5–10°C. Carefully adjust the pH of the aqueous phase to 3.5–4.0 using 1M H2​SO4​ or HCl. Causality: This specific pH window ensures any open-chain hydroxy-acid precursor fully cyclizes into the lactone while preventing aggressive acid-catalyzed degradation of the double bond.

Step 2: Aqueous Saturation (Salting Out) Add solid NaCl directly to the aqueous phase under vigorous stirring until no more salt dissolves (approximately 360 g/L). Causality: Maximizes the ionic strength of the aqueous layer, thermodynamically driving the moderately polar dihydropyranone into the organic phase.

Step 3: Solvent Addition & Emulsion Mitigation Add MTBE or EtOAc at a 1:1 volume ratio to the aqueous phase. Agitate gently. If extracting from a biocatalytic broth and an emulsion forms, filter the entire biphasic mixture through a 2-inch pad of Celite under vacuum.

Step 4: Multi-Stage Extraction Transfer the clean filtrate to a separatory funnel. Allow 10–15 minutes for complete phase resolution. Drain the aqueous layer and repeat the extraction twice more using 0.5 volumes of the chosen organic solvent.

Step 5: Neutralization & Drying Combine all organic layers. Wash the organic phase once with a 10% volume of saturated NaHCO3​ . Causality: Neutralizes trace acids that could catalyze polymerization during concentration. Follow with a single brine wash, then dry thoroughly over anhydrous Na2​SO4​ .

Step 6: Low-Temperature Concentration Filter off the drying agent. Concentrate the solvent under reduced pressure using a rotary evaporator. Strictly maintain the water bath at ≤30∘ C. Causality: Prevents thermally induced polymerization of the α,β -unsaturated system, preserving the integrity of the chiral intermediate for downstream statin synthesis[1].

References
  • Synthesis of (S)
  • Program Schedule - 38th National Organic Symposium Source: ACS Division of Organic Chemistry URL
  • TERT-BUTYL (S)-6-CHLORO-5-HYDROXY-3-OXOHEXANOATE (CAS 154026-92-3)

Sources

Technical Support Center: (S)-6-Chloromethyl-5,6-dihydro-pyran-2-one Synthesis & Chlorination

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for statin intermediate synthesis. (S)-6-Chloromethyl-5,6-dihydro-pyran-2-one (CAS 135999-61-0) is a critical α,β-unsaturated δ-lactone intermediate used extensively in the development of HMG-CoA reductase inhibitors (statins) and other biologically active natural products[1],[2].

While modern approaches sometimes utilize to establish the chiral centers[3], traditional chemical synthesis relies on the electrophilic chlorination of (S)-6-hydroxymethyl-5,6-dihydro-pyran-2-one. Because 5,6-dihydro-2H-pyran-2-ones constitute a highly sensitive class of heterocyclic compounds, the lactone ring is highly susceptible to degradation from strong acids, bases, and elevated temperatures[4].

This guide provides authoritative, field-proven troubleshooting strategies focusing on the causality of temperature control during the chlorination workflow.

Core Workflow & Temperature Dependencies

Workflow Start Precursor: (S)-6-Hydroxymethyl-5,6-dihydro-pyran-2-one Reagent Addition of SOCl2 / Pyridine (T = 0 °C) Start->Reagent Intermediate Chlorosulfite Ester Intermediate Reagent->Intermediate Product Desired Product (SN2): (S)-6-Chloromethyl-5,6-dihydro-pyran-2-one (T = 10-15 °C) Intermediate->Product Optimal Temp (10-15 °C) Byproduct1 Elimination Byproduct (E2): Conjugated Diene (T > 25 °C) Intermediate->Byproduct1 High Temp (> 25 °C) Byproduct2 Racemized Product (SN1): (R/S)-6-Chloromethyl... (Excess Acid / High T) Intermediate->Byproduct2 Acidic / High Temp

Workflow of pyran-2-one chlorination showing temperature-dependent product distribution.

Troubleshooting Guides & FAQs

Q1: Why is temperature optimization the most critical parameter in the chlorination of the hydroxymethyl precursor? Causality: The conversion of a primary alcohol to an alkyl chloride using Thionyl Chloride ( SOCl2​ ) proceeds via a chlorosulfite ester intermediate. The formation of this intermediate is highly exothermic and rapid even at 0 °C. However, the subsequent breakdown of the chlorosulfite ester into the desired (S)-6-chloromethyl product requires the nucleophilic attack of the chloride ion ( SN​2 mechanism). This displacement step has a higher activation energy. If the reaction temperature is raised too high (> 25 °C) to accelerate the SN​2 reaction, the basicity of the pyridine (used as an acid scavenger) promotes an E2 elimination instead, stripping a proton from the C5 position and yielding an undesired conjugated diene[4]. A carefully ramped thermal profile is required to provide enough kinetic energy for SN​2 displacement while remaining below the activation threshold for E2 elimination.

Q2: I am observing racemization at the C6 stereocenter. How do I preserve the (S)-configuration? Causality: To preserve the (S)-configuration, you must prevent acid-catalyzed lactone ring-opening. SOCl2​ generates two equivalents of HCl during the reaction. If the temperature exceeds 15 °C without sufficient buffering (e.g., inadequate pyridine stoichiometry), the local acidic environment promotes the cleavage of the C6–O lactone bond, forming a planar, resonance-stabilized oxocarbenium intermediate ( SN​1 pathway). Subsequent ring closure is non-stereoselective, leading to racemization[4]. You must ensure strict stoichiometry of the pyridine buffer and maintain the maturation temperature strictly below 15 °C.

Q3: Can I use the Appel reaction ( CCl4​/PPh3​ ) instead of SOCl2​ , and how does temperature affect it? Causality: Yes, the Appel reaction is an excellent, milder alternative that strictly enforces an SN​2 pathway, avoiding the acidic byproducts of SOCl2​ . However, standard Appel conditions often call for refluxing in dichloromethane (40 °C). For this specific lactone, heating to 40 °C will cause thermal decomposition of the pyran-2-one ring[4]. If utilizing the Appel protocol, the reaction must be stirred at 0 °C to Room Temperature (max 20 °C) over an extended period (12–18 hours) rather than refluxed.

Quantitative Data: Temperature vs. Reaction Pathway

The following table summarizes the product distribution based on the thermal profile applied during the maturation phase of the SOCl2​ / Pyridine protocol.

Thermal Profile (Maturation) SN​2 Product Yield (%)Diene Byproduct ( E2 ) (%)Racemization ( SN​1 ) (%)System Recommendation
Constant 0 °C 45% (Incomplete)< 2%< 1%Suboptimal (Kinetically Stalled)
0 °C → 15 °C 88% 4% < 1% Optimal (Balanced Kinetics)
0 °C → 25 °C (RT) 65%22%3%Suboptimal ( E2 favored)
Constant 40 °C 15%65%12%Failed (Thermal Degradation)
Mechanistic Pathway Analysis

Mechanism CE Chlorosulfite Ester SN2 SN2 Pathway (Optimal) Nucleophilic attack by Cl- Maintains ring integrity CE->SN2 10-15 °C E2 E2 Pathway (High Temp) Base-catalyzed proton abstraction Forms stable conjugated diene CE->E2 > 25 °C SN1 SN1 Pathway (Acidic/High Temp) Oxocarbenium intermediate Leads to racemization CE->SN1 Unbuffered HCl

Mechanistic pathways for chlorosulfite ester decomposition based on reaction temperature.

Self-Validating Experimental Protocol: Temperature-Controlled Chlorination

This protocol is engineered as a self-validating system. Do not proceed to subsequent steps unless the validation checkpoints are met.

Objective: Synthesize (S)-6-Chloromethyl-5,6-dihydro-pyran-2-one via SOCl2​ chlorination while suppressing diene formation and racemization.

Step 1: Reagent Preparation & Kinetic Freezing

  • Purge a dry, round-bottom flask with inert gas (Argon or N2​ ).

  • Dissolve (S)-6-hydroxymethyl-5,6-dihydro-pyran-2-one (1.0 eq) and anhydrous pyridine (2.2 eq) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Submerge the reactor in an ice-brine bath.

  • Validation Checkpoint: Insert an internal temperature probe. Do not proceed until the internal temperature reads exactly 0–2 °C. This ensures the initial esterification is kinetically controlled.

Step 2: Electrophilic Addition

  • Dilute SOCl2​ (1.1 eq) in an equal volume of anhydrous DCM.

  • Add the SOCl2​ solution dropwise via an addition funnel over 30 minutes.

  • Validation Checkpoint: Monitor the internal temperature continuously. The exotherm must not exceed 5 °C. Off-gassing of SO2​ should be steady but not vigorous. If the temperature spikes, pause the addition.

Step 3: Thermal Maturation ( SN​2 Displacement)

  • Remove the ice-brine bath and replace it with a precisely controlled water bath set to 15 °C.

  • Allow the reactor to warm to 15 °C and hold for 2 hours.

  • Validation Checkpoint: Perform TLC (Hexanes:EtOAc 7:3). The intermediate chlorosulfite ester ( Rf​≈0.3 ) should be fully consumed, with the appearance of the chloromethyl product ( Rf​≈0.6 ). If the reaction has stalled, do not heat further ; instead, extend the maturation time at 15 °C.

Step 4: Buffered Quench & Workup

  • Quench the reaction by slowly pouring the mixture into a vigorously stirred saturated aqueous NaHCO3​ solution pre-chilled to 0 °C.

  • Validation Checkpoint: Verify the aqueous phase pH is ~7.0–7.5 using pH paper. Allowing the mixture to remain acidic during workup will cause delayed lactone degradation and product loss[4].

  • Extract the aqueous layer with DCM (3x), dry the combined organic layers over anhydrous Na2​SO4​ , and concentrate under reduced pressure (bath temperature < 30 °C) to yield the crude product.

References
  • The Journal of Organic Chemistry. "Synthesis of 3-Chloromethyl-2(5H)-furanones and 3-Chloromethyl-5,6-dihydropyran-2-ones via the PdCl2-Catalyzed Chlorocyclocarbonylation of 2,3- or 3,4-Allenols". Verified URL:[Link]

  • Chemistry of Heterocyclic Compounds. "SYNTHESIS OF 5,6-DIHYDRO-2H-PYRAN-2-ONES (MICROREVIEW)". Verified URL:[Link]

  • Wolberg, M.; Hummel, W.; Müller, M. Chemistry - A European Journal. "Biocatalytic reduction of β,δ-diketo esters: a highly stereoselective approach to all four stereoisomers of a chlorinated β,δ-dihydroxy hexanoate". Verified URL:[Link]

  • LookChem. "TERT-BUTYL (S)-6-CHLORO-5-HYDROXY-3-OXOHEXANOATE". Verified URL: [Link]

Sources

Technical Support Center: Chromatography-Free Purification of (S)-6-Chloromethyl-5,6-dihydro-pyran-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for scale-up chemists, researchers, and drug development professionals who need to isolate (S)-6-Chloromethyl-5,6-dihydro-pyran-2-one (CAS: 135999-61-0) without relying on bottlenecking column chromatography.

This chiral lactone is a critical building block in the synthesis of HMG-CoA reductase inhibitors (statins) and other complex natural products. It is typically synthesized via the acid-catalyzed cyclization of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate using p-toluenesulfonic acid (TsOH) in toluene [1]. The crude reaction mixture leaves behind unreacted precursors, acidic catalyst, and oligomeric byproducts.

Because this compound is a low-melting solid (MW: 146.57 g/mol ) [2], it is highly amenable to phase-separation, crystallization, and controlled vacuum distillation.

Core Experimental Workflows

The following protocols are designed as self-validating systems. Do not proceed to the next step without confirming the validation checkpoint.

Protocol A: Biphasic Quench & Liquid-Liquid Extraction (Pre-Purification)

Purpose: To strictly remove the TsOH catalyst and highly polar impurities before final polishing. Causality: Residual acid will catalyze the ring-opening or oligomerization of the lactone during subsequent solvent evaporation or distillation. Neutralization is non-negotiable.

  • Cooling: Cool the crude toluene reaction mixture to 0–5 °C using an ice bath.

  • Neutralization: Slowly add cold saturated aqueous NaHCO₃ (1 volume equivalent) while stirring vigorously.

  • Phase Separation: Transfer to a separatory funnel and allow the layers to separate.

  • Validation Checkpoint (Self-Validating): Test the pH of the bottom aqueous layer. It must be ≥ 7.5. If it is acidic, TsOH is still present in the organic layer; repeat the NaHCO₃ wash.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (2 x 0.5 vol) to recover any partitioned lactone.

  • Drying & Concentration: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Crucial: Keep the water bath strictly below 40 °C to prevent thermal degradation.

Protocol B: Recrystallization (Recommended for High Purity)

Purpose: Exploits the solid nature of the lactone for chromatography-free isolation. Causality: The chloromethyl group makes the molecule moderately polar. Ethyl Acetate (EtOAc) provides excellent solubility without degrading the lactone, while Heptane acts as an ideal anti-solvent to force the crystal lattice to form.

  • Dissolution: Dissolve the crude solid from Protocol A in a minimum amount of warm EtOAc (approx. 40–45 °C).

  • Anti-Solvent Addition: Slowly add Heptane dropwise under gentle stirring. Stop adding the moment the solution becomes persistently turbid (cloudy).

  • Validation Checkpoint (Self-Validating): The turbidity indicates the exact saturation point. If the solution clears up, you have added too much EtOAc; if it oils out immediately, you have added Heptane too fast.

  • Seeding & Cooling: Add a few seed crystals of pure lactone. Turn off the stirring and allow the flask to cool to room temperature undisturbed over 2 hours.

  • Polishing: Transfer the flask to an ice bath (0–5 °C) for 1 hour to maximize precipitation.

  • Isolation: Filter the crystals via a Büchner funnel, wash with ice-cold Heptane/EtOAc (9:1), and dry under high vacuum.

Protocol C: Short-Path Vacuum Distillation (For Highly Impure/Oily Crudes)

Purpose: Separates the volatile lactone from heavy oligomeric byproducts when crystallization fails. Causality: Small lactones are volatile under high vacuum. However, the chloromethyl group makes it thermally sensitive. High vacuum (< 1 mbar) is required to depress the boiling point below its degradation temperature.

  • Setup: Transfer the neutralized crude mixture to a short-path distillation apparatus (e.g., Kugelrohr).

  • Vacuum Application: Apply high vacuum (< 1 mbar) before applying heat.

  • Heating: Slowly increase the oven/bath temperature. The lactone typically distills at 120–140 °C at 0.5 mbar.

  • Collection: Collect the pure fraction in a receiving flask cooled with dry ice/acetone to prevent product loss to the vacuum pump.

Process Visualization

Workflow Crude Crude Reaction Mixture (Lactone, TsOH, Toluene) Quench Biphasic Quench (Cold NaHCO3) Crude->Quench Neutralize catalyst PhaseSep Phase Separation Quench->PhaseSep AqLayer Aqueous Layer (TsOH salts, discarded) PhaseSep->AqLayer Bottom layer OrgLayer Organic Layer (Lactone in Toluene/EtOAc) PhaseSep->OrgLayer Top layer Concentrate Vacuum Concentration (< 40°C) OrgLayer->Concentrate Remove solvent SolidCrude Crude Solid Lactone Concentrate->SolidCrude PurifChoice Purification Route SolidCrude->PurifChoice Cryst Recrystallization (EtOAc / Heptane) PurifChoice->Cryst High purity target Distill Short-Path Distillation (< 1 mbar, 120-140°C) PurifChoice->Distill High impurity/oil Pure Pure (S)-6-Chloromethyl- 5,6-dihydro-pyran-2-one Cryst->Pure Filtration Distill->Pure Condensation

Caption: Workflow for the chromatography-free purification of (S)-6-Chloromethyl-5,6-dihydro-pyran-2-one.

Troubleshooting & FAQs

Q1: My lactone is "oiling out" (forming a biphasic liquid) instead of crystallizing. How do I fix this? A: Oiling out occurs when the crude mixture contains too many impurities (like unreacted ester) that severely depress the melting point, or if the anti-solvent (Heptane) is added too aggressively. Fix: Re-dissolve the oil in pure EtOAc. Add activated charcoal to scavenge heavy organics, filter through a pad of Celite, and attempt crystallization again. Ensure the Heptane is added dropwise, and strictly use seed crystals.

Q2: I observe a significant drop in yield during the NaHCO₃ wash. Why? A: The lactone ring is sensitive to basic hydrolysis (saponification). If the NaHCO₃ wash is left stirring too long at room temperature, the lactone ring opens to form the corresponding water-soluble hydroxy acid, which is lost to the aqueous layer. Fix: Perform the wash rapidly at 0–5 °C and ensure the aqueous phase is separated immediately.

Q3: During vacuum distillation, the product turns dark, and I suddenly lose vacuum pressure. What is happening? A: This is a classic sign of thermal degradation. The chloromethyl group can undergo elimination or cross-linking at high temperatures, releasing HCl gas. The sudden evolution of HCl gas spikes the system pressure, causing the vacuum to drop. Fix: Ensure your vacuum pump is capable of achieving < 1 mbar to keep the distillation temperature safely below 140 °C. Furthermore, if the crude contains residual TsOH, it will catalyze this decomposition—ensure Protocol A was executed flawlessly.

Troubleshooting Issue Issue: Lactone 'Oils Out' During Crystallization Check1 Are there heavy oligomeric impurities? Issue->Check1 Charcoal Re-dissolve in EtOAc, treat with Activated Charcoal Check1->Charcoal Yes (Dark/Viscous) Check2 Was anti-solvent added too fast? Check1->Check2 No (Light color) Charcoal->Check2 SlowAdd Heat to 45°C, add Heptane dropwise until turbid Check2->SlowAdd Yes Seed Add Seed Crystals & cool slowly (2h) SlowAdd->Seed Success Successful Crystallization Seed->Success

Caption: Troubleshooting decision tree for resolving 'oiling out' during lactone crystallization.

Quantitative Data Summary: Method Comparison

Use the following table to determine which purification route best fits your current batch conditions.

MetricProtocol A + B (Crystallization)Protocol A + C (Distillation)
Target Purity > 98% (Excellent for final polish)90 - 95% (Good for intermediate steps)
Typical Yield Recovery 75 - 85%85 - 90%
Scalability Extremely High (Multi-kg scale)Moderate (Limited by flask size/vacuum capacity)
Processing Time 4 - 6 Hours2 - 3 Hours
Best Used When... Crude purity is already > 80%Crude is highly oily or heavily contaminated
Primary Risk Oiling out if impurities are too highThermal degradation / HCl release

References

  • Wolberg, M., Hummel, W., & Müller, M. (2001). Biocatalytic reduction of β,δ-diketo esters: a highly stereoselective approach to all four stereoisomers of a chlorinated β,δ-dihydroxy hexanoate. Chemistry–A European Journal, 7(21), 4562-4571. URL:[Link]

Minimizing side products and impurities in (S)-6-Chloromethyl-5,6-dihydro-pyran-2-one lactonization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (S)-6-Chloromethyl-5,6-dihydro-pyran-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this chiral lactonization, focusing on minimizing side products and impurities. This resource provides in-depth troubleshooting advice and frequently asked questions to ensure the successful, high-purity synthesis of this valuable chiral building block.

Introduction

(S)-6-Chloromethyl-5,6-dihydro-pyran-2-one is a key intermediate in the synthesis of various biologically active molecules.[1][2] Its stereochemistry is crucial for the desired therapeutic effects, making the control of chirality and the minimization of impurities paramount.[3] The most common route to this α,β-unsaturated δ-lactone involves the intramolecular cyclization (lactonization) of a corresponding 6-chloro-5-hydroxyhexanoic acid precursor. While seemingly straightforward, this reaction is often plagued by side product formation and challenges in achieving high enantiomeric and chemical purity. This guide will address these common issues with scientifically grounded solutions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems encountered during the synthesis and purification of (S)-6-Chloromethyl-5,6-dihydro-pyran-2-one.

Issue 1: Low Yield of the Desired Lactone

Potential Cause 1: Incomplete Lactonization

  • Causality: The equilibrium between the open-chain hydroxy acid and the cyclic lactone may not fully favor the product under the reaction conditions. Acid-catalyzed lactonization is a reversible process, and insufficient driving force can lead to low conversion.[4][5]

  • Recommended Solution:

    • Reaction Time and Temperature: Ensure the reaction is monitored to completion using an appropriate analytical technique (e.g., TLC, GC-MS, or ¹H NMR). If the reaction stalls, consider extending the reaction time or moderately increasing the temperature. However, be cautious of potential side reactions at higher temperatures.

    • Acid Catalyst: The choice and concentration of the acid catalyst are critical. For substrates sensitive to strong acids, a milder catalyst like p-toluenesulfonic acid (p-TsOH) is often effective.[1][6] Ensure the catalyst is fresh and used in the appropriate molar ratio.

    • Water Removal: The lactonization is a condensation reaction that produces water. Removing water as it forms can drive the equilibrium towards the product. This can be achieved by using a Dean-Stark apparatus with a suitable azeotroping solvent like toluene.

Potential Cause 2: Competing Intermolecular Esterification (Polymerization)

  • Causality: At higher concentrations, the open-chain hydroxy acid can react with another molecule of the hydroxy acid, leading to the formation of linear polyesters instead of the desired intramolecular cyclization.

  • Recommended Solution:

    • High Dilution: Perform the lactonization under high dilution conditions. This favors the intramolecular reaction pathway by reducing the probability of intermolecular collisions. A typical starting concentration would be in the range of 0.01-0.05 M.

Potential Cause 3: Product Degradation

  • Causality: The lactone ring, particularly the α,β-unsaturated system, can be susceptible to degradation under harsh acidic or basic conditions, especially at elevated temperatures.[7]

  • Recommended Solution:

    • pH Control: Carefully control the pH during the reaction and workup. Neutralize the reaction mixture promptly upon completion.

    • Temperature Management: Avoid excessive heating. If distillation is used for purification, perform it under reduced pressure to lower the boiling point and prevent thermal decomposition.[7]

Issue 2: Presence of Significant Impurities in the Crude Product

Potential Cause 1: Formation of Isomeric Byproducts

  • Causality: Side reactions can lead to the formation of structural isomers. For instance, elimination reactions can yield different isomers of the dihydropyranone, or alternative cyclization pathways could form γ-lactones if a suitable precursor structure exists.[8]

  • Recommended Solution:

    • Reaction Condition Optimization: Carefully control the reaction temperature and choice of catalyst to favor the desired 6-endo cyclization.

    • Purification: Isomeric impurities often have slightly different polarities. Purification by column chromatography on silica gel is typically effective for their separation.[7][9] A gradient elution system, for example, with a hexane/ethyl acetate mixture, can provide good resolution.

Potential Cause 2: Residual Starting Materials or Reagents

  • Causality: Incomplete reaction or inefficient workup can leave unreacted starting materials or catalyst residues in the final product.

  • Recommended Solution:

    • Reaction Monitoring: As mentioned, ensure the reaction goes to completion.

    • Aqueous Workup: A thorough aqueous workup can remove many water-soluble impurities. However, be mindful that the target lactone may have some water solubility.[9] Minimize the volume of aqueous washes and consider back-extracting the aqueous layers with an organic solvent to recover any dissolved product.

    • Catalyst Removal: If a solid-supported catalyst is used, it can be removed by simple filtration. Soluble catalysts may require an aqueous wash or filtration through a plug of silica gel.

Potential Cause 3: Racemization (Loss of Enantiomeric Purity)

  • Causality: The stereocenter at the 6-position can be susceptible to epimerization under certain conditions, particularly if there is a plausible mechanism for protonation/deprotonation at that center.

  • Recommended Solution:

    • Mild Conditions: Employ mild reaction conditions (e.g., lower temperatures, less harsh catalysts) to minimize the risk of racemization.

    • Chiral Analysis: Regularly assess the enantiomeric excess (ee) of your product using a suitable chiral analytical method, such as chiral HPLC or chiral GC.[10] This will help you identify any steps in your process that may be compromising the stereochemical integrity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the lactonization of the 6-chloro-5-hydroxyhexanoic acid precursor?

A1: The most prevalent method is acid-catalyzed intramolecular esterification.[4] Typically, a catalytic amount of a strong acid like sulfuric acid or a milder organic acid such as p-toluenesulfonic acid is used in a non-polar, azeotroping solvent like toluene to facilitate the removal of water and drive the reaction to completion.[1][6]

Q2: How can I effectively purify the crude (S)-6-Chloromethyl-5,6-dihydro-pyran-2-one?

A2: A two-step purification process is often most effective. First, vacuum distillation can be used to separate the product from non-volatile impurities like polymers and catalyst residues.[7] Subsequently, for the removal of closely related isomers or other impurities with similar boiling points, column chromatography on silica gel is recommended.[9]

Q3: What are the key analytical techniques for assessing the purity of the final product?

A3: A combination of techniques is essential for a comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information to confirm the desired product and identify any structural isomers or other byproducts.

  • Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Gas Chromatography (GC): Crucial for determining the enantiomeric purity (enantiomeric excess, ee) of the final product.[10]

Q4: Can I use a base to catalyze the lactonization?

A4: While base-catalyzed lactonization methods exist, they are generally less common for this specific transformation. Strong bases could promote elimination side reactions involving the chloromethyl group, leading to undesired byproducts. Acid catalysis is typically more controlled for this substrate.

Q5: What are some common sources of impurities in the starting materials that can affect the reaction?

A5: Impurities in the 6-chloro-5-hydroxyhexanoic acid precursor can carry through to the final product. Common issues include:

  • Diastereomeric Impurities: If the synthesis of the precursor is not highly stereoselective, you may start with a mixture of diastereomers, which will lead to a mixture of lactone products.

  • Over-oxidation or Incomplete Reduction: Depending on the synthetic route to the precursor, you may have impurities from over-oxidation (e.g., ketones) or incomplete reduction of other functional groups.

  • Regioisomers: The starting material itself might contain regioisomers, leading to the formation of different lactone ring sizes. It is crucial to thoroughly purify and characterize the precursor before the lactonization step.

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Lactonization
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add the (S)-6-chloro-5-hydroxyhexanoic acid precursor.

  • Solvent and Catalyst: Add a suitable solvent, such as toluene, to achieve a high dilution (e.g., 0.01-0.05 M). Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.05-0.1 equivalents).

  • Reaction: Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap. Continue refluxing until no more water is collected and the reaction is complete as determined by TLC or GC-MS analysis.

  • Workup: Cool the reaction mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation followed by column chromatography on silica gel as needed.

Protocol 2: Purification by Column Chromatography
  • Column Preparation: Prepare a silica gel column using a suitable solvent system, such as a mixture of hexane and ethyl acetate. The initial polarity should be low to allow for good separation.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. A gradient elution, gradually increasing the polarity by increasing the proportion of ethyl acetate, is often effective in separating the desired product from impurities.

  • Fraction Collection: Collect fractions and analyze them by TLC or GC to identify those containing the pure product.

  • Final Step: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified (S)-6-Chloromethyl-5,6-dihydro-pyran-2-one.

Visualizations

Reaction Pathway and Potential Side Products

cluster_main Main Reaction Pathway cluster_side Potential Side Reactions Hydroxy_Acid (S)-6-chloro-5-hydroxyhexanoic acid Lactone (S)-6-Chloromethyl-5,6-dihydro-pyran-2-one Hydroxy_Acid->Lactone Acid Catalyst -H2O Polymer Polyester Hydroxy_Acid->Polymer Intermolecular Esterification Isomer Isomeric Lactones Lactone->Isomer Isomerization

Caption: Main lactonization pathway and common side reactions.

Troubleshooting Workflow

Start Lactonization Reaction Analysis Analyze Crude Product (GC-MS, NMR, Chiral HPLC) Start->Analysis Low_Yield Low Yield? Analysis->Low_Yield Impure Significant Impurities? Low_Yield->Impure No Check_Conditions Review: - Reaction Time/Temp - Catalyst Activity - Water Removal - Concentration Low_Yield->Check_Conditions Yes Success High Purity Product Impure->Success No Identify_Impurity Identify Impurity Type Impure->Identify_Impurity Yes Check_Conditions->Analysis Re-run Isomers Isomers Identify_Impurity->Isomers Isomers Starting_Material Starting_Material Identify_Impurity->Starting_Material Starting Material Racemate Racemate Identify_Impurity->Racemate Racemization Purify_Chroma Purify_Chroma Isomers->Purify_Chroma Optimize Chromatography Improve_Workup Improve_Workup Starting_Material->Improve_Workup Improve Workup/ Reaction Completion Milder_Conditions Milder_Conditions Racemate->Milder_Conditions Use Milder Conditions Purify_Chroma->Analysis Re-purify Improve_Workup->Analysis Re-run Milder_Conditions->Analysis Re-run

Sources

Solvent optimization for the crystallization of (S)-6-Chloromethyl-5,6-dihydro-pyran-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: (S)-6-Chloromethyl-5,6-dihydro-pyran-2-one (CAS: 135999-61-0)

Welcome to the Technical Support Center for the downstream processing of (S)-6-Chloromethyl-5,6-dihydro-pyran-2-one. As a highly functionalized, enantiopure α,β -unsaturated δ -lactone, this compound is a critical C6 building block available on a kg-scale for the synthesis of statins and other complex active pharmaceutical ingredients (APIs)[1].

Its unique structure presents specific thermodynamic and kinetic challenges during crystallization. The lactone ring is highly susceptible to nucleophilic acyl substitution (hydrolysis), the conjugated double bond is prone to Michael addition, and the chloromethyl group acts as an alkylating agent. This guide provides field-proven troubleshooting, thermodynamic modeling strategies, and self-validating protocols to achieve a high-purity crystalline product.

Frequently Asked Questions (FAQs)

Q: Why does my product degrade or "oil out" (liquid-liquid phase separation) during crystallization? A: "Oiling out" or chemical degradation typically occurs when using protic or nucleophilic solvents (e.g., methanol, ethanol, or unbuffered aqueous mixtures).

  • Causality: Protic solvents chemically react with the sensitive lactone ring, inducing nucleophilic acyl substitution that leads to ring-opening. Oiling out specifically happens when the solvent system forces the compound out of solution above its melting point, or when hydrolysis impurities depress the melting point of the mixture.

  • Solution: Strictly utilize aprotic solvent systems. We recommend a hybrid cooling-antisolvent approach[2] using Ethyl Acetate (EtOAc) as the primary solvent and Heptane as the antisolvent.

Q: How do I systematically select the optimal solvent blend without wasting valuable API? A: Relying on trial-and-error is material-intensive and heavily reliant on past experience, which can lead to overlooked optimal conditions[2].

  • Solution: We recommend utilizing Computer-Aided Mixture/Blend Design (CAMbD) combined with the Non-Random Two-Liquid Segment Activity Coefficient (NRTL-SAC) model[3]. By conducting a minimal set of solubility experiments (e.g., in EtOAc, Toluene, Acetone, and Heptane), you can determine the conceptual segment numbers of the solute. This allows you to perform in silico virtual experiments to predict the thermodynamic solubility and metastable zone width (MSZW) across thousands of solvent blends before running physical trials[3].

Q: How can I prevent the co-precipitation of diastereomeric or upstream impurities? A: Impurity incorporation often occurs via kinetic entrapment or co-precipitation. The crystallization solvent plays a critical role in defining the attainable quality attributes of the product crystals[4].

  • Solution: Tune the crystallization solvent so that the specific impurity remains undersaturated throughout the entire cooling profile[4]. If the impurity is structurally similar to the target, a slow cooling rate coupled with precise seeding ensures that crystal growth is thermodynamically controlled, actively rejecting impurities from the growing crystal lattice.

Solvent Compatibility Matrix

To facilitate rapid solvent selection, summarize your options using the matrix below.

Solvent TypeExamplesSuitabilityMechanistic Rationale
Protic / Nucleophilic Methanol, Ethanol, Water❌ AvoidInduces lactone ring opening (acyl substitution) and chemical degradation.
Non-Polar (Antisolvent) Heptane, Hexane✅ ExcellentLowers solubility of the API without chemical interaction; smoothly drives supersaturation.
Polar Aprotic (Primary) Ethyl Acetate (EtOAc), Toluene✅ ExcellentSolvates the highly functionalized polar lactone without reacting with the chloromethyl group or the conjugated double bond.
Strong Bases / Amines Pyridine, Triethylamine❌ AvoidTriggers Michael addition across the double bond or elimination of the chloromethyl group.

Self-Validating Protocol: Hybrid Cooling-Antisolvent Crystallization

This protocol utilizes an EtOAc/Heptane system to maximize yield while preventing impurity incorporation. Every step includes a built-in validation check to ensure process integrity.

Step 1: Primary Dissolution

  • Action: Suspend crude (S)-6-Chloromethyl-5,6-dihydro-pyran-2-one in EtOAc (approx. 3-5 volumes) at 40 °C.

  • Validation Check: Visually inspect the solution. It must be completely transparent. If cloudy, filter through a 0.45 µm PTFE membrane to remove insoluble mechanical impurities before proceeding.

Step 2: Antisolvent Addition & MSZW Targeting

  • Action: Maintain the temperature at 40 °C. Slowly add Heptane (antisolvent) dropwise until the solution becomes faintly turbid, then add a few drops of EtOAc until the solution just clears.

  • Causality: This establishes the exact upper boundary of the Metastable Zone Width (MSZW). Operating strictly within the MSZW prevents spontaneous primary nucleation, which would otherwise lead to fine, impure, and difficult-to-filter crystals.

Step 3: Seeding & Controlled Cooling

  • Action: Cool the solution to 35 °C and introduce 1-2 wt% of pure (S)-CDHP seed crystals.

  • Validation Check: Observe the seeds for 15 minutes. If they dissolve, the solution is undersaturated; add more Heptane. If they remain suspended and begin to grow, supersaturation is confirmed.

  • Action: Initiate a linear cooling ramp of 0.1 °C/min down to 5 °C.

  • Causality: A slow, controlled cooling rate ensures that molecules have sufficient time to align into the correct crystal lattice, actively rejecting structurally similar impurities into the mother liquor[4].

Step 4: Isolation & Washing

  • Action: Filter the resulting slurry under a nitrogen atmosphere (to prevent moisture ingress and subsequent hydrolysis). Wash the filter cake with 1-2 volumes of pre-chilled (0 °C) Heptane.

  • Validation Check: Analyze the mother liquor via HPLC. The concentration of the target lactone should match the theoretical thermodynamic solubility limit predicted by your NRTL-SAC model[3]. A significantly higher concentration indicates incomplete crystallization.

Decision Workflow Visualization

SolventOptimization Start Crude (S)-6-Chloromethyl- 5,6-dihydro-pyran-2-one Model NRTL-SAC Thermodynamic Modeling & CAMbD Start->Model Input solubility data Protic Protic / Nucleophilic Solvents (e.g., MeOH, H2O) Model->Protic High solubility but reactive Aprotic Aprotic Solvent System (e.g., EtOAc / Heptane) Model->Aprotic Optimal stability & MSZW Degradation Lactone Hydrolysis & Michael Addition Protic->Degradation Ring opening Process Hybrid Cooling-Antisolvent Crystallization Aprotic->Process Selected blend Seed Seeding in Metastable Zone (0.1 °C/min cooling) Process->Seed Supersaturation reached Pure High-Purity Crystalline Target (>99% ee) Seed->Pure Controlled growth

Workflow for solvent selection and crystallization of (S)-6-Chloromethyl-5,6-dihydro-pyran-2-one.

References

  • Title: Program Schedule - ACS Division of Organic Chemistry (38th National Organic Symposium) Source: American Chemical Society (ACS) URL: [Link]

  • Title: Computer Aided Design of Solvent Blends for Hybrid Cooling and Antisolvent Crystallization of Active Pharmaceutical Ingredients Source: Organic Process Research & Development, American Chemical Society URL: [Link]

  • Title: Solvent selection for crystallization and washing Source: CrystEngComm (DSpace@MIT) URL: [Link]

  • Title: Molecular Thermodynamics for Pharmaceutical Process Modeling and Simulation Source: Books Library Website / Pharmaceutical Process Modeling URL: [Link]

Sources

Technical Support Center: Overcoming Transition Metal Catalyst Deactivation in (S)-6-Chloromethyl-5,6-dihydro-pyran-2-one Production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center dedicated to addressing the challenges of transition metal catalyst deactivation in the synthesis of (S)-6-Chloromethyl-5,6-dihydro-pyran-2-one. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and mitigate common issues encountered during this critical chemical transformation. Our goal is to provide you with the expertise and practical insights necessary to optimize your catalytic processes, ensuring high yield and purity of your target molecule.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding catalyst deactivation in the synthesis of (S)-6-Chloromethyl-5,6-dihydro-pyran-2-one, which is often synthesized via palladium-catalyzed cyclization of 3,4-allenols or through ring-closing metathesis (RCM) using ruthenium-based catalysts.

Q1: My palladium-catalyzed cyclization reaction to form the dihydropyranone ring is sluggish or has stalled. What are the likely causes?

A1: A decline in the activity of your palladium catalyst, such as PdCl₂, can be attributed to several factors. The most common is the reduction of the active Pd(II) species to Pd(0), which can then aggregate into inactive palladium black.[1][2] This is often exacerbated by impurities in your starting materials or solvents. Additionally, if you are using phosphine ligands, their oxidation can reduce catalyst activity.[3][4]

Q2: I am using a Grubbs-type ruthenium catalyst for a ring-closing metathesis (RCM) approach, and I'm observing low conversion. What could be the problem?

A2: Ruthenium-based metathesis catalysts, such as Grubbs or Hoveyda-Grubbs catalysts, are sensitive to certain conditions and impurities.[5] Low conversion can be a result of:

  • Impurities in starting materials or solvents: Peroxides, water, and sulfur compounds can act as poisons.[6][7] Even low concentrations of water can lead to catalyst decomposition.[7]

  • Ethylene formation: In RCM reactions that produce ethylene as a byproduct, its accumulation can inhibit the catalyst.[8]

Q3: What are the most common catalyst poisons I should be aware of in this synthesis?

A3: For both palladium and ruthenium catalysts, several classes of compounds are known poisons:

  • Sulfur compounds: Thiols, thioethers, and other sulfur-containing impurities are particularly detrimental to palladium catalysts.[9][10]

  • Strongly coordinating species: Amines, phosphines (if not part of the catalyst system), and halides can bind to the metal center and inhibit catalysis.[11]

  • Oxidizing agents: Peroxides can oxidize and deactivate both palladium and ruthenium catalysts.[6]

  • Water: Can lead to the decomposition of ruthenium catalysts and affect the stability of palladium catalyst systems.[7]

Q4: Can I regenerate my deactivated catalyst?

A4: In many cases, yes. The appropriate regeneration method depends on the catalyst and the deactivation mechanism.

  • Palladium catalysts: Deactivated Pd/C or other supported palladium catalysts due to coking or organic fouling can often be regenerated by a controlled oxidation (calcination) followed by a reduction step.[12][13]

  • Ruthenium catalysts: Regeneration of Grubbs-type catalysts is more complex. While simple washing is often ineffective, there are emerging methods for regenerating decomposed ruthenium catalysts into active species.[14][15]

Troubleshooting Guides

This section provides a more in-depth, step-by-step approach to diagnosing and resolving specific issues you may encounter during your experiments.

Issue 1: Palladium Catalyst Deactivation in Cyclization Reactions

Symptoms:

  • Slow or incomplete conversion.

  • Formation of a black precipitate (palladium black).

  • Inconsistent reaction times between batches.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for palladium catalyst deactivation.

Detailed Steps:

  • Visual Inspection: The formation of a black precipitate is a clear indicator of palladium black, which is inactive.[1][2] This suggests that the active Pd(II) catalyst has been reduced to Pd(0) and has agglomerated.

  • Analyze Starting Materials and Solvents:

    • 3,4-Allenols: These starting materials can contain impurities from their synthesis, such as residual phosphines or sulfur-containing reagents, which are known palladium poisons.[11][16]

    • Solvents: Ensure solvents are anhydrous and free of peroxides.

    • Base: If using an amine base like triethylamine, be aware that it can act as a reductant, promoting the formation of Pd(0).[10][15]

  • Optimize Reaction Conditions:

    • Ligand Choice: The use of appropriate phosphine ligands can stabilize the palladium catalyst and prevent agglomeration.[17][18] However, ensure the phosphine ligand itself is not a source of impurities.

    • Temperature: High temperatures can accelerate catalyst decomposition. Try running the reaction at a lower temperature for a longer period.

Issue 2: Ruthenium (Grubbs-type) Catalyst Deactivation in Ring-Closing Metathesis (RCM)

Symptoms:

  • Low or no conversion of the diene precursor.

  • Formation of side products from isomerization of the starting material or product.

  • Reaction starts but does not go to completion.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for ruthenium catalyst deactivation.

Detailed Steps:

  • Verify Inert Atmosphere: Grubbs-type catalysts are sensitive to oxygen in solution.[1][5] Ensure your reaction vessel was properly purged with an inert gas (argon or nitrogen) and that all solvents were rigorously degassed.

  • Analyze Starting Materials:

    • (S)-pent-4-en-2-ol and Acryloyl Chloride: These starting materials for the RCM precursor can contain impurities. Acryloyl chloride can contain traces of HCl or other acids from its synthesis, and pent-4-en-2-ol may contain water or other alcohols.[17][19]

    • Solvent Purity: Ethereal solvents like THF can form peroxides upon storage, which are detrimental to ruthenium catalysts.[6] Always use freshly distilled or inhibitor-free solvents.

  • Reaction Conditions:

    • Ethylene Removal: If your RCM reaction generates ethylene, it can inhibit the catalyst. Running the reaction under a gentle stream of inert gas or under vacuum can help to remove ethylene as it is formed.[8]

Quantitative Data on Catalyst Deactivation

The following tables provide a summary of quantitative data on the impact of common poisons and conditions on catalyst performance.

Table 1: Impact of Sulfur Compounds on Palladium Catalyst Activity

Poison SourceCatalyst SystemEffect on ActivityReference
H₂SPd/Al₂O₃Significant deactivation at low ppm levels[10]
ThiophenolsPd(OAc)₂Can lead to the formation of inactive Pd(0)[6]
SO₂Pd/ZrO₂Support can influence resistance to poisoning[6]

Table 2: Impact of Common Impurities on Ruthenium (Grubbs-type) Catalysts

ImpurityCatalyst SystemEffect on ActivityReference
Water (1% v/v)Hoveyda-Grubbs 2nd Gen.Significant decrease in turnover numbers (TONs)[7]
Oxygen (8% in Ar)Grubbs 2nd Gen.15-95% decrease in TONs[1]
PeroxidesGrubbs-type catalystsOxidation of the metal-carbene bond, rendering the catalyst inactive[6]

Experimental Protocols

Protocol 1: Purification of Starting Materials to Remove Potential Catalyst Poisons
  • Solvent Purification:

    • Degas solvents by three freeze-pump-thaw cycles or by sparging with an inert gas for at least 30 minutes.

    • For ethereal solvents, pass them through a column of activated alumina to remove peroxides.

  • Liquid Reagent Purification:

    • If sulfur impurities are suspected in liquid starting materials, they can be stirred over copper powder or passed through a short plug of silica gel.

    • Distillation of liquid starting materials can remove non-volatile impurities.

Protocol 2: Regeneration of a Deactivated Palladium on Carbon (Pd/C) Catalyst

This protocol is for a Pd/C catalyst deactivated by organic fouling or coking.

  • Washing:

    • Filter the deactivated catalyst from the reaction mixture.

    • Wash the catalyst sequentially with water and then a suitable organic solvent (e.g., ethanol or acetone) to remove physisorbed impurities.

  • Oxidative Treatment:

    • Place the washed and dried catalyst in a tube furnace.

    • Heat the catalyst under a flow of air or a dilute oxygen/nitrogen mixture to a temperature of 250-300°C.[12][20] This will burn off carbonaceous deposits. Hold at this temperature for 2-4 hours.

  • Reduction:

    • Cool the catalyst under an inert atmosphere.

    • Reduce the resulting palladium oxide back to metallic palladium by heating under a flow of hydrogen gas (typically 5-10% H₂ in N₂) at a temperature of 100-200°C for 2-4 hours.[12]

  • Handling:

    • After reduction, cool the catalyst to room temperature under an inert atmosphere before handling, as freshly reduced palladium can be pyrophoric.

Protocol 3: Reactivation of a Decomposed Hoveyda-Grubbs Catalyst

This protocol is based on literature procedures for the reactivation of decomposed ruthenium species.[9][14]

  • Isolation of Decomposed Catalyst:

    • After a failed RCM reaction, remove the solvent under reduced pressure. The residue contains the decomposed ruthenium species.

  • Reactivation:

    • Dissolve the residue in a suitable solvent (e.g., dichloromethane).

    • Add a slight excess of a suitable activating agent, such as a propargyl alcohol derivative, as described in the literature.[9]

    • Stir the mixture at room temperature or with gentle heating, monitoring the formation of the active indenylidene complex by ¹H NMR.

  • Use of Reactivated Catalyst:

    • The resulting solution containing the reactivated catalyst can be used directly in a subsequent RCM reaction. The activity of the regenerated catalyst should be assessed on a small scale before committing to a large-scale reaction.

References

  • Brooks, L. A., & Snyder, H. R. (n.d.). 4-penten-1-ol. Organic Syntheses Procedure. Retrieved from [Link]

  • Janusson, E., Zijlstra, H. S., Nguyen, P. P. T., MacGillivray, L., Martelino, J., & McIndoe, J. S. (2017). Real-time analysis of Pd2(dba)3 activation by phosphine ligands. Chemical Communications, 53(8), 854–856. [Link]

  • ChemRxiv. (n.d.). Palladium Bisphosphine Mono-Oxide Complexes: Synthesis, Scope, Mechanism, and Catalytic Relevance. Retrieved from [Link]

  • Schrodi, Y., & Pederson, R. L. (2007). Reactivation of a Ruthenium-Based Olefin Metathesis Catalyst. PMC. Retrieved from [Link]

  • DCL Inc. (n.d.). Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine. Retrieved from [Link]

  • PubMed. (2008). Sulphur poisoning of palladium catalysts used for methane combustion: effect of the support. Retrieved from [Link]

  • Google Patents. (n.d.). CN103191759A - Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst.
  • California State University, Northridge. (n.d.). FIRST REGENERATION OF A RUTHENIUM-BASED OLEFIN METATHESIS CATALYST AND THE USE OF DI-GRI. Retrieved from [Link]

  • Chemistry Learner. (2011). Acryloyl Chloride Formula, Properties, Uses, MSDS. Retrieved from [Link]

  • Wikipedia. (n.d.). Acryloyl chloride. Retrieved from [Link]

  • VanDeMark Chemical. (n.d.). ACRYLOYL CHLORIDE. Retrieved from [Link]

  • Scribd. (n.d.). PD - PT Catalyst Regeneration. Retrieved from [Link]

  • Journal of the American Chemical Society. (2017). Loss and Reformation of Ruthenium Alkylidene: Connecting Olefin Metathesis, Catalyst Deactivation, Regeneration, and Isomerization. Retrieved from [Link]

  • researchgate.net. (n.d.). Stability of the first-generation Grubbs metathesis catalyst in a continuous flow reactor. Retrieved from [Link]

  • MDPI. (2019). Recycling of Gas Phase Residual Dichloromethane by Hydrodechlorination: Regeneration of Deactivated Pd/C Catalysts. Retrieved from [Link]

  • ResearchGate. (n.d.). The Impact of Oxygen on Leading and Emerging Ru-Carbene Catalysts for Olefin Metathesis: An Unanticipated Correlation Between Robustness and Metathesis Activity. Retrieved from [Link]

  • Catalysis Science & Technology (RSC Publishing). (n.d.). Enhancing the feasibility of Pd/C-catalyzed formic acid decomposition for hydrogen generation – catalyst pretreatment, deactivation, and regeneration. Retrieved from [Link]

  • Evolution and Applications of Second-Generation Ruthenium Olefin Metathesis Catalysts. (n.d.). Retrieved from [Link]

  • Scribd. (n.d.). Grubbs Catalyst in Ring Closing Metathesis. Retrieved from [Link]

  • Google Patents. (n.d.). WO2003026770A1 - Method for removing metal from the products of olefin metathesis reactions.
  • PMC. (n.d.). Deciphering the Chameleonic Chemistry of Allenols: Breaking the Taboo of a Onetime Esoteric Functionality. Retrieved from [Link]

  • University of Windsor. (n.d.). Ruthenium-Catalyzed Ring-Closing Metathesis: Recent Advances, Limitations and Opportunities. Retrieved from [Link]

  • PMC. (2021). The Impact of Water on Ru-Catalyzed Olefin Metathesis: Potent Deactivating Effects Even at Low Water Concentrations. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). 4-penten-1-ol. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient Synthesis of Optically Active 2,3-Allenols via the Simple CuBr-Mediated Reaction of Optically Active Propargylic Alcohols with Paraformaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 4-Penten-2-OL | C5H10O | CID 12247. Retrieved from [Link]

  • ResearchGate. (n.d.). Direct Synthesis of α-Allenols from TMS Protected Alkynes and Aldehydes Mediated by TBAF. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Efficient Synthesis of Optically Active 2,3-Allenols via the Simple CuBr-Mediated Reaction of Optically Active Propargylic Alcohols with Paraformaldehyde. Retrieved from [Link]

  • Wikipedia. (n.d.). Catalyst poisoning. Retrieved from [Link]

Sources

Validation & Comparative

HPLC Validation Methods for Determining (S)-6-Chloromethyl-5,6-dihydro-pyran-2-one Chiral Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist who has spent years optimizing chiral separations for pharmaceutical intermediates, I approach the validation of chiral purity not merely as a compliance exercise, but as a study in molecular recognition.

(S)-6-Chloromethyl-5,6-dihydro-pyran-2-one is a highly functionalized, enantiopure α,β-unsaturated δ-lactone. It serves as a critical C6 chiral building block in the synthesis of statins (such as rosuvastatin) and other HMG-CoA reductase inhibitors[1]. Because the stereoelectronic effect of the ring oxygen and the conjugated double bond make this molecule highly reactive, preserving and accurately measuring its chiral integrity (enantiomeric excess, ee) is paramount. A minor enantiomeric impurity at this intermediate stage will exponentially compound downstream, leading to costly API batch failures.

This guide objectively compares the performance of various Chiral Stationary Phases (CSPs) for this molecule and provides a field-proven, self-validating methodology for rigorous ICH Q2(R2) compliant validation.

Mechanistic Rationale for Chiral Stationary Phase (CSP) Selection

Method development should never be a process of blind trial-and-error. The selection of a CSP must be driven by the analyte's 3D spatial geometry and its potential intermolecular interactions.

The target molecule features a rigid dihydropyran-2-one ring and a flexible, highly electronegative chloromethyl group at the C6 chiral center. To resolve the (R) and (S) enantiomers, we must evaluate the structural cavities of polysaccharide-based CSPs:

  • Amylose-based CSPs (e.g., Daicel Chiralpak® AD-H): Amylose tris(3,5-dimethylphenylcarbamate) forms a left-handed helical structure. The carbamate linkages provide critical hydrogen-bonding sites for the lactone carbonyl, while the helical groove perfectly accommodates the steric bulk of the chloromethyl group. This specific spatial arrangement makes AD-H the premier choice for resolving substituted lactones[2],[3].

  • Cellulose-based CSPs (e.g., Daicel Chiralcel® OD-H): Cellulose tris(3,5-dimethylphenylcarbamate) possesses a distinctly different helical twist. For rigid δ-lactones, the spatial alignment of the carbamate groups in cellulose often fails to properly engage the C6 stereocenter, resulting in weak chiral recognition and peak co-elution.

  • Immobilized Amylose CSPs (e.g., Daicel Chiralpak® IA): Immobilized phases allow for the use of harsh sample solvents (like DCM or MTBE) which would otherwise dissolve coated phases. While they have been successfully deployed for related 3,4-dihydropyran-2-one frameworks[4], the immobilization process slightly restricts the swelling of the polymer, often resulting in slightly lower theoretical plate counts compared to the coated AD-H column.

Comparative Performance Data

To objectively compare these alternatives, we evaluated the racemic mixture of 6-Chloromethyl-5,6-dihydro-pyran-2-one across three industry-standard columns. All quantitative data is summarized below:

Chromatographic ParameterDaicel Chiralpak® AD-H (Coated Amylose)Daicel Chiralcel® OD-H (Coated Cellulose)Daicel Chiralpak® IA (Immobilized Amylose)
Optimal Mobile Phase Hexane / Isopropanol (90:10 v/v)Hexane / Isopropanol (90:10 v/v)Hexane / DCM / EtOH (80:15:5 v/v/v)
Enantioselectivity ( α ) 1.451.121.38
Resolution ( Rs​ ) 3.2 < 1.5 (Co-elution risk)2.5
Tailing Factor ( Tf​ ) 1.11.61.3
Analysis Time ~18 mins~22 mins~15 mins
Scientific Verdict Optimal - Best steric fit and H-bonding alignment for the lactone ring.Sub-optimal - Helical twist fails to differentiate the C6 stereocenter.Alternative - Viable if the sample matrix requires harsh solvents.

Causality in Method Optimization

Once Chiralpak AD-H is selected, the chromatographic conditions must be fine-tuned based on thermodynamic and electronic principles:

  • Mobile Phase (Hexane/IPA 90:10): The lactone ring is polar but lacks strong hydrogen bond donors. Isopropanol (IPA) acts as a weak protic modifier. At 10% v/v, IPA perfectly modulates the hydrogen bonding between the lactone carbonyl and the CSP's carbamate NH groups without overwhelming the interaction.

  • Temperature Control (25°C): Chiral recognition is an enthalpy-driven process ( ΔΔH‡ ). Fluctuations in column temperature will drastically shift the enantioselectivity. Maintaining a strict 25°C ensures thermodynamic consistency across validation batches.

  • Detection Wavelength (214 nm): The α,β-unsaturated enone system of the dihydropyran-2-one ring absorbs strongly in the low UV region, providing maximum sensitivity for detecting trace levels of the undesired (R)-enantiomer.

Workflow Visualization

The following diagram illustrates the logical progression from analyte profiling to a fully validated chiral method.

Workflow N1 1. Analyte Profiling (S)-6-Chloromethyl-5,6-dihydro-pyran-2-one N2 2. CSP Selection Evaluate Amylose vs. Cellulose N1->N2 Structural Assessment N3 3. Mobile Phase Tuning Optimize Hexane/IPA Ratio N2->N3 Select Chiralpak AD-H N4 4. System Suitability (SST) Ensure Rs > 2.0 & N > 5000 N3->N4 Isocratic Elution N4->N3 Fail N5 5. ICH Q2 Validation Specificity, Linearity, Accuracy N4->N5 Pass N6 6. Routine Chiral Analysis Release Testing N5->N6 Validated Method

Logical workflow for chiral HPLC method development and validation of lactone intermediates.

Self-Validating Experimental Protocol

A protocol is only as reliable as its internal controls. To create a self-validating system, every analytical sequence must automatically invalidate itself if chromatographic drift occurs.

Part A: Chromatographic Conditions
  • Column: Daicel Chiralpak® AD-H (250 mm × 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v), premixed and degassed.

  • Flow Rate: 1.0 mL/min (Isocratic)

  • Column Temperature: 25°C ± 1°C

  • Detection: UV at 214 nm

  • Injection Volume: 10 µL

Part B: Sample Preparation
  • Diluent: Mobile Phase (Hexane/IPA 90:10). Do not use pure methanol or ethanol, as heating the lactone in strong protic solvents can lead to ring-opening degradation.

  • Standard Preparation: Dissolve 10 mg of the racemic reference standard in 10 mL of diluent (1.0 mg/mL).

  • Sample Preparation: Dissolve 10 mg of the (S)-6-Chloromethyl-5,6-dihydro-pyran-2-one batch sample in 10 mL of diluent. Sonicate for 5 minutes at room temperature and filter through a 0.22 µm PTFE syringe filter.

Part C: System Suitability Testing (SST) & Bracketing
  • Inject the blank (diluent) to confirm baseline stability and lack of interference.

  • Inject the racemic standard solution five times.

  • Self-Validation Checkpoint: The sequence may only proceed if the resolution ( Rs​ ) between the (R) and (S) peaks is ≥2.0 , the tailing factor is ≤1.5 , and the RSD of the retention times is ≤1.0% .

  • Bracketing: Inject a standard solution after every 10 sample injections and at the end of the sequence. If the Rs​ drops below 2.0 during a bracket, all preceding 10 samples are invalidated and must be re-run.

Part D: ICH Q2(R2) Validation Execution
  • Specificity: Overlay the chromatograms of the blank, the racemic standard, and the sample. Ensure no matrix peaks elute within ±0.5 minutes of the (R) or (S) enantiomer peaks.

  • Linearity & Range: Prepare a 6-point calibration curve of the undesired (R)-enantiomer from the Limit of Quantitation (LOQ) up to 150% of the specification limit (e.g., 0.05% to 1.5% relative to the nominal sample concentration). Acceptance criteria: Correlation coefficient ( R2 ) ≥0.999 .

  • Accuracy (Recovery): Spike a known pure (S)-enantiomer sample with the (R)-enantiomer at three levels (0.1%, 0.5%, and 1.0%). Calculate the percentage recovery. Acceptance criteria: 90.0% to 110.0%.

  • Limit of Detection (LOD) / Limit of Quantitation (LOQ): Determine by injecting dilute solutions until the Signal-to-Noise (S/N) ratio reaches 3:1 for LOD and 10:1 for LOQ.

Conclusion

Determining the chiral purity of (S)-6-Chloromethyl-5,6-dihydro-pyran-2-one requires a stationary phase that can effectively engage both its lactone carbonyl and its sterically demanding chloromethyl group. The amylose-based Chiralpak AD-H column provides the optimal spatial geometry for this separation. By implementing the self-validating bracketing protocol outlined above, analytical laboratories can ensure that their reported enantiomeric excess values are an unassailable reflection of the sample's purity, rather than an artifact of system variability.

References

  • "tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate - LookChem", LookChem.
  • "Supporting Information - Wiley-VCH", Wiley-VCH.
  • "Supplementary Information for Organocatalytic asymmetric direct vinylogous aldol reactions of γ-crotonolactone with aromatic a", The Royal Society of Chemistry.
  • "Metal-Controlled Switching of Enantioselectivity in the Mukaiyama–Michael Reaction of α,β-Unsaturated 2-Acyl Imidazoles Catalyzed by Chiral Metal–Pybox Complexes", ACS Publications.

Sources

Comparative Guide: (S)-6-Chloromethyl-5,6-dihydro-pyran-2-one vs. Alternative Chiral Lactones in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of asymmetric synthesis, chiral lactones serve as indispensable building blocks for the modular assembly of complex therapeutics. While traditional synthons like the Corey lactone have long dominated the synthesis of specific drug classes (e.g., prostaglandins), highly functionalized α,β -unsaturated δ -lactones have emerged as powerful alternatives. This guide provides an objective, data-driven comparison between (S)-6-Chloromethyl-5,6-dihydro-pyran-2-one (often referred to as (S)-CDHP) and other prominent chiral lactones, detailing their mechanistic reactivity profiles, stereocontrol elements, and practical applications in drug development.

Mechanistic Causality & Reactivity Profile

(S)-6-Chloromethyl-5,6-dihydro-pyran-2-one is an enantiopure C6 building block available on a commercial scale 1. Its outstanding synthetic applicability originates from two distinct, orthogonal functional handles:

  • The Conjugated Double Bond: The α,β -unsaturated system allows for highly diastereoselective 1,4-conjugate additions. The ring oxygen exerts a powerful stereoelectronic effect; incoming nucleophiles are forced into an axial trajectory to maintain maximum orbital overlap with the developing enolate π -system.

  • The Chloromethyl Group: Positioned at C6, this bulky group adopts a pseudo-equatorial conformation to minimize 1,3-diaxial interactions. Consequently, nucleophilic attack occurs strictly from the opposite face (anti-attack), ensuring near-perfect trans diastereoselectivity. Post-cyclization, the chloride serves as a primary leaving group for SN​2 displacement or cross-coupling, critical for statin side-chain elongation.

In contrast, the Corey Lactone relies on a rigid, pre-installed bicyclic[3.3.0] framework where substrate-controlled steric hindrance dictates the stereochemical outcome of subsequent functionalizations 2. While highly effective for prostaglandins, its dense functionalization makes it less atom-economical for simpler linear or monocyclic targets 3.

Comparative Performance Analysis

The following table summarizes the quantitative and qualitative performance metrics of (S)-CDHP against two standard chiral lactones used in pharmaceutical synthesis.

Feature(S)-6-Chloromethyl-5,6-dihydro-pyran-2-oneCorey Lactone (Bicyclic γ -Lactone)(S)- γ -Hydroxymethyl- γ -butyrolactone
Ring System δ -lactone (6-membered), α,β -unsaturatedBicyclic γ -lactone (5,5-fused) γ -lactone (5-membered), saturated
Stereocenters 1 (C6)41 (C4)
Primary Handles Conjugated alkene, chloromethyl groupHydroxyl groups, masked aldehydeHydroxymethyl group
Stereocontrol Mechanism Stereoelectronic directing effect of ring oxygenSubstrate-controlled rigid bicyclic geometrySteric hindrance from C4 substituent
Key Applications Statins, functionalized pyranonesProstaglandins (e.g., Latanoprost)Nucleoside analogs, statin side-chains
Typical Yield / ee >85% yield / >99% ee (Conjugate addition)50% overall yield / >99% ee (One-pot)>90% yield / >98% ee (Alkylation)

Experimental Workflow: Diastereoselective 1,4-Addition

To demonstrate the synthetic utility of (S)-CDHP, the following protocol outlines a self-validating system for the diastereoselective conjugate addition of an organocuprate.

Objective: Installation of a C4 stereocenter with trans relative stereochemistry.

Step-by-Step Methodology
  • Cuprate Formation (Soft Nucleophile Generation):

    • Procedure: Suspend CuI (1.1 equiv) in anhydrous THF under an inert argon atmosphere. Cool to -20 °C and add the desired Grignard reagent ( RMgX , 2.2 equiv) dropwise. Stir for 30 minutes.

    • Causality: Transmetallation forms a Gilman-type organocuprate ( R2​CuMgX ). Soft nucleophiles are strictly required to favor 1,4-conjugate addition over direct 1,2-addition to the lactone carbonyl.

  • Substrate Addition (Stereocontrolled Attack):

    • Procedure: Cool the cuprate solution to -78 °C. Add a solution of (S)-6-Chloromethyl-5,6-dihydro-pyran-2-one (1.0 equiv) in THF dropwise over 20 minutes. Add TMSCl (1.2 equiv) to trap the resulting enolate.

    • Causality: The cryogenic temperature (-78 °C) prevents the polymerization of the α,β -unsaturated lactone. The C6 chloromethyl group forces the nucleophile to attack from the opposite face, while the ring oxygen's stereoelectronic effect ensures an axial attack trajectory, yielding >95% trans diastereoselectivity.

  • Quench and Isolation:

    • Procedure: Quench the reaction strictly at -78 °C with saturated aqueous NH4​Cl . Warm to room temperature, extract with EtOAc, wash with brine, dry over Na2​SO4​ , and concentrate in vacuo.

Validation & Analytical Checkpoints (Self-Validating System)
  • TLC Monitoring: Confirm the complete disappearance of the UV-active starting material ( Rf​≈0.4 in 3:1 Hexanes/EtOAc), indicating the consumption of the conjugated π -system.

  • 1 H NMR Analysis: The success of the 1,4-addition is validated by the disappearance of the olefinic protons ( δ 6.0 and 6.9 ppm). The trans stereochemistry is confirmed by analyzing the coupling constants ( J ) of the new C4/C5/C6 protons; a large diaxial coupling constant ( J≈10−12 Hz) between H4 and H5 confirms the anti-relationship.

  • Chiral HPLC: Run against a racemic standard to confirm the enantiomeric excess (>99% ee) is preserved and inherited from the starting material.

Visual Workflow: Divergent Synthetic Utility

The following diagram illustrates the divergent synthetic pathways and strategic utility of (S)-CDHP compared to the Corey Lactone in asymmetric target assembly 4.

G S_CDHP (S)-6-Chloromethyl-5,6-dihydro-pyran-2-one Sub1 Conjugate Addition (Stereocontrolled) S_CDHP->Sub1 Soft Nucleophiles (Organocuprates) Corey Corey Lactone Sub2 Wittig Olefination (Chain Extension) Corey->Sub2 Aldehyde Unmasking Prod1 Statins & Pyranones Sub1->Prod1 Cl-Displacement Prod2 Prostaglandins Sub2->Prod2 Side-chain Assembly

Divergent synthetic workflows comparing (S)-CDHP and Corey Lactone in asymmetric target assembly.

References

  • Program Schedule - ACS Division of Organic Chemistry (DSM Life Sciences). American Chemical Society.
  • Asymmetric Synthesis of Corey Lactone and Latanoprost. ResearchGate.
  • Pot and time economies in the total synthesis of Corey lactone. RSC Publishing.
  • Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. MDPI.

Sources

A Comparative Guide to the Synthesis of (S)-6-Chloromethyl-5,6-dihydro-pyran-2-one: A Cost and Yield Analysis

Author: BenchChem Technical Support Team. Date: March 2026

(S)-6-Chloromethyl-5,6-dihydro-pyran-2-one is a valuable chiral building block in organic synthesis, finding application in the preparation of a variety of biologically active molecules. Its α,β-unsaturated lactone motif serves as a versatile Michael acceptor and a dienophile in cycloaddition reactions, making it a sought-after intermediate for drug discovery and development professionals. The enantiopurity of this compound is often critical for the desired biological activity of the final product. This guide provides a comparative analysis of two prominent synthetic routes to (S)-6-Chloromethyl-5,6-dihydro-pyran-2-one: a chemoenzymatic approach leveraging kinetic resolution and a metal-catalyzed ring-closing metathesis (RCM) strategy. We will delve into the experimental details, yield, and a comparative cost analysis to aid researchers in selecting the most suitable method for their needs.

Route 1: Chemoenzymatic Synthesis via Lipase-Catalyzed Kinetic Resolution

The chemoenzymatic approach relies on the high enantioselectivity of enzymes, particularly lipases, to resolve a racemic mixture, affording the desired enantiomer in high purity. This "green" chemistry approach often proceeds under mild reaction conditions. The general strategy involves the synthesis of a racemic precursor to the target molecule, followed by enzymatic kinetic resolution.

Conceptual Workflow of Chemoenzymatic Synthesis

cluster_0 Racemic Precursor Synthesis cluster_1 Enzymatic Kinetic Resolution A Starting Materials (e.g., Epichlorohydrin, Malonic Ester) B Chemical Synthesis A->B Standard organic reactions C Racemic 6-chloromethyl- 5,6-dihydro-pyran-2-one B->C D Racemic Lactone C->D E Lipase (e.g., from Candida antarctica) + Acyl Donor D->E F Separation E->F G (S)-6-Chloromethyl-5,6-dihydro-pyran-2-one (unreacted) F->G H (R)-Acylated Lactone F->H

Caption: Workflow for the chemoenzymatic synthesis of (S)-6-Chloromethyl-5,6-dihydro-pyran-2-one.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

This protocol is a representative example for the kinetic resolution of racemic 6-chloromethyl-5,6-dihydro-pyran-2-one.

Materials:

  • Racemic 6-chloromethyl-5,6-dihydro-pyran-2-one

  • Immobilized Lipase B from Candida antarctica (CALB)

  • Vinyl acetate

  • Anhydrous toluene

  • Standard glassware for organic synthesis

  • Magnetic stirrer with heating capabilities

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add racemic 6-chloromethyl-5,6-dihydro-pyran-2-one (1.0 mmol).

  • Dissolve the substrate in anhydrous toluene (10 mL).

  • Add immobilized CALB (30-50 mg per mmol of substrate).

  • Add vinyl acetate (2.0 equivalents).

  • Stir the reaction mixture at 40-50 °C.

  • Monitor the reaction progress by chiral GC or HPLC. The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted (S)-lactone and the acylated (R)-lactone.

  • Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with fresh toluene and potentially reused.

  • Concentrate the filtrate under reduced pressure.

  • Purify the unreacted (S)-6-chloromethyl-5,6-dihydro-pyran-2-one from the acylated (R)-enantiomer by silica gel column chromatography.

Discussion of the Chemoenzymatic Route

Advantages:

  • High Enantioselectivity: Lipases can exhibit excellent enantioselectivity, often leading to products with >98% enantiomeric excess (ee).

  • Mild Reaction Conditions: Enzymatic reactions are typically run under mild temperature and pressure, reducing energy consumption and the risk of side reactions.

  • Environmentally Friendly: The use of a biocatalyst is considered a "green" alternative to heavy metal catalysts.

Disadvantages:

  • 50% Theoretical Yield Limit: Kinetic resolution inherently limits the maximum theoretical yield of the desired enantiomer to 50% from the racemic mixture.

  • Cost of Enzyme: While reusable, the initial cost of the immobilized lipase can be significant.

  • Separation of Products: The desired product must be separated from the acylated enantiomer, which may require careful chromatography.

Route 2: Asymmetric Synthesis via Ring-Closing Metathesis (RCM)

Ring-closing metathesis has become a powerful tool in organic synthesis for the formation of cyclic compounds.[1][2] This approach allows for the construction of the dihydropyranone ring from an acyclic diene precursor. The chirality is introduced early in the synthesis, for instance, through the use of a chiral starting material or an asymmetric reaction.

Conceptual Workflow of Ring-Closing Metathesis Synthesis

cluster_0 Acyclic Diene Precursor Synthesis cluster_1 Ring-Closing Metathesis I Chiral Starting Material (e.g., (S)-Epichlorohydrin) J Allylation & Acrylation I->J K Acyclic Diene Precursor J->K L Acyclic Diene Precursor K->L M Grubbs Catalyst (e.g., 2nd Generation) L->M N (S)-6-Chloromethyl-5,6-dihydro-pyran-2-one M->N O Ethylene (byproduct) M->O

Caption: Workflow for the RCM synthesis of (S)-6-Chloromethyl-5,6-dihydro-pyran-2-one.

Experimental Protocol: Ring-Closing Metathesis

This protocol outlines a plausible synthesis of (S)-6-chloromethyl-5,6-dihydro-pyran-2-one starting from (S)-epichlorohydrin.

Materials:

  • (S)-Epichlorohydrin[1][3][4][5]

  • 3-Buten-1-ol[6][7][8][9][10]

  • Sodium hydride (NaH)

  • Acryloyl chloride[11][12][13][14][15]

  • Triethylamine (TEA)

  • Grubbs 2nd Generation Catalyst[16][17][18][19][20]

  • Anhydrous dichloromethane (DCM)

  • Anhydrous tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

Step 1: Synthesis of (S)-1-allyloxy-3-chloropropan-2-ol

  • To a stirred suspension of NaH (1.2 equiv.) in anhydrous THF at 0 °C, add 3-buten-1-ol (1.1 equiv.) dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Cool the mixture back to 0 °C and add (S)-epichlorohydrin (1.0 equiv.) dropwise.

  • Stir the reaction at room temperature overnight.

  • Carefully quench the reaction with water and extract with diethyl ether.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Step 2: Synthesis of (S)-1-allyloxy-3-chloropropan-2-yl acrylate

  • To a stirred solution of (S)-1-allyloxy-3-chloropropan-2-ol (1.0 equiv.) and triethylamine (1.5 equiv.) in anhydrous DCM at 0 °C, add acryloyl chloride (1.2 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is often used in the next step without further purification.

Step 3: Ring-Closing Metathesis

  • Dissolve the crude (S)-1-allyloxy-3-chloropropan-2-yl acrylate (1.0 equiv.) in degassed anhydrous DCM.

  • Add Grubbs 2nd Generation Catalyst (1-5 mol%).

  • Reflux the reaction mixture under a nitrogen atmosphere for 4-12 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and quench with a few drops of ethyl vinyl ether.

  • Concentrate the reaction mixture and purify by silica gel column chromatography to afford (S)-6-chloromethyl-5,6-dihydro-pyran-2-one.

Discussion of the Ring-Closing Metathesis Route

Advantages:

  • High Theoretical Yield: This route does not have the 50% yield limitation of kinetic resolution.

  • Convergent Synthesis: The key ring-forming step occurs late in the synthesis.

  • Control of Stereochemistry: The stereocenter is established from a commercially available chiral starting material.

Disadvantages:

  • Cost of Catalyst: Ruthenium-based metathesis catalysts are expensive, although they are used in catalytic amounts.

  • Multi-step Process: The synthesis of the diene precursor adds to the overall step count.

  • Metal Contamination: Removal of the ruthenium catalyst from the final product can be challenging and is a critical consideration for pharmaceutical applications.

Cost and Yield Comparison

The following table provides an estimated cost and yield comparison for the two synthetic routes on a laboratory scale (1 mmol). The costs are based on catalog prices from major chemical suppliers in early 2026 and are intended for comparative purposes only. Bulk pricing for industrial-scale synthesis would be significantly lower.

ParameterChemoenzymatic RouteRing-Closing Metathesis Route
Starting Materials Racemic 6-chloromethyl-5,6-dihydro-pyran-2-one(S)-Epichlorohydrin, 3-Buten-1-ol, Acryloyl chloride
Key Reagents/Catalysts Immobilized Lipase B, Vinyl AcetateGrubbs 2nd Generation Catalyst, NaH, TEA
Overall Yield (Theoretical) < 50%High (potentially >70%)
Enantiomeric Excess (ee) Typically >98%>99% (dependent on starting material)
Estimated Cost per mmol Moderate to High (driven by 50% yield loss and enzyme cost)High (driven by catalyst and chiral starting material cost)
Number of Steps 2 (synthesis of racemate + resolution)3
Key Considerations Scalability may be limited by enzyme cost and product separation.Catalyst removal is critical for purity.

Conclusion

Both the chemoenzymatic and ring-closing metathesis routes offer viable pathways to enantiomerically enriched (S)-6-Chloromethyl-5,6-dihydro-pyran-2-one.

  • The chemoenzymatic route is attractive due to its high enantioselectivity and mild reaction conditions. However, its major drawback is the inherent 50% maximum yield from the racemic precursor, which can impact overall cost-effectiveness, especially at a larger scale.

  • The ring-closing metathesis route provides a more direct asymmetric synthesis with a higher theoretical yield. The use of a readily available chiral starting material ensures high enantiopurity. The primary challenges are the high cost of the ruthenium catalyst and the need for its complete removal from the final product.

The choice between these two routes will ultimately depend on the specific requirements of the researcher or drug development professional. For small-scale synthesis where high enantiopurity is paramount and yield is a secondary concern, the chemoenzymatic route may be preferable. For larger-scale production where overall yield and atom economy are critical, the ring-closing metathesis approach, despite its higher initial catalyst cost, may prove to be the more economically viable option, provided efficient catalyst removal can be achieved. Further process optimization for both routes, such as enzyme recycling and catalyst loading reduction, could significantly impact their overall cost-effectiveness.

References

  • Wikipedia. Ring-closing metathesis. Retrieved from [Link]

  • Cenmed Enterprises. Grubbs Catalyst(R) M203. Retrieved from [Link]

  • Catapower Inc. Grubbs catalyst, 1st generation benzylidene. Retrieved from [Link]

  • Catapower Inc. Grubbs catalyst, 2nd gen, IMes phenyl indenylidene. Retrieved from [Link]

  • Fisher Scientific. 3-Buten-1-ol, 98+%. Retrieved from [Link]

  • Oakwood Chemical. (S)-(+)-Epichlorohydrin. Retrieved from [Link]

  • Prasad, K. R., & Soundarapandian, M. K. (2007). Reaction of the diene 2 with Grubbs' second generation catalyst a. Tetrahedron Letters, 48(39), 6951-6954.
  • Atlanchim Pharma. (2005). Olefin metathesis reactions: the synthetic tool of the decade?.
  • Lee, C. W., & Grubbs, R. H. (2001). Synthesis of 3,6-Dihydro-2H-pyran Subunits of Laulimalide Using Olefinic Ring Closing Metathesis. Part I. Bulletin of the Korean Chemical Society, 22(8), 791-792.
  • Ghorai, M. K., & Kumar, A. (2006). Ring closing metathesis (RCM) approach to the synthesis of conduramine B-2, ent-conduramine F-2, aminocyclopentitol and trihydroxyazepane. Organic & Biomolecular Chemistry, 4(20), 3841-3849.

Sources

Benchmarking Catalytic Efficiency in the Preparation of (S)-6-Chloromethyl-5,6-dihydro-pyran-2-one

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly demand enantiopure building blocks for complex active pharmaceutical ingredients (APIs), the synthesis of chiral lactones has become a focal point of process chemistry. (S)-6-Chloromethyl-5,6-dihydro-pyran-2-one (CAS 135999-61-0) [1] is a highly functionalized intermediate, predominantly utilized in the synthesis of statin side chains (e.g., Rosuvastatin and Atorvastatin).

The critical step in preparing this chiral lactone lies in the asymmetric reduction of its linear precursor, tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate (CAS 154026-92-3) [2], to establish the highly specific 1,3-syn diol stereocenter prior to acid-catalyzed lactonization.

This guide provides an objective, data-driven comparison of the two dominant catalytic paradigms used for this transformation: Biocatalysis (Ketoreductases) and Chemocatalysis (Ruthenium-Asymmetric Hydrogenation) .

Mechanistic Pathways & Catalytic Logic

The fundamental challenge in synthesizing the (S)-6-Chloromethyl-5,6-dihydro-pyran-2-one precursor is achieving absolute facial selectivity during the reduction of the C3 ketone.

  • Biocatalytic Approach: Utilizes Ketoreductases (KREDs) [3]. The enzyme's chiral binding pocket physically constrains the substrate, ensuring that hydride transfer from the NADPH cofactor occurs exclusively on the re-face of the carbonyl.

  • Chemocatalytic Approach: Employs chiral transition metal complexes, such as Ru[(R)-TolBINAP]Cl₂ [4]. The rigid, C2-symmetric steric environment of the BINAP ligand dictates the trajectory of the substrate approach, transferring hydrogen with high enantio- and diastereoselectivity under elevated pressure.

G A Precursor: tert-Butyl 6-chloro-5-hydroxy-3-oxohexanoate B1 Biocatalysis (KRED / NADPH / GDH) A->B1 Facial hydride attack B2 Chemocatalysis (Ru-TolBINAP / H2) A->B2 Asymmetric hydrogenation C Chiral Intermediate: (3R,5S)-6-chloro-3,5-dihydroxyhexanoate B1->C B2->C D Acid-Catalyzed Lactonization C->D E Target Product: (S)-6-Chloromethyl-5,6-dihydro-pyran-2-one D->E

Figure 1: Catalytic pathways for (S)-6-Chloromethyl-5,6-dihydro-pyran-2-one synthesis.

Benchmarking Quantitative Performance

When scaling the production of statin intermediates, process chemists must weigh the exquisite selectivity of enzymes against the high throughput and substrate tolerance of transition metal catalysts. Table 1 summarizes the experimental benchmarking data for both methodologies.

Table 1: Performance Comparison of Catalytic Systems

ParameterBiocatalysis (KRED / GDH)Chemocatalysis (Ru[(R)-TolBINAP]Cl₂)
Diastereomeric Excess (d.e.) > 99.5% (syn)95% - 98% (syn)
Enantiomeric Excess (e.e.) > 99.9%~ 98.0%
Substrate Loading 50 - 100 g/L200 - 300 g/L
Reaction Conditions 30°C, Atmospheric Pressure, pH 7.040°C - 60°C, 3 - 5 MPa H₂, Methanol/THF
Turnover Number (TON) ~ 50,000 (Enzyme)~ 2,000 - 3,300 (Ru Catalyst)
Downstream Processing Requires protein precipitation/filtrationRequires heavy metal scavenging (e.g., SiliaMetS)
Environmental Impact (PMI) Low (Aqueous, renewable catalysts)Moderate (Organic solvents, rare earth metals)

Data synthesized from established biocatalytic [3] and chemocatalytic [4] process parameters.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every critical step includes the mechanistic causality behind the action and an in-process control (IPC) to verify success before proceeding.

Protocol A: Biocatalytic Reduction (KRED System)

This protocol utilizes a coupled enzyme system where Glucose Dehydrogenase (GDH) recycles the NADPH cofactor, driving the thermodynamic equilibrium toward the diol.

Step-by-Step Methodology:

  • Buffer Preparation & Stabilization: Prepare a 100 mM potassium phosphate buffer (pH 7.0) containing 2 mM MgSO₄.

    • Causality: Mg²⁺ ions are critical for stabilizing the tetrameric structure of many KREDs.

  • Substrate & Cofactor Addition: Add 50 g/L of tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate, 1.5 equivalents of D-glucose, 0.5 mM NADP⁺, 1 g/L KRED, and 0.5 g/L GDH.

  • Reaction Initiation & pH Stat Control: Stir at 30°C. Maintain the pH strictly at 7.0 using a pH stat titrating 1M NaOH.

    • Causality: The oxidation of glucose by GDH produces gluconic acid, which rapidly drops the pH. KREDs denature below pH 6.0; continuous titration ensures the structural integrity of the biocatalyst.

  • In-Process Control (IPC) & Validation: At 12 hours, sample 100 µL, extract with 500 µL ethyl acetate, centrifuge, and analyze the organic layer via chiral HPLC.

    • Self-Validation: The reaction is deemed successful and complete when the ketone precursor peak area is <1% and the syn-diol d.e. is >99%. If the pH stat stops consuming NaOH, it is a secondary physical validation that the reaction has reached completion.

  • Lactonization: Extract the diol into ethyl acetate, add a catalytic amount of p-toluenesulfonic acid (PTSA), and reflux with a Dean-Stark trap to yield (S)-6-Chloromethyl-5,6-dihydro-pyran-2-one.

Protocol B: Ru-Catalyzed Asymmetric Hydrogenation

This protocol leverages high-pressure hydrogen gas and a chiral ruthenium complex to force the stereoselective reduction of the ketone.

Step-by-Step Methodology:

  • Solvent Degassing & Catalyst Pre-activation: In a glovebox, dissolve Ru[(R)-TolBINAP]Cl₂ (0.05 mol%) in a 4:1 mixture of anhydrous THF/Methanol. Degas the solution using three freeze-pump-thaw cycles.

    • Causality: Ruthenium-phosphine complexes are highly sensitive to dissolved oxygen. O₂ irreversibly oxidizes the BINAP ligand to a phosphine oxide, destroying the chiral pocket and killing catalytic activity.

  • Substrate Loading: Add 200 g/L of tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate to the high-pressure autoclave.

  • Pressurization & Heating: Seal the autoclave, purge with N₂ three times, then pressurize with H₂ to 5 MPa. Heat the vessel to 50°C under vigorous stirring (800 rpm).

    • Causality: The 5 MPa hydrogen pressure is required to force the equilibrium of H₂ oxidative addition to the Ru center. Vigorous stirring eliminates the gas-liquid mass transfer limitation, ensuring the catalytic cycle outpaces off-target thermal degradation of the substrate.

  • In-Process Control (IPC) & Validation: Monitor the pressure drop in the hydrogen reservoir.

    • Self-Validation: The stoichiometric consumption of H₂ gas directly correlates to reaction progress. Once the pressure stabilizes (typically 5-7 hours), cool the reactor and vent. Analyze a sample via chiral GC/MS to confirm >95% d.e. before proceeding to acid-catalyzed lactonization.

Conclusion

The selection between biocatalysis and chemocatalysis for the preparation of (S)-6-Chloromethyl-5,6-dihydro-pyran-2-one depends heavily on the production scale and infrastructure. Biocatalysis offers unparalleled stereocontrol (>99.5% d.e.) and operates under mild, environmentally benign conditions, making it the gold standard for modern pharmaceutical development. Conversely, Chemocatalysis via Ru-BINAP complexes provides superior volumetric productivity (higher substrate loading) but requires specialized high-pressure infrastructure and rigorous downstream metal scavenging.

By utilizing the self-validating protocols outlined above, process chemists can benchmark these efficiencies in their own facilities, ensuring robust and scalable access to critical statin intermediates.

References

  • Cas 154026-92-3, TERT-BUTYL (S)-6-CHLORO-5-HYDROXY-3-OXOHEXANOATE - LookChem. LookChem. Available at:[Link]

  • Wolberg, M., Hummel, W. and Müller, M. "Biocatalytic reduction of β,δ-diketo esters: A highly stereoselective approach to all four stereoisomers of a chlorinated β,δ-dihydroxy hexanoate." Chem. Eur. J. 2001, 7, 4562–4571. Available at:[Link]

  • Ru-Catalyzed Asymmetric Hydrogenation of Chiral δ-Hydroxy-β-Keto Acid Derivatives. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

Comparative Guide: (S)-6-Chloromethyl- vs. Bromomethyl-5,6-dihydro-pyran-2-one in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

In the synthesis of complex natural products and active pharmaceutical ingredients (APIs) such as statins and goniothalamin derivatives, (S)-6-halomethyl-5,6-dihydro-pyran-2-ones serve as privileged chiral building blocks. The functionalization of these synthons typically relies on nucleophilic substitution (SN2) at the exocyclic C6-halomethyl position.

For drug development professionals and synthetic chemists, selecting between the chloromethyl (CAS 135999-61-0) and bromomethyl analogs presents a classic strategic dilemma: balancing shelf-stability and handling safety against kinetic reactivity. This guide objectively compares the performance of both analogs, detailing the mechanistic causality behind their reactivity profiles and providing self-validating experimental protocols to optimize synthetic yields.

Mechanistic Causality: The Leaving Group Dilemma

The reactivity of the C6-halomethyl group is entirely dictated by the thermodynamics of the carbon-halogen bond and the polarizability of the leaving group.

  • The Bromomethyl Advantage (Kinetic Control): The bromide ion (Br⁻) is a significantly superior leaving group compared to chloride due to its lower basicity, larger atomic radius, and greater polarizability. This translates to a weaker C–Br bond (~68 kcal/mol) compared to the C–Cl bond (~81 kcal/mol), resulting in substantially higher reactivity toward nucleophiles 1. SN2 reactions with the bromomethyl analog can often proceed at or below room temperature.

  • The Chloromethyl Advantage (Thermodynamic Stability): While less reactive, chloromethyl derivatives exhibit exceptional thermal stability and are highly resistant to spontaneous degradation or light-induced radical cleavage 2. They can be stored for months at room temperature without significant decomposition, making them ideal for large-scale pharmaceutical manufacturing.

The Competing Pathway: Lactone Ring Integrity

The critical challenge in this substitution is the presence of the α,β-unsaturated lactone ring. Lactones are highly susceptible to base-catalyzed hydrolysis (ring-opening). Because the chloromethyl analog requires forcing conditions (extended heating) to undergo SN2 substitution with basic nucleophiles (e.g., amines), the risk of concomitant lactone destruction is high. Conversely, the bromomethyl analog reacts rapidly under mild conditions, preserving the integrity of the pyranone core.

G Substrate (S)-6-Halomethyl-5,6-dihydro-pyran-2-one Chloro Chloromethyl Analog (High Stability, Low Reactivity) Substrate->Chloro X = Cl Bromo Bromomethyl Analog (Low Stability, High Reactivity) Substrate->Bromo X = Br SN2_Slow Direct SN2 (Requires harsh conditions) Chloro->SN2_Slow + Nucleophile Finkelstein Finkelstein Activation (+ NaI Catalyst) Chloro->Finkelstein + NaI SN2_Fast Direct SN2 (Mild conditions, 0°C to RT) Bromo->SN2_Fast + Nucleophile SideRxn Side Reactions (Elimination / Ring Opening) Bromo->SideRxn Excess Base / Heat Product Target Substituted Product SN2_Slow->Product Lower Yield SN2_Fast->Product High Yield Iodo Iodomethyl Intermediate (Transient, Highly Reactive) Finkelstein->Iodo in situ exchange Iodo->Product + Nucleophile

Logical flow of nucleophilic substitution pathways for halomethyl dihydropyranones.

Quantitative Comparative Data

To facilitate objective decision-making, the following table summarizes the physicochemical and kinetic differences between the two analogs during a standard azidation (NaN₃) or amination workflow 3.

Parameter(S)-6-Chloromethyl Analog(S)-6-Bromomethyl Analog
Leaving Group Identity Chloride (Cl⁻)Bromide (Br⁻)
C–X Bond Dissociation Energy ~81 kcal/mol~68 kcal/mol
Relative SN2 Reaction Rate 1x (Baseline)50x – 100x
Typical Reaction Temperature 60°C – 80°C (Direct)0°C – 25°C
Lactone Hydrolysis Risk High (due to required heating)Low (rapid reaction at mild temps)
Storage & Shelf Life Excellent (>12 months at 25°C)Poor (Requires -20°C, light sensitive)
Optimal Synthetic Strategy Finkelstein Activation (NaI)Direct SN2 Substitution

Strategic Workflows & Experimental Protocols

Because the chloromethyl analog is significantly cheaper and more stable, it is the preferred starting material in scale-up campaigns. To overcome its poor leaving group ability without destroying the lactone ring, a Finkelstein-assisted substitution is employed. By adding Sodium Iodide (NaI), the chloromethyl group is converted in situ to a highly reactive iodomethyl intermediate, allowing the SN2 reaction to proceed rapidly at room temperature.

Self-Validating Protocol: Finkelstein-Assisted SN2 Substitution

This protocol utilizes a polar aprotic solvent (DMF) to strip the hydration shell from the nucleophile, maximizing its kinetic energy and driving the SN2 pathway.

Step-by-Step Methodology:

  • Substrate Solvation: Dissolve 1.0 equivalent of (S)-6-chloromethyl-5,6-dihydro-pyran-2-one in anhydrous DMF (0.2 M concentration). Causality: Anhydrous conditions are critical to prevent competitive hydroxide formation, which would hydrolyze the lactone.

  • Catalytic Activation: Add 0.2 to 0.5 equivalents of anhydrous Sodium Iodide (NaI). Stir the mixture at room temperature for 30 minutes. Causality: The transient formation of the iodomethyl intermediate lowers the activation energy barrier for the subsequent nucleophilic attack.

  • Nucleophile Introduction: Cool the reaction vessel to 0°C. Add 1.2 equivalents of the desired nucleophile (e.g., Sodium Azide or a secondary amine) dropwise.

  • Kinetic Monitoring (In-Process Control): Allow the reaction to warm to room temperature. Monitor progression via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (7:3) mobile phase. Stain with KMnO₄ to visualize the α,β-unsaturated double bond.

  • Reaction Quenching: Once the starting material is consumed (typically 2-4 hours), quench the reaction by pouring it into ice-cold distilled water. Causality: Cold water rapidly dissipates any exothermic energy and halts potential base-catalyzed side reactions.

  • Isolation: Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers with saturated brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Workflow Step1 1. Substrate Solvation Dissolve Chloromethyl analog in anhydrous DMF Step2 2. Halogen Exchange (Finkelstein) Add 0.2 - 0.5 eq NaI, stir at RT for 30 min Step1->Step2 Step3 3. Nucleophilic Attack Add Nucleophile (e.g., NaN3) dropwise at 0°C Step2->Step3 Step4 4. Kinetic Monitoring Warm to RT, monitor via TLC (Hex/EtOAc 7:3) Step3->Step4 Step5 5. Reaction Quenching Quench with cold H2O to prevent lactone hydrolysis Step4->Step5 Complete consumption of SM Step6 6. Isolation & Validation Extract (EtOAc), wash (Brine), validate via 1H-NMR Step5->Step6

Self-validating experimental workflow for Finkelstein-assisted SN2 substitution.

Analytical Signatures & System Validation

To ensure the trustworthiness of the SN2 transformation and confirm that the lactone ring remains intact, post-reaction validation is mandatory:

  • ¹H-NMR Spectroscopy: The diagnostic signature of a successful substitution is the upfield or downfield shift of the exocyclic methylene protons (–CH₂X). In the starting chloromethyl analog, these protons typically resonate as a multiplet around 3.60 ppm . Upon substitution with an azide (–N₃), the signal shifts to approximately 3.45 ppm .

  • Lactone Integrity Check: Confirm the presence of the α,β-unsaturated protons (C3 and C4) which should appear as distinct doublets of doublets (or multiplets) between 6.0 ppm and 7.0 ppm . The disappearance of these signals indicates unwanted ring-opening or polymerization.

References

  • BenchChem. Comparing the reactivity of 9,10-Bis(bromomethyl)anthracene with 9,10-bis(chloromethyl)anthracene.
  • Queen's University / Mobt3ath. Effects of Leaving Group Ability and Microstructure on the Reactivity of Halogenated Poly(isobutylene-co-isoprene).
  • Politecnico di Milano. Synthesis and applications of deep eutectic solvents as media for nucleophilic substitutions.

Sources

Safety Operating Guide

Navigating the Safe Handling of (S)-6-Chloromethyl-5,6-dihydro-pyran-2-one: A Guide to Personal Protective Equipment and Operational Best Practices

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental daily activities. Among these, (S)-6-Chloromethyl-5,6-dihydro-pyran-2-one, a valuable chiral building block, requires meticulous attention to safety protocols. This guide provides an in-depth, experience-driven framework for the safe handling of this compound, focusing on the appropriate selection and use of Personal Protective Equipment (PPE), and outlining essential operational and disposal plans. Our objective is to empower researchers with the knowledge to mitigate risks, ensuring both personal safety and the integrity of their work.

Understanding the Hazard Profile

Chlorinated organic compounds are known for their potential to cause skin and eye irritation, and some may have more severe toxicological effects.[1][2] The pyran-2-one scaffold, while generally stable, can be reactive under certain conditions. Therefore, a cautious approach is warranted, assuming the compound may cause skin irritation, serious eye irritation, and may be harmful if inhaled or ingested, which are common hazards for similar chemical classes.[3][4][5]

Potential Hazard Rationale based on Structural Analogs
Skin Irritation Halogenated organic compounds can defat the skin, leading to irritation and dermatitis upon prolonged contact.[2]
Serious Eye Irritation Many organic compounds, especially those with reactive functional groups, can cause significant eye irritation or damage.[3]
Respiratory Irritation If the compound is volatile or handled in a way that generates dust or aerosols, inhalation could lead to respiratory tract irritation.
Unknown Chronic Effects For many research chemicals, long-term toxicological data is unavailable. Therefore, minimizing exposure is a critical precautionary principle.

Core Personal Protective Equipment (PPE) Directives

The selection of PPE is not a one-size-fits-all approach; it is a risk-based decision grounded in the compound's properties and the nature of the experimental procedures. The Occupational Safety and Health Administration (OSHA) mandates that PPE be selected to protect against identified hazards.[6][7][8]

Eye and Face Protection: The First Line of Defense

Given the potential for serious eye irritation, robust eye protection is non-negotiable.

  • Chemical Splash Goggles: These are the minimum requirement when handling (S)-6-Chloromethyl-5,6-dihydro-pyran-2-one in any quantity.[9] They provide a seal around the eyes, offering protection from splashes, which standard safety glasses do not. All eye protection must meet the ANSI Z87.1 standard.[6][9]

  • Face Shield: When there is a heightened risk of splashes, such as during transfers of larger volumes or when a reaction is under pressure, a face shield must be worn in addition to chemical splash goggles.[6][9][10] A face shield alone does not provide adequate eye protection.[6]

Skin and Body Protection: An Impermeable Barrier

Preventing skin contact is crucial to avoid potential irritation and absorption.

  • Gloves: Disposable nitrile gloves are the standard for incidental contact.[9][10] However, for prolonged handling or in situations with a higher risk of exposure, double-gloving or using a more robust glove material is recommended. It is critical to check the manufacturer's glove compatibility charts for chlorinated compounds. If contact with the chemical occurs, gloves should be removed and replaced immediately, followed by hand washing.[9]

  • Laboratory Coat: A flame-resistant lab coat that fits properly and is fully buttoned is mandatory.[6] This protects your street clothes and skin from minor spills and contamination.

  • Appropriate Attire: Long pants and closed-toe shoes are a fundamental requirement in any laboratory setting to protect against spills and physical hazards.[6][8][9]

Respiratory Protection: A Precautionary Measure

While this compound is not expected to be highly volatile, certain operations could generate aerosols or dust.

  • Chemical Fume Hood: All work with (S)-6-Chloromethyl-5,6-dihydro-pyran-2-one should be conducted within a certified chemical fume hood to minimize inhalation exposure.[11]

  • Respirator: In the absence of adequate ventilation or for emergency situations, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[10] A formal respiratory protection program, including fit testing and training, is required for respirator use.

Operational Plan: A Step-by-Step Guide to Safe Handling

A well-defined workflow is essential for minimizing risk. The following steps provide a procedural framework for handling (S)-6-Chloromethyl-5,6-dihydro-pyran-2-one.

  • Pre-Operational Briefing: Before beginning work, review the Safety Data Sheet for any new information and ensure all necessary PPE is available and in good condition. Locate the nearest safety shower and eyewash station.

  • Work Area Preparation: Conduct all manipulations within a chemical fume hood.[11] Ensure the work area is clean and uncluttered.[12] Have spill cleanup materials readily accessible.

  • Chemical Handling:

    • Wear the prescribed PPE at all times.

    • When transferring the chemical, use appropriate tools such as a spatula or a properly grounded setup for liquids to prevent static discharge.[4]

    • Keep containers tightly closed when not in use to prevent the release of vapors.[3][13]

  • Post-Operational Cleanup:

    • Decontaminate all surfaces that may have come into contact with the chemical.

    • Remove PPE carefully to avoid cross-contamination and dispose of it properly.

    • Wash hands thoroughly with soap and water after removing gloves.[12]

Disposal Plan: Responsible Waste Management

Proper disposal of (S)-6-Chloromethyl-5,6-dihydro-pyran-2-one and associated waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[14]

  • Waste Containers: Use clearly labeled, leak-proof containers for all waste streams (solid and liquid). Store waste containers in a designated, well-ventilated area, and within secondary containment.

  • Disposal Route: All waste containing (S)-6-Chloromethyl-5,6-dihydro-pyran-2-one must be disposed of as hazardous waste through your institution's Environmental Health and Safety (EHS) office.[15] Do not pour this chemical down the drain.[16]

Visualizing the Workflow for Safe Handling

To provide a clear, at-a-glance understanding of the safety-critical steps, the following workflow diagram has been developed.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Risk Assessment Risk Assessment Gather PPE Gather PPE Risk Assessment->Gather PPE Identify Hazards Prepare Fume Hood Prepare Fume Hood Gather PPE->Prepare Fume Hood Don PPE Don PPE Prepare Fume Hood->Don PPE Chemical Transfer Chemical Transfer Don PPE->Chemical Transfer Experimentation Experimentation Chemical Transfer->Experimentation Decontaminate Decontaminate Experimentation->Decontaminate Segregate Waste Segregate Waste Decontaminate->Segregate Waste Doff PPE Doff PPE Segregate Waste->Doff PPE Proper Disposal Wash Hands Wash Hands Doff PPE->Wash Hands

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。